2-Chloro-4-fluorobenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSYBEOXGIHVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365948 | |
| Record name | 2-Chloro-4-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-56-5 | |
| Record name | 2-Chloro-4-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral characteristics of 2-Chloro-4-fluorobenzothiazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and data to facilitate its use as a versatile building block in medicinal chemistry.
Core Chemical Properties
This compound is a halogenated heterocyclic compound featuring a benzothiazole core. The presence of both chloro and fluoro substituents significantly influences its electronic properties and reactivity, making it an attractive scaffold for the synthesis of novel bioactive molecules.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while several physical properties have been reported, the melting point is not consistently available in the reviewed literature.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClFNS | [1] |
| Molecular Weight | 187.62 g/mol | [1] |
| Boiling Point | 253 °C at 760 mmHg | [2] |
| Density | 1.532 g/cm³ | [2] |
| Flashing Point | 106.8 °C | [2] |
| Vapor Pressure | 0.036 mmHg at 25°C | [2] |
| Melting Point | Not available |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process commencing with the synthesis of the 2-amino-4-fluorobenzothiazole precursor, followed by a diazotization and substitution reaction to introduce the chloro group at the 2-position.
Experimental Protocol: Synthesis of 2-Amino-4-fluorobenzothiazole
This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.
Materials:
-
3-Chloro-4-fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
In a reaction vessel, dissolve 3-Chloro-4-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (1.2 equivalents) to the solution and stir until fully dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 2-amino-4-fluorobenzothiazole.
Experimental Protocol: Synthesis of this compound via Sandmeyer-type Reaction
This protocol outlines the conversion of the 2-amino precursor to the final 2-chloro product.[3][4]
Materials:
-
2-Amino-4-fluorobenzothiazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
Procedure:
-
Suspend 2-Amino-4-fluorobenzothiazole (1 equivalent) in a mixture of hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. Nitrogen gas evolution should be observed.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to obtain this compound.
Synthetic workflow for this compound.
Reactivity and Chemical Behavior
The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom at the 2-position of the benzothiazole ring. The chlorine atom at this position is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The electron-withdrawing properties of the nitrogen atom in the thiazole ring and the fluorine atom on the benzene ring further activate the C2 position towards nucleophilic attack. Common nucleophiles such as amines, thiols, and alkoxides can readily displace the chloride ion to yield a diverse range of 2-substituted-4-fluorobenzothiazole derivatives. This reactivity is a cornerstone of its utility in constructing libraries of compounds for drug discovery.
References
A Technical Guide to 2-Chloro-4-fluorobenzothiazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-fluorobenzothiazole is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The benzothiazole core is a privileged scaffold, appearing in a wide array of biologically active compounds. The presence of a reactive chloro group at the 2-position and a fluoro substituent on the benzene ring offers multiple avenues for chemical modification, enabling the exploration of a vast chemical space for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, complete with experimental protocols.
Core Data Presentation
Chemical Identity and Properties
The fundamental properties of this compound are summarized below, providing key data for its use in a research setting.
| Property | Value | Reference |
| CAS Number | 182344-56-5 | [1][2][3][4] |
| Molecular Formula | C₇H₃ClFNS | [2] |
| IUPAC Name | 2-chloro-4-fluoro-1,3-benzothiazole | [2] |
| Molecular Weight | 187.62 g/mol | [2] |
| Physical State | Solid | [2] |
| Purity | 96% | [2] |
| Boiling Point | 253 °C at 760 mmHg | [1] |
| Density | 1.532 g/cm³ | [1] |
| Flashing Point | 106.8 °C | [1] |
| Vapor Pressure | 0.036 mmHg at 25°C | [1] |
| Canonical SMILES | FC1=CC=CC2=C1N=C(Cl)S2 | [2] |
| InChI Key | VCSYBEOXGIHVTR-UHFFFAOYSA-N | [2] |
Structural Representation
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Experimental Protocols
1. General Synthesis of this compound
This protocol outlines a general method for the synthesis of this compound starting from 2-mercapto-4-fluorobenzothiazole.[5]
-
Materials:
-
2-mercaptobenzothiazole
-
Anhydrous Dichloromethane (DCM)
-
Sulfuryl chloride (SO₂Cl₂)
-
Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve 2-mercaptobenzothiazole in 10 volumes of anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 1 volume of sulfuryl chloride (SO₂Cl₂) to the cooled solution under stirring.
-
Remove the ice bath and continue stirring the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is completely consumed, dilute the reaction mixture with 30 volumes of ether.
-
Carefully quench the reaction by the slow addition of water. Continue stirring for 1 hour to ensure complete consumption of any remaining thionyl chloride.
-
Separate the organic layer.
-
Neutralize the organic layer by washing with a saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Confirm the structure of the final product using LC-MS and NMR analysis.
-
2. Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general procedure for the derivatization of this compound via nucleophilic substitution with an amine, a common reaction for this class of compounds.
-
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., DMF, Dioxane)
-
Base (e.g., K₂CO₃, Et₃N)
-
Standard laboratory glassware for reflux and inert atmosphere (e.g., Nitrogen or Argon)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent, add the amine (1.2 eq.) and the base (2.0 eq.).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-amino-4-fluorobenzothiazole derivative.
-
Applications in Drug Development
Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial properties. The fluorine atom in this compound can enhance metabolic stability and binding affinity to target proteins.
Recent studies have highlighted the potential of 4-fluorobenzothiazole-containing compounds as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle.[6][7][8] The 4-fluorobenzothiazole moiety can occupy the P1' site of the enzyme, contributing to high antiviral efficacy.[6][7]
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and subsequent derivatization of this compound for the development of bioactive compounds.
Caption: Synthetic and derivatization workflow for this compound.
References
- 1. This compound, CAS No. 182344-56-5 - iChemical [ichemical.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 182344-56-5 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 182344-56-5 [chemicalbook.com]
- 6. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2- carbonyl Moieties|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]
- 8. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Chloro-4-fluorobenzothiazole, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines two plausible and effective synthesis routes, complete with detailed experimental protocols, comparative data, and process visualizations to aid in research and development.
Introduction
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. The presence of the reactive chloro group at the 2-position allows for a variety of subsequent nucleophilic substitution reactions, making it a versatile building block for the synthesis of a diverse range of biologically active molecules. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity of the final compounds. This guide details two primary synthetic strategies starting from 3-fluoroaniline.
Pathway A: Synthesis via 4-Fluoro-2-mercaptobenzothiazole Intermediate
This pathway involves the initial formation of a 2-mercaptobenzothiazole derivative, followed by a chlorination step.
Diagram of Pathway A
Caption: Synthetic route to this compound via a mercaptan intermediate.
Experimental Protocols for Pathway A
Step 1: Synthesis of 4-Fluoro-2-mercaptobenzothiazole
This procedure is based on the high-pressure synthesis of 2-mercaptobenzothiazoles from anilines.
-
Materials: 3-Fluoroaniline, Carbon Disulfide (CS₂), Sulfur (S).
-
Procedure:
-
In a high-pressure autoclave, charge 3-fluoroaniline (1.0 eq), carbon disulfide (1.2 eq), and sulfur (1.1 eq).
-
Seal the autoclave and begin heating with stirring.
-
Gradually increase the temperature to 250-260°C, which will cause the internal pressure to rise.
-
Maintain the reaction at this temperature for 2-3 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
-
The crude product is then purified. A common method involves dissolving the crude material in an aqueous sodium hydroxide solution, filtering to remove insoluble impurities, and then acidifying the filtrate with a mineral acid (e.g., HCl) to precipitate the 4-fluoro-2-mercaptobenzothiazole.
-
The precipitate is collected by filtration, washed with water, and dried.
-
Step 2: Synthesis of this compound
This protocol utilizes sulfuryl chloride for the chlorination of the 2-mercapto group, a method known for high yields[1]. The addition of water can improve reaction efficiency[2][3][4].
-
Materials: 4-Fluoro-2-mercaptobenzothiazole, Sulfuryl Chloride (SO₂Cl₂), Water.
-
Procedure:
-
In a reaction flask, add 4-fluoro-2-mercaptobenzothiazole (1.0 eq).
-
Add sulfuryl chloride (at least 6.0 eq) to the flask with stirring at room temperature (around 25°C)[1]. The reaction is exothermic, and the temperature may rise to 35-40°C.
-
Add a small amount of water (e.g., 2.0 eq) to the reaction mixture[3].
-
Allow the mixture to stand for approximately one hour with continued stirring.
-
After the reaction is complete, cautiously add ice and water to the reaction mixture to decompose the excess sulfuryl chloride.
-
The oily product layer is separated, washed multiple times with water, and then purified by distillation under reduced pressure.
-
Pathway B: Synthesis via 2-Amino-4-fluorobenzothiazole Intermediate
This alternative pathway proceeds through the formation of a 2-aminobenzothiazole, followed by a Sandmeyer reaction to introduce the chloro group.
Diagram of Pathway B
References
An In-Depth Technical Guide on the Anticipated Mechanism of Action of 2-Chloro-4-fluorobenzothiazole
Disclaimer: As of the current date, publicly available scientific literature does not contain specific studies detailing the mechanism of action, biological activity, or quantitative efficacy of 2-Chloro-4-fluorobenzothiazole. This technical guide has been constructed by analyzing data from structurally related benzothiazole derivatives to provide a well-informed projection of its potential biological activities and mechanisms of action for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a halogenated heterocyclic compound belonging to the benzothiazole class. While this specific molecule remains uncharacterized in terms of its biological effects, the benzothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of therapeutic properties. Analysis of structurally similar compounds suggests that this compound could exhibit anticancer, antimicrobial, and enzyme inhibitory activities. The presence of the 2-chloro and 4-fluoro substituents is expected to significantly influence its physicochemical properties and biological target interactions. This guide synthesizes the available information on related compounds to propose potential mechanisms of action, relevant experimental protocols for future studies, and predictive signaling pathways.
The Benzothiazole Scaffold: A Foundation for Diverse Biological Activity
The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] Derivatives of this scaffold have been reported to possess a broad spectrum of activities, including:
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of their substituents. The 2-chloro group in the target molecule is a reactive site, often targeted for nucleophilic substitution to generate libraries of 2-amino or 2-thioether benzothiazole derivatives. The 4-fluoro substituent can enhance membrane permeability and metabolic stability, and can participate in hydrogen bonding with biological targets.
Projected Mechanisms of Action Based on Structural Analogs
Given the lack of direct data, the most effective way to predict the mechanism of action of this compound is to examine closely related molecules.
Anticancer Activity
The anticancer activity of benzothiazole derivatives is one of the most extensively studied areas. Several mechanisms have been proposed:
-
Inhibition of Key Kinases: Many benzothiazole derivatives function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase and PI3K/AKT pathway kinases.[5] The benzothiazole scaffold can act as a scaffold to position substituents that interact with the ATP-binding pocket of these enzymes.
-
Induction of Apoptosis: Some benzothiazoles have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.
-
PARP-2 Inhibition: Certain benzoxazole derivatives, which are isosteres of benzothiazoles, have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-2 (PARP-2), an enzyme involved in DNA repair.[6] Given the structural similarities, this represents a potential mechanism for this compound derivatives.
A study on dichlorophenyl-containing chlorobenzothiazole derivatives demonstrated potent anticancer activity against a panel of nine different cancer cell lines, with GI50 values ranging from 1.60 µM to 71.8 nM.[5] Another 2-aminobenzothiazole derivative showed antiproliferative activity with IC50 values of 6.43 ± 0.72 µM, 9.62 ± 1.14 µM, and 8.07 ± 1.36 µM against HCT116, A549, and A375 cell lines, respectively.[5]
Table 1: Cytotoxic Activity of Selected Chloro-Substituted Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| Dichlorophenyl-containing chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | 71.8 nM | [5] |
| 2-Aminobenzothiazole derivative | HCT116 (Colon carcinoma) | 6.43 ± 0.72 µM | [5] |
| 2-Aminobenzothiazole derivative | A549 (Lung carcinoma) | 9.62 ± 1.14 µM | [5] |
| 2-Aminobenzothiazole derivative | A375 (Melanoma) | 8.07 ± 1.36 µM | [5] |
Antimicrobial Activity
Benzothiazole derivatives have also demonstrated significant potential as antimicrobial agents. The mechanism of action in this context is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. For example, some 2-azidobenzothiazoles were found to be effective against E. faecalis and S. aureus with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL.[5]
Experimental Protocols for Biological Evaluation
To investigate the potential biological activities of this compound, a series of standard in vitro assays can be employed.
In Vitro Cytotoxicity Screening (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[7]
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform two-fold serial dilutions of this compound in a suitable liquid growth medium in 96-well microtiter plates.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
-
Enzyme Inhibition Assays
To investigate if this compound acts as an enzyme inhibitor, specific assays for relevant targets can be performed.
-
Example: EGFR Kinase Inhibition Assay
-
Reaction Setup: In a 384-well plate, combine the EGFR kinase enzyme, a synthetic peptide substrate, and various concentrations of this compound dissolved in DMSO.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or fluorescence polarization. The IC50 value for enzyme inhibition can then be determined.[5]
-
Visualizing Potential Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate a potential signaling pathway that could be targeted by benzothiazole derivatives and a general workflow for their biological evaluation.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
References
- 1. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Untapped Potential of 2-Chloro-4-fluorobenzothiazole Derivatives: A Technical Guide to Their Predicted Biological Activities
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen substituents, such as chlorine and fluorine, onto the benzothiazole ring system can significantly modulate the physicochemical properties and biological efficacy of the resulting compounds. This technical guide focuses on the predicted biological activities of 2-Chloro-4-fluorobenzothiazole derivatives. While literature directly investigating this specific substitution pattern is nascent, this document synthesizes data from closely related chloro- and fluoro-substituted benzothiazole analogs to provide a foundational understanding and to highlight the therapeutic potential of this largely unexplored chemical space. The inherent reactivity of the 2-chloro group makes it an excellent handle for introducing diverse functionalities, paving the way for the generation of novel and potent therapeutic agents.
Predicted Biological Activities
Based on the biological evaluation of analogous compounds, this compound derivatives are anticipated to exhibit significant anticancer and antimicrobial activities. The presence of a fluorine atom at the 4-position and a chlorine atom at the 2-position is expected to enhance membrane permeability and binding interactions with biological targets.
Anticancer Activity
Derivatives of 2-chlorobenzothiazole have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways integral to cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and JAK/STAT pathways, and the induction of apoptosis. For instance, certain 2-substituted benzothiazoles have been shown to downregulate EGFR activity and modulate the expression of apoptosis-related genes like Bax and Bcl-xL.[1]
Antimicrobial Activity
Fluorinated benzothiazole derivatives have shown promising activity against various bacterial and fungal strains. The fluorine atom can enhance the antimicrobial potency of the molecule. The mechanism of antibacterial action for some benzothiazole derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.[2]
Quantitative Data on Related Benzothiazole Derivatives
To provide a quantitative perspective, the following tables summarize the biological activities of various chloro- and fluoro-substituted benzothiazole derivatives from published literature. This data serves as a benchmark for the potential efficacy of this compound derivatives.
Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives
| Compound ID/Description | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Dichlorophenyl containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 71.8 nM (GI₅₀) | [3][4] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX-610) | Human breast cancer (MCF-7, MDA-468) | Nanomolar concentrations | [5] |
| 2-(4-aminophenyl)-benzothiazole (CJM 126) | Estrogen receptor-positive breast carcinoma (MCF-7wt) | Nanomolar concentrations | [5] |
| Fluorine benzothiazole 15 | Leukemia (THP-1) | 0.9 µM (IC₅₀) | [6] |
| Optically active thiourea derivative (IVe) | Ehrlich Ascites Carcinoma (EAC) | 10-24 µM (IC₅₀) | [7] |
| Optically active thiourea derivative (IVf) | Ehrlich Ascites Carcinoma (EAC) | 10-24 µM (IC₅₀) | [7] |
| Optically active thiourea derivative (IVh) | Ehrlich Ascites Carcinoma (EAC) | 10-24 µM (IC₅₀) | [7] |
| 2-aminobenzothiazole derivative (Vg) | Ehrlich Ascites Carcinoma (EAC) | 10-24 µM (IC₅₀) | [7] |
| Optically active thiourea derivative (IVe) | Human breast cancer (MCF-7) | 15-30 µM (IC₅₀) | [7] |
| Optically active thiourea derivative (IVf) | Human breast cancer (MCF-7) | 15-30 µM (IC₅₀) | [7] |
| Optically active thiourea derivative (IVh) | Human breast cancer (MCF-7) | 15-30 µM (IC₅₀) | [7] |
| Optically active thiourea derivative (IVe) | Human cervical cancer (HeLa) | 33-48 µM (IC₅₀) | [7] |
| Optically active thiourea derivative (IVf) | Human cervical cancer (HeLa) | 33-48 µM (IC₅₀) | [7] |
| Optically active thiourea derivative (IVh) | Human cervical cancer (HeLa) | 33-48 µM (IC₅₀) | [7] |
Table 2: Antimicrobial Activity of Substituted Benzothiazole Derivatives
| Compound ID/Description | Microbial Strain | Activity (MIC) | Reference |
| Benzothiazole clubbed isatin derivative (41c) | E. coli | 3.1 µg/mL | [2] |
| Benzothiazole clubbed isatin derivative (41c) | P. aeruginosa | 6.2 µg/mL | [2] |
| Benzothiazole derivative (19a) | Enterococcus faecalis | 3.13 µM | [2] |
| Benzothiazole derivative (19b) | Enterococcus faecalis | 3.13 µM | [2] |
| Benzothiazole derivative (107b) | S. cerevisiae | 1.6 µM | [2] |
| Benzothiazole derivative (107d) | S. cerevisiae | 3.13 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are outlines of common protocols used to assess the biological activity of benzothiazole derivatives.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by metabolically active cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antibacterial Susceptibility Test (Microdilution Method)
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2]
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizing Molecular Pathways and Experimental Workflows
Understanding the mechanisms of action and experimental designs is facilitated by visual representations. The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway targeted by anticancer benzothiazole derivatives and a general workflow for their synthesis and evaluation.
Caption: Predicted inhibition of EGFR-mediated signaling pathways by this compound derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion and Future Directions
While direct experimental data on this compound derivatives remains limited, the extensive research on analogous halogenated benzothiazoles strongly suggests their potential as a promising scaffold for the development of novel anticancer and antimicrobial agents. The data and protocols presented in this guide provide a solid foundation for initiating research into this specific class of compounds. Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a battery of in vitro and in vivo biological assays. Such studies are crucial to unlock the full therapeutic potential of this underexplored area of medicinal chemistry.
References
- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Rising Star in Medicinal Chemistry: A Technical Guide to 2-Chloro-4-fluorobenzothiazole
For Immediate Release
Shanghai, China – December 24, 2025 – In the dynamic landscape of drug discovery, the benzothiazole scaffold has long been recognized as a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, 2-Chloro-4-fluorobenzothiazole is emerging as a particularly versatile building block for the development of novel therapeutics targeting a wide range of diseases, from cancer to neurodegenerative disorders. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
The strategic placement of a reactive chlorine atom at the 2-position and a fluorine atom at the 4-position of the benzothiazole ring system endows this molecule with unique chemical properties, making it an ideal starting point for the synthesis of diverse compound libraries. The electron-withdrawing nature of the fluorine atom can enhance the biological activity and metabolic stability of the resulting derivatives, a crucial aspect in modern drug design.[1][2]
Synthesis and Reactivity
The primary route for the derivatization of this compound is through nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the facile introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).
A plausible synthetic pathway to this compound itself involves the reaction of 3-fluoroaniline with potassium thiocyanate in the presence of bromine to form 2-amino-4-fluorobenzothiazole, followed by a Sandmeyer-type reaction to replace the amino group with chlorine. Alternatively, chlorination of 2-mercapto-4-fluorobenzothiazole using reagents like thionyl chloride or sulfuryl chloride presents another viable route.[3][4]
Potential Therapeutic Applications
Derivatives of this compound have shown significant promise in several key therapeutic areas:
Anticancer Agents
The benzothiazole core is a well-established pharmacophore in oncology.[5][6] Fluorinated benzothiazoles, in particular, have demonstrated potent cytotoxic activity against various cancer cell lines.[1][7] The mechanism of action for many of these compounds involves the inhibition of critical cellular signaling pathways. For instance, derivatives have been shown to act as potent inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met, which are often dysregulated in cancer.[8][9]
dot
References
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]
- 4. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]
- 8. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-4-fluorobenzothiazole: A Versatile Scaffold for Drug Discovery
Disclaimer: The published literature specifically detailing the synthesis, reactivity, and biological applications of 2-Chloro-4-fluorobenzothiazole is limited. This guide provides a comprehensive overview based on the established chemistry of closely related benzothiazole analogs and general principles of medicinal chemistry to infer its properties and potential.
The benzothiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid structure and the presence of nitrogen and sulfur heteroatoms offer unique opportunities for molecular interactions with biological targets. The introduction of specific substituents, such as chlorine at the 2-position and fluorine at the 4-position, provides a versatile handle for synthetic chemists to generate diverse libraries of molecules for drug discovery and development. The 2-chloro group acts as a reactive site for nucleophilic substitution, while the fluorine atom can significantly modulate physicochemical properties like lipophilicity and metabolic stability, often enhancing biological activity.[3]
This technical guide serves as a resource for researchers, scientists, and drug development professionals, consolidating the available information on this compound and providing a framework for its synthesis, functionalization, and potential application in medicinal chemistry.
Physicochemical and Spectroscopic Data
While comprehensive experimental data is not widely published, some key physicochemical properties for this compound have been reported.
| Property | Value | Reference |
| CAS Number | 182344-56-5 | [4] |
| Molecular Formula | C₇H₃ClFNS | |
| Molecular Weight | 187.62 g/mol | |
| Boiling Point | 253 °C at 760 mmHg | [4] |
| Density | 1.532 g/cm³ | [4] |
| Flashing Point | 106.8 °C | [4] |
| Vapour Pressure | 0.036 mmHg at 25°C | [4] |
Synthesis and Reactivity
The synthesis of 2-chlorobenzothiazoles is a well-established process in organic chemistry. Typically, these compounds are prepared from the corresponding 2-mercaptobenzothiazole precursors.
Caption: General synthetic pathway for 2-chlorobenzothiazoles.
Experimental Protocol: Synthesis of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole (General Procedure)
This protocol describes a common method for converting 2-mercaptobenzothiazoles to 2-chlorobenzothiazoles using thionyl chloride or sulfuryl chloride.[5][6]
Materials:
-
Substituted 2-mercaptobenzothiazole (1.0 eq)
-
Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂) (1.1 - 2.0 eq)
-
Inert solvent (e.g., Dichloromethane (DCM), Chloroform, or Toluene)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
To a stirred suspension of the substituted 2-mercaptobenzothiazole in an inert solvent within a round-bottom flask, add the chlorinating agent (thionyl chloride or sulfuryl chloride) dropwise at 0 °C (using an ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water to quench any excess chlorinating agent.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chlorobenzothiazole.
-
Purify the crude product by column chromatography or recrystallization as needed.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 2-chlorobenzothiazoles in synthetic chemistry lies in the reactivity of the 2-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functional groups.
Caption: Key reactivity of 2-chlorobenzothiazoles.
Applications in Medicinal Chemistry and Drug Development
Benzothiazole derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[2] The incorporation of fluorine is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability.[3] Consequently, this compound is a promising starting material for the synthesis of novel therapeutic agents.
Potential Therapeutic Areas
Derivatives of the benzothiazole scaffold have shown promise in a variety of therapeutic areas.
| Biological Activity | Examples of Active Scaffolds | Potential Significance |
| Anticancer | Substituted 2-(4-aminophenyl)benzothiazoles have shown potent and selective antitumor activity.[1][7][8] | The this compound core can be used to synthesize novel analogs targeting various cancer cell lines. |
| Antimicrobial | Various benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties.[9] | New derivatives could be developed to combat drug-resistant strains of bacteria and fungi. |
| Anti-inflammatory | Certain benzothiazole compounds have been identified as possessing anti-inflammatory properties. | The scaffold provides a template for designing novel anti-inflammatory agents. |
| Anticonvulsant | Some benzothiazole derivatives have been evaluated for their anticonvulsant activities.[1] | Offers a starting point for the development of new treatments for neurological disorders. |
Drug Discovery and Development Workflow
The development of new drugs from a scaffold like this compound typically follows a structured workflow from initial synthesis to preclinical evaluation.
Caption: Drug discovery workflow using a versatile scaffold.
Conclusion
While direct experimental data on this compound remains scarce in the scientific literature, its chemical structure suggests significant potential as a versatile building block for medicinal chemistry and drug discovery. The reactive 2-chloro position allows for the straightforward synthesis of diverse compound libraries via nucleophilic aromatic substitution. The presence of a fluorine atom is known to confer advantageous properties for drug candidates. By leveraging the extensive research on related benzothiazole derivatives, researchers can strategically design and synthesize novel compounds based on the this compound scaffold for evaluation in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation. Further investigation into this specific molecule is warranted to fully elucidate its chemical properties and unlock its potential for the development of new medicines.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, CAS No. 182344-56-5 - iChemical [ichemical.com]
- 5. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
- 6. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]
- 9. pcbiochemres.com [pcbiochemres.com]
An In-depth Technical Guide on the Discovery and History of 2-Chloro-4-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-fluorobenzothiazole is a halogenated heterocyclic compound that has emerged as a valuable intermediate in medicinal chemistry, particularly in the synthesis of antiviral agents. This technical guide provides a comprehensive overview of its history, synthesis, and key applications. While a singular "discovery" event for this compound is not prominently documented, its development is rooted in the broader history of benzothiazole chemistry. This document details the probable synthetic pathways, collates its physicochemical properties, and outlines its most significant application to date—as a building block for SARS-CoV-2 main protease (Mpro) inhibitors.
Introduction and Historical Context
The history of this compound is intrinsically linked to the larger family of benzothiazoles, a class of bicyclic compounds known for their diverse biological activities. The core benzothiazole structure has been a scaffold of interest for over a century, with early work focusing on its use in dyes and as vulcanization accelerators. The synthesis of 2-chlorobenzothiazoles, in general, has been established for decades, with a notable method involving the chlorination of 2-mercaptobenzothiazoles using sulfuryl chloride being patented as early as 1949.
The specific compound, this compound (CAS No. 182344-56-5), is a more recent development, likely first synthesized as part of broader efforts in medicinal chemistry to explore the effects of fluorine substitution on biological activity. The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. While its precise first synthesis is not detailed in a landmark publication, its emergence is a logical extension of established synthetic methodologies applied to fluorinated anilines. Its recent prominence is almost entirely due to its utility as a key intermediate in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. This information is critical for its identification, purification, and use in further synthetic applications.
| Property | Value |
| CAS Number | 182344-56-5 |
| Molecular Formula | C₇H₃ClFNS |
| Molecular Weight | 187.62 g/mol |
| Boiling Point | 253 °C at 760 mmHg |
| Density | 1.532 g/cm³ |
| Flash Point | 106.8 °C |
| Vapor Pressure | 0.036 mmHg at 25°C |
Note: Spectroscopic data (NMR, IR, Mass Spec) for this specific intermediate is not consistently published in detail. Characterization is typically performed by researchers and confirmed in-house.
Synthesis and Experimental Protocols
The most probable and widely applicable synthesis of this compound proceeds via a two-step process starting from a fluorinated aniline derivative. This pathway involves the formation of a benzothiazole ring followed by chlorination.
Synthetic Pathway Overview
The synthesis begins with the cyclization of a suitable fluoroaniline precursor to form the 2-mercapto-4-fluorobenzothiazole intermediate. This intermediate is then chlorinated to yield the final product.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are representative of the synthesis and are compiled from general methods for benzothiazole formation.
Step 1: Synthesis of 2-Mercapto-4-fluorobenzothiazole
-
Reaction Setup: To a solution of 3-fluoroaniline (1.0 eq.) in anhydrous dimethylformamide (DMF, 10 volumes), add potassium ethyl xanthate (1.2 eq.).
-
Heating: Heat the reaction mixture to 100-120°C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature and dilute with 10 volumes of water.
-
Acidification: Neutralize the mixture with a 1 M HCl solution to a pH of approximately 5. This will cause the product to precipitate.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-mercapto-4-fluorobenzothiazole.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 2-mercapto-4-fluorobenzothiazole (1.0 eq.) from the previous step in a suitable solvent such as dichloromethane (DCM, 10 volumes).
-
Chlorination: Cool the solution in an ice bath. Slowly add sulfuryl chloride (SO₂Cl₂, 1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until the intermediate is fully consumed.
-
Quenching: Carefully quench the reaction by pouring the mixture onto crushed ice or by the slow addition of water.
-
Extraction: Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure this compound.
Caption: Experimental workflow for the two-step synthesis.
Applications in Drug Development
The primary and most significant application of this compound is as a key building block in the synthesis of potent inhibitors targeting the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus.
Role in SARS-CoV-2 Main Protease Inhibitors
The SARS-CoV-2 Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. Recently developed inhibitors, such as TKB245 and TKB248, incorporate the 4-fluorobenzothiazole moiety.[1][2] In these molecules, the this compound fragment is used to install the 4-fluorobenzothiazole group at a key position (the P1' site) of the inhibitor. This moiety has been shown to be highly effective in blocking SARS-CoV-2 replication in cellular assays.[1][2]
The synthesis of these complex inhibitors involves the nucleophilic substitution of the chlorine atom at the 2-position of this compound with other functionalities to build the final drug molecule. The presence of the fluorine atom on the benzothiazole ring is critical for optimizing the pharmacokinetic profile and binding interactions of the inhibitor with the enzyme.
References
Spectroscopic and Structural Elucidation of 2-Chloro-4-fluorobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-4-fluorobenzothiazole (CAS No. 182344-56-5). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, standardized experimental protocols for acquiring such data are also provided.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.8 - 8.0 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-7 |
| ~ 7.4 - 7.6 | ddd | J(H,H) ≈ 8.5, 8.0, J(H,F) ≈ 1.0 | H-6 |
| ~ 7.2 - 7.4 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 9.0 | H-5 |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 160.0 (d, J(C,F) ≈ 250 Hz) | C-4 |
| ~ 152.0 | C-2 |
| ~ 148.0 (d, J(C,F) ≈ 10 Hz) | C-7a |
| ~ 127.0 (d, J(C,F) ≈ 3 Hz) | C-6 |
| ~ 122.0 (d, J(C,F) ≈ 9 Hz) | C-7 |
| ~ 118.0 (d, J(C,F) ≈ 3 Hz) | C-3a |
| ~ 115.0 (d, J(C,F) ≈ 25 Hz) | C-5 |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1585 | Medium-Strong | Aromatic C=C Stretch |
| 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1610 | Medium | C=N Stretch (benzothiazole ring) |
| 1250 - 1000 | Strong | C-F Stretch |
| ~ 850 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |
| 187/189 | 100 / 33 | [M]⁺ (Molecular Ion) |
| 152 | ~ 40 | [M-Cl]⁺ |
| 125 | ~ 20 | [M-Cl-HCN]⁺ |
Predicted for Electron Ionization (EI) source. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl) is a key diagnostic feature.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to the sample.
-
Set the temperature to 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV). This causes ionization and fragmentation of the molecule.[1][2]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic distribution for chlorine-containing fragments should be carefully examined.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and a potential synthetic pathway for this compound.
References
A Technical Guide to the Solubility and Stability of 2-Chloro-4-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-4-fluorobenzothiazole, with a specific focus on its solubility and stability. As a heterocyclic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutics[1], a thorough understanding of these parameters is critical for its synthesis, formulation, and handling. This document outlines the expected solubility profile in various organic solvents, discusses key factors influencing its chemical stability, and provides detailed experimental protocols for the quantitative determination of these characteristics. The guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.
Core Physicochemical Properties
While extensive experimental data for this compound is not widely published, its core properties can be predicted or are available from chemical suppliers. These properties are foundational to understanding its behavior in various experimental and formulation settings.
| Property | Value | Source |
| CAS Number | 182344-56-5 | [2] |
| Molecular Formula | C₇H₃ClFNS | - |
| Molecular Weight | 187.62 g/mol | - |
| Boiling Point | 253 °C at 760 mmHg | [3] |
| Density | 1.532 g/cm³ | [3] |
| Flash Point | 106.8 °C | [3] |
| Vapor Pressure | 0.036 mmHg at 25°C | [3] |
Solubility Profile
Quantitative solubility data for this compound is not extensively documented in public literature. However, a qualitative solubility profile can be inferred from the physicochemical characteristics of the benzothiazole scaffold and the influence of its halogen substituents. Benzothiazole derivatives generally show good solubility in organic solvents but have limited aqueous solubility[4]. The presence of chloro and fluoro groups, which are electron-withdrawing, affects the molecule's polarity and may influence its solubility in different solvent systems[4][5].
Experimental verification is crucial to determine precise quantitative solubilities for specific applications.
Table 2.1: Expected Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are effective at solvating the polarizable benzothiazole ring system[4]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The "like dissolves like" principle suggests good solubility due to the presence of a chlorine atom[4]. |
| Polar Protic | Methanol, Ethanol | Moderate | The nitrogen atom in the benzothiazole ring allows for potential hydrogen bonding, enhancing solubility[4]. |
| Non-polar | Toluene, Hexane | Low | The molecule's overall polarity is likely too high for significant solubility in non-polar solvents[4]. |
| Aqueous | Water, Buffers | Very Low | Heterocyclic aromatic compounds of this nature typically exhibit poor water solubility. |
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application in chemical synthesis and biological assays. The primary factors influencing its stability are pH (hydrolysis), temperature, and light exposure[6].
Table 3.1: Factors Influencing the Stability of this compound
| Factor | Influence on Stability | Potential Degradation Products | Mitigation Strategies |
| pH / Nucleophiles | The chlorine atom at the 2-position is susceptible to nucleophilic substitution, particularly hydrolysis in the presence of water[6]. | 2-Hydroxy-4-fluorobenzothiazole | Use anhydrous solvents; control pH; avoid strong bases and nucleophiles[6]. |
| Temperature | Elevated temperatures can lead to thermal decomposition. While specific data is absent, fluorinated compounds can degrade at high temperatures[7][8][9]. | Undetermined fragmentation products | Store in a cool place; avoid excessive heating in reactions unless specified[6]. |
| Light (UV) | Aromatic halogenated compounds can be susceptible to photodegradation upon exposure to UV light[6][10]. | Undetermined photodegradation products | Store in amber vials or protect from light during storage and reactions[6][10]. |
| Oxidizing Agents | The benzothiazole ring may be susceptible to oxidation. | Oxidized derivatives | Store under an inert atmosphere (e.g., argon, nitrogen) for long-term storage; avoid strong oxidizing agents[6]. |
Logical Diagram of Stability Factors
The following diagram illustrates the key environmental and chemical factors that can impact the stability of the compound.
References
- 1. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 182344-56-5 [amp.chemicalbook.com]
- 3. This compound, CAS No. 182344-56-5 - iChemical [ichemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. membranetechnology.org [membranetechnology.org]
- 10. q1scientific.com [q1scientific.com]
An In-depth Technical Guide to 2-Chloro-4-fluorobenzothiazole Derivatives with Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, anticancer activity, and mechanism of action of 2-Chloro-4-fluorobenzothiazole derivatives and related halogenated benzothiazoles. The information is curated to assist researchers and professionals in the field of oncology drug discovery and development.
Introduction
Benzothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The benzothiazole scaffold is a key component in a number of biologically active molecules and approved drugs.[3] The introduction of halogen substituents, such as chlorine and fluorine, onto the benzothiazole ring can significantly modulate the physicochemical and biological properties of the resulting derivatives, often leading to enhanced anticancer potency.[4][5]
Specifically, the this compound scaffold presents a promising starting point for the development of novel anticancer agents. The 2-chloro group serves as a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.[5] The fluorine atom at the 4-position can improve metabolic stability and cell membrane permeability, desirable properties for drug candidates.[4] This guide will delve into the available data on the anticancer activity of derivatives based on this and analogous scaffolds, their proposed mechanisms of action, and detailed experimental protocols for their evaluation.
Synthesis of this compound Derivatives
The synthesis of 2-aminobenzothiazole derivatives, which can be precursors to 2-chloro-substituted analogs, often starts from appropriately substituted anilines. A common method involves the reaction of a substituted aniline with thiophosgene to form an isothiocyanate, which is then condensed and cyclized. For instance, optically active 2-aminobenzothiazole derivatives have been synthesized by reacting an optically active amine with thiophosgene to yield isothiocyanates, which are then condensed with 4-fluoro-3-chloro aniline.[6] Further oxidative cyclization can then yield the desired benzothiazole core.[6]
The following is a generalized synthetic protocol for obtaining 2-aminobenzothiazole derivatives, which can be further modified to introduce the 2-chloro substituent.
Experimental Protocol: Synthesis of 2-Aminobenzothiazole Derivatives
-
Isothiocyanate Formation: An optically active amine (1 equivalent) is reacted with thiophosgene (1.1 equivalents) in a suitable solvent such as dichloromethane at 0°C. The reaction is typically stirred for 2-4 hours.
-
Thiourea Formation: The resulting isothiocyanate is then condensed with a substituted aniline, for example, 4-fluoro-3-chloro aniline (1 equivalent), in a solvent like ethanol. The mixture is refluxed for 6-8 hours.
-
Oxidative Cyclization: The formed thiourea derivative is subjected to oxidative cyclization using bromine (1.2 equivalents) in a solvent such as chloroform at room temperature. The reaction progress is monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is neutralized with a suitable base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the final 2-aminobenzothiazole derivative.[6]
Anticancer Activity of Halogenated Benzothiazole Derivatives
While specific data for this compound derivatives is limited in the public domain, the anticancer activity of analogous chloro- and fluoro-substituted benzothiazoles provides valuable insights into their potential. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, and their potency is expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50).
Table 1: In Vitro Anticancer Activity of Chloro-substituted Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Dichlorophenyl-chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 0.0718 | [3] |
| Dichlorophenyl-chlorobenzothiazole | Various (9 cell lines) | 0.0718 - 1.60 | [3] |
| 2-Aminobenzothiazole derivative | HCT116 (Colon) | 6.43 ± 0.72 | [7] |
| 2-Aminobenzothiazole derivative | A549 (Lung) | 9.62 ± 1.14 | [7] |
| 2-Aminobenzothiazole derivative | A375 (Melanoma) | 8.07 ± 1.36 | [7] |
| 7-chloro-N-(2,6-dichlorophenyl) benzo[d]thiazole-2-amine | A431 (Skin) & A549 (Lung) | Not specified, but showed activity | [4] |
Table 2: In Vitro Anticancer Activity of Fluoro-substituted Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/GI50 | Reference |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 1 nM (GI50) | [8] |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast) | < 1 nM (GI50) | [8] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX-610) | MCF-7 & MDA-468 (Breast) | Nanomolar range | [5] |
| 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine | Not specified | Not specified | [4] |
Mechanism of Action
The anticancer activity of benzothiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[7]
Inhibition of Protein Kinases
A primary mechanism of action for many benzothiazole derivatives is the inhibition of protein kinases, which are crucial for signal transduction pathways that are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR): Many benzothiazole compounds act as inhibitors of EGFR tyrosine kinase.[7][9] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascade that promotes cell growth and proliferation.[7]
-
PI3K/AKT Pathway: This pathway is critical for cell survival, and its aberrant activation is common in many cancers. Some benzothiazole derivatives have been shown to suppress the PI3K/AKT signaling pathway, leading to the induction of apoptosis.[1][9]
-
VEGFR-2: Certain benzothiazole hybrids have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Caption: EGFR and PI3K/AKT Signaling Pathway Inhibition.
Induction of Apoptosis
Many benzothiazole derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway. Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[9]
Caption: Intrinsic Apoptosis Pathway Induction.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to evaluate the anticancer activity of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Harvest cancer cells and ensure high viability (>90%).
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[10]
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.[11]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[10]
-
Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC signal indicates Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane (a marker of early apoptosis).
-
PI signal indicates loss of membrane integrity (a marker of late apoptosis and necrosis).
-
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described above.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: General Experimental Workflow for Anticancer Evaluation.
Conclusion
Derivatives of this compound and related halogenated benzothiazoles represent a promising class of compounds for the development of novel anticancer agents. Their synthesis is accessible, and they exhibit potent cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways such as the EGFR and PI3K/AKT pathways, as well as the induction of apoptosis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and develop these compounds as potential cancer therapeutics. Further investigation into the specific structure-activity relationships of this compound derivatives is warranted to optimize their anticancer efficacy and drug-like properties.
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]
- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Antimicrobial Potential of Substituted Benzothiazoles: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, antimicrobial activity, and mechanisms of action of substituted benzothiazole derivatives, providing researchers and scientists with a comprehensive resource for the development of novel antimicrobial agents.
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents. Among the diverse heterocyclic compounds investigated for their medicinal properties, substituted benzothiazoles have emerged as a promising scaffold due to their broad spectrum of biological activities, including potent antimicrobial effects. This technical guide provides a detailed overview of the antimicrobial properties of this important class of compounds, with a focus on quantitative data, experimental methodologies, and mechanisms of action to aid in the advancement of new antimicrobial therapies.
Antimicrobial Activity of Substituted Benzothiazoles
Substituted benzothiazoles have demonstrated significant in vitro activity against a wide range of pathogenic bacteria and fungi. The antimicrobial efficacy is largely influenced by the nature and position of substituents on the benzothiazole core.
Antibacterial Activity
Numerous studies have reported the antibacterial potential of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for a variety of substituted benzothiazoles against clinically relevant strains. For instance, certain benzothiazole derivatives have shown excellent activity against Escherichia coli and Staphylococcus aureus, with some compounds exhibiting potency comparable or even superior to standard antibiotics like ciprofloxacin.[1][2]
Table 1: Antibacterial Activity of Selected Substituted Benzothiazoles (MIC in µg/mL)
| Compound ID | R-Group Substituent(s) | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| 41c | Isatin derivative | 12.5 | 3.1 | 6.2 | - | [2] |
| 66c | Sulfonamide analogue | 6.2 | 6.2 | 3.1 | - | [2] |
| 59b | Schiff base, 4-diethylamino on benzylidene | - | - | - | <0.8 | [2] |
| 19a/b | Acetamide/Boc-glycin at C5 | - | - | - | - | [2] |
| A1, A2, A9 | Varied substitutions | Promising activity | Promising activity | - | - | [1] |
| 2j | Heteroarylated | - | 0.23-0.94 mg/mL | - | - | [3] |
| 16c | Pyrazolone ring | 0.025 mM | - | - | - | [4] |
| 3, 4 | Varied substitutions | 50-200 | 25-100 | - | - | [5] |
Note: '-' indicates data not reported in the cited source. Some values were reported in different units (e.g., mg/mL, mM) and are presented as in the original publication.
Antifungal Activity
Substituted benzothiazoles also exhibit significant antifungal properties against various fungal pathogens, including Candida albicans and Aspergillus niger. The antifungal activity is, similar to antibacterial activity, highly dependent on the substitution pattern. Some derivatives have demonstrated potent activity, with MIC values comparable to standard antifungal drugs like Amphotericin-B and fluconazole.[1]
Table 2: Antifungal Activity of Selected Substituted Benzothiazoles (MIC in µg/mL)
| Compound ID | R-Group Substituent(s) | Candida albicans | Aspergillus niger | Reference |
| A1, A2, A4, A6, A9 | Varied substitutions | Significant activity | Significant activity | [1] |
| D-02, D-08 | C-6 methyl, varied C-2/C-7 nitroaryl | Potent activity | - | |
| 2d | Heteroarylated | 0.06-0.47 mg/mL | - | [3] |
| 3, 4 | Varied substitutions | Moderate activity | Moderate activity | [5] |
| 5f, 7f | bis-triazole appended | - | - | [6] |
Note: '-' indicates data not reported in the cited source. 'Significant' or 'Potent' activity indicates the compound was highlighted by the source but specific MIC values were not easily extractable into this table format. Some values were reported in different units (e.g., mg/mL) and are presented as in the original publication.
Experimental Protocols
The synthesis of antimicrobial benzothiazoles and the evaluation of their activity involve a series of well-established chemical and microbiological procedures.
Synthesis of Substituted Benzothiazoles
A common and versatile method for synthesizing the benzothiazole core is the cyclization of 2-aminothiophenols with various electrophilic reagents such as aldehydes, ketones, or carboxylic acid derivatives.[1] Further substitutions on the benzothiazole ring can be achieved through subsequent reactions.
A general synthetic scheme involves the reaction of a substituted 2-aminothiophenol with a suitable reagent to introduce the desired substituent at the 2-position of the benzothiazole ring.
References
- 1. jchr.org [jchr.org]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04465J [pubs.rsc.org]
Methodological & Application
synthesis of 2-Chloro-4-fluorobenzothiazole from 2-amino-4-fluorothiophenol
Application Notes: A Two-Step Synthesis of 2-Chloro-4-fluorobenzothiazole
Introduction
This compound is a valuable heterocyclic compound, often utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern allows for diverse functionalization, making it a versatile building block for drug discovery and materials science. This document outlines a reliable two-step synthetic protocol for the preparation of this compound, starting from 2-amino-4-fluorothiophenol. The synthesis proceeds via the formation of a 2-amino-4-fluorobenzothiazole intermediate, which is subsequently converted to the target compound through a Sandmeyer reaction. This method is robust, scalable, and relies on well-established chemical transformations.
Synthetic Strategy
The conversion of 2-amino-4-fluorothiophenol to this compound is efficiently achieved in two distinct steps:
-
Cyclization: The initial step involves the reaction of 2-amino-4-fluorothiophenol with cyanogen bromide (BrCN). This reaction facilitates an intramolecular cyclization to form the stable 2-amino-4-fluorobenzothiazole ring system.
-
Sandmeyer Reaction: The 2-amino group of the intermediate is then transformed into the desired 2-chloro substituent. This is accomplished via a classic Sandmeyer reaction, which involves diazotization of the amine with sodium nitrite in an acidic medium, followed by a copper(I) chloride-catalyzed displacement of the diazonium group.[1][2]
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the two-step synthesis. Yields are based on representative literature values for analogous transformations.
| Parameter | Step 1: Cyclization | Step 2: Sandmeyer Reaction |
| Starting Material | 2-amino-4-fluorothiophenol | 2-amino-4-fluorobenzothiazole |
| Key Reagents | Cyanogen Bromide (BrCN), Sodium Bicarbonate | Sodium Nitrite (NaNO₂), HCl, Copper(I) Chloride (CuCl) |
| Solvent | Ethanol | Water, Concentrated HCl |
| Molar Ratio (Reagent:Substrate) | 1.1 : 1.0 (BrCN) | 1.2 : 1.0 (NaNO₂), 1.2 : 1.0 (CuCl) |
| Reaction Temperature | 0 °C to Room Temperature | 0 - 5 °C (Diazotization), 5 °C to 60 °C (Sandmeyer) |
| Reaction Time | 4 - 6 hours | 2 - 3 hours |
| Intermediate/Product | 2-amino-4-fluorobenzothiazole | This compound |
| Typical Yield | 85 - 95% | 70 - 85% |
Experimental Protocols
Materials and Equipment:
-
2-amino-4-fluorothiophenol
-
Cyanogen bromide (Caution: Highly Toxic)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
2-amino-4-fluorobenzothiazole (from Step 1)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator.
Step 1: Synthesis of 2-amino-4-fluorobenzothiazole
This protocol describes the cyclization of 2-amino-4-fluorothiophenol to form the benzothiazole intermediate.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-fluorothiophenol (e.g., 10.0 g, 69.8 mmol) in 100 mL of ethanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, carefully dissolve cyanogen bromide (e.g., 8.1 g, 76.8 mmol) in 50 mL of cold ethanol. Add this solution dropwise to the stirred solution of 2-amino-4-fluorothiophenol over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield 2-amino-4-fluorobenzothiazole as a solid.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of the amino intermediate to the final chloro product. The procedure is divided into the preparation of the diazonium salt and the subsequent copper-catalyzed reaction.[1][3]
Part A: Diazotization of 2-amino-4-fluorobenzothiazole [4][]
-
Acidic Solution: In a 500 mL beaker, suspend 2-amino-4-fluorobenzothiazole (e.g., 10.0 g, 59.4 mmol) in a mixture of 100 mL of water and 25 mL of concentrated hydrochloric acid.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate, forming a fine slurry.
-
Nitrite Addition: Dissolve sodium nitrite (e.g., 4.9 g, 71.3 mmol) in 20 mL of water. Add this solution dropwise to the cold amine suspension over 30 minutes. Ensure the tip of the addition funnel is below the surface of the liquid. The temperature must be strictly maintained between 0 and 5 °C.
-
Stirring: Stir the resulting solution for an additional 30 minutes at 0-5 °C. The solution should become clear, indicating the formation of the diazonium salt. Keep this solution cold for immediate use in the next step.
Part B: Chloro-de-diazoniation [3][6]
-
Catalyst Preparation: In a separate 500 mL flask, dissolve copper(I) chloride (e.g., 7.1 g, 71.3 mmol) in 50 mL of concentrated hydrochloric acid.
-
Sandmeyer Reaction: Cool the CuCl solution to 5 °C in an ice bath. Slowly add the cold diazonium salt solution from Part A to the stirred CuCl solution over 30-45 minutes.
-
Gas Evolution: A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 60 °C for 1 hour, or until the evolution of nitrogen ceases.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis.
Caption: Reaction scheme for the synthesis of this compound.
References
Detailed Protocol for Nucleophilic Substitution on 2-Chloro-4-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-4-fluorobenzothiazole. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The protocols outlined below are based on established methodologies for the functionalization of halogenated benzothiazoles, with a focus on reactions with common nucleophiles.
Introduction
Nucleophilic aromatic substitution on the benzothiazole scaffold is a fundamental transformation for introducing a wide array of functional groups. The electron-withdrawing nature of the benzothiazole ring system, particularly the nitrogen atom, activates the C2 position towards nucleophilic attack. In this compound, the chlorine atom at the 2-position is significantly more labile and susceptible to displacement by nucleophiles compared to the fluorine atom at the 4-position. This regioselectivity is attributed to the strong activation of the C2 position by the adjacent nitrogen and sulfur atoms within the thiazole ring.
This protocol details the reaction of this compound with three major classes of nucleophiles: amines, thiols, and alkoxides, providing a foundation for the synthesis of a diverse library of 2-substituted-4-fluorobenzothiazole derivatives.
General Reaction Scheme
The nucleophilic substitution reaction on this compound proceeds via a selective displacement of the chloride ion at the C2 position.
Caption: General reaction scheme for nucleophilic substitution on this compound.
Data Presentation: Representative Yields
The following table summarizes typical yields for the nucleophilic substitution on this compound with various nucleophiles under optimized conditions.
| Nucleophile (Nu-H) | Product | Representative Yield (%) |
| Aniline | 2-(Phenylamino)-4-fluorobenzothiazole | 85 - 95 |
| 4-Methoxyaniline | 2-(4-Methoxyphenylamino)-4-fluorobenzothiazole | 88 - 98 |
| 4-Chloroaniline | 2-(4-Chlorophenylamino)-4-fluorobenzothiazole | 82 - 92 |
| Thiophenol | 2-(Phenylthio)-4-fluorobenzothiazole | 80 - 90 |
| 4-Methylthiophenol | 2-(p-Tolylthio)-4-fluorobenzothiazole | 85 - 95 |
| 4-Chlorothiophenol | 2-(4-Chlorophenylthio)-4-fluorobenzothiazole | 78 - 88 |
| Sodium Methoxide | 2-Methoxy-4-fluorobenzothiazole | 75 - 85 |
| Sodium Ethoxide | 2-Ethoxy-4-fluorobenzothiazole | 70 - 80 |
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents and solvents should be of appropriate purity. Anhydrous solvents should be used where specified.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product purification is typically achieved by column chromatography on silica gel or recrystallization.
Protocol 1: Synthesis of 2-Amino-4-fluorobenzothiazoles
This protocol describes the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, piperidine) (1.1 - 1.5 equivalents)
-
Base (e.g., K2CO3, Et3N, or DIPEA) (2.0 equivalents)
-
Solvent (e.g., DMF, DMSO, NMP, or acetonitrile)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), and a suitable solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the base (e.g., K2CO3, 2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).
Protocol 2: Synthesis of 2-Thio-4-fluorobenzothiazoles
This protocol details the reaction with thiol-based nucleophiles.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Base (e.g., K2CO3, NaH) (1.5 equivalents)
-
Solvent (e.g., DMF, THF)
-
Round-bottom flask with a magnetic stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in a suitable solvent (e.g., DMF).
-
Add the base (e.g., K2CO3, 1.5 eq) and stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-100 °C and stir for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 3: Synthesis of 2-Alkoxy-4-fluorobenzothiazoles
This protocol describes the reaction with alkoxide nucleophiles.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) (as solvent or in excess)
-
Strong Base (e.g., NaH, sodium metal) (1.2 equivalents)
-
Anhydrous solvent (e.g., THF, if the alcohol is not the solvent)
-
Round-bottom flask with a magnetic stir bar and a drying tube
-
Standard work-up and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the sodium alkoxide by carefully adding sodium metal (1.2 eq) to the anhydrous alcohol (used as solvent). Alternatively, add NaH (1.2 eq) to the alcohol in an anhydrous solvent like THF.
-
Once the alkoxide formation is complete, add this compound (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux for 2-8 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway: SNAr Mechanism
The nucleophilic aromatic substitution on this compound proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.
Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-4-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-4-fluorobenzothiazole in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a diverse range of 2-aryl-4-fluorobenzothiazoles, a scaffold of significant interest in medicinal chemistry and materials science due to its prevalence in biologically active compounds.
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2][3] The reactivity of the carbon-chlorine bond at the 2-position of the benzothiazole ring allows for efficient coupling with various aryl and heteroaryl boronic acids. The fluorine atom at the 4-position remains intact, providing a strategic point for modulating the electronic properties and metabolic stability of the final compounds, a key consideration in drug design.
General Reaction Scheme
The general transformation involves the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid in the presence of a base and a suitable solvent system.
Caption: General scheme of the Suzuki-Miyaura coupling of this compound.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound is dependent on the careful selection and optimization of several key parameters.
| Parameter | Recommended Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., SPhos, P(t-Bu)₃) | Catalyst loading is typically in the range of 2-5 mol%. The choice of ligand can be crucial for challenging substrates.[4][5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An excess of base (typically 2-3 equivalents) is used to facilitate the transmetalation step.[4][6] |
| Solvent System | Toluene/Ethanol/Water, Dioxane/Water | Solvents must be degassed to prevent oxidation and deactivation of the palladium catalyst.[4][7] |
| Temperature | 80 - 110 °C | The reaction temperature may need to be optimized for specific substrates and catalyst systems.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Maintaining an inert atmosphere is critical for reaction success.[7] |
Detailed Experimental Protocol
This protocol provides a representative example for the synthesis of 2-(4-methoxyphenyl)-4-fluorobenzothiazole.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.[7]
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via syringe.[7]
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.[7]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(4-methoxyphenyl)-4-fluorobenzothiazole.[7]
-
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling of this compound involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of this compound to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the C-C bond of the 2-aryl-4-fluorobenzothiazole product and regenerates the Pd(0) catalyst.[3][8]
Applications in Drug Discovery
The 2-arylbenzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[1] These include anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, substituted benzothiazoles have been investigated as modulators of the aryl hydrocarbon receptor (AhR), which is implicated in immune responses and tumorigenesis.[9] The ability to synthesize a library of 2-aryl-4-fluorobenzothiazoles via Suzuki coupling provides a powerful tool for structure-activity relationship (SAR) studies in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Aminobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzothiazole and its derivatives represent a "privileged" scaffold in medicinal chemistry and drug discovery, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatile nature of the 2-aminobenzothiazole core allows for extensive functionalization, making it a highly attractive framework for the development of novel therapeutic agents.[2][4] This document provides detailed protocols for several modern, one-pot synthetic methodologies that offer significant advantages over classical multi-step procedures, such as reduced waste, minimized purification steps, and improved overall efficiency.[1] The following application notes outline three distinct and robust one-pot methods for the synthesis of 2-aminobenzothiazole derivatives: a copper-catalyzed reaction in water, an iron-catalyzed tandem reaction, and a metal-free, iodine-catalyzed cascade reaction.
Synthetic Strategies and Protocols
The development of efficient synthetic routes to 2-aminobenzothiazole derivatives is crucial for advancing drug discovery programs. One-pot syntheses, where reactants undergo successive chemical transformations in a single reactor, are particularly advantageous.[1] These approaches streamline the synthetic process and align with the principles of green chemistry by reducing solvent usage and energy consumption.[1][5]
Protocol 1: Copper-Catalyzed One-Pot Synthesis in Water
This method provides an efficient and environmentally sustainable approach for synthesizing 2-aminobenzothiazoles from in situ generated 2-halothioureas using a copper(I) catalyst in water.[1] The use of water as a green solvent is a significant advantage over traditional organic solvents.[1]
Experimental Protocol:
-
In a sealed tube, combine 2-iodoaniline (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), and copper(I) iodide (CuI) (10 mol%).
-
Add water (5 mL) to the mixture.
-
Stir the reaction mixture vigorously and heat to 90-100 °C for the time specified for the particular substrate (see Table 1).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aminobenzothiazole derivative.
Protocol 2: Iron-Catalyzed Tandem Reaction in Water
This protocol describes an iron(III) chloride-catalyzed tandem reaction of 2-iodoaniline with isothiocyanates in water, offering an environmentally benign and practical route to 2-aminobenzothiazoles.[5] The use of a phase-transfer catalyst allows for a broad substrate scope, and the aqueous reaction medium can be recovered and recycled.[5]
Experimental Protocol:
-
To a reaction vessel, add 2-iodoaniline (1.0 mmol), the appropriate isothiocyanate (1.2 mmol), iron(III) chloride (FeCl₃) (10 mol%), and octadecyltrimethylammonium chloride (as a phase-transfer catalyst, 5 mol%).
-
Add water (5 mL) to the vessel.
-
Stir the mixture at 100 °C for the required reaction time (see Table 2).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the pure product.
Protocol 3: Metal-Free, Iodine-Catalyzed Cascade Reaction
This method offers a sustainable, metal-free synthesis of 2-aminobenzothiazoles through an iodine-catalyzed and oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines.[1] This approach avoids the use of transition-metal catalysts and harsh oxidants, making it an environmentally friendly and cost-effective alternative.[1]
Experimental Protocol:
-
In a sealed tube, combine the isothiocyanatobenzene (0.5 mmol), the amine (0.6 mmol), and iodine (I₂) (0.05 mmol, 10 mol%).
-
Add chlorobenzene (2 mL) as the solvent.
-
Stir the mixture at 120 °C under an oxygen atmosphere for the indicated time (see Table 3).
-
Monitor the reaction completion by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the pure 2-aminobenzothiazole derivative.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 2-aminobenzothiazole derivatives using the protocols described above.
Table 1: Substrate Scope for Copper-Catalyzed Synthesis of 2-Aminobenzothiazole Derivatives in Water [1]
| Entry | 2-Iodoaniline | Isothiocyanate | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline | Phenyl isothiocyanate | 12 | 92 |
| 2 | 4-Methyl-2-iodoaniline | Phenyl isothiocyanate | 12 | 89 |
| 3 | 2-Iodoaniline | 4-Chlorophenyl isothiocyanate | 15 | 85 |
| 4 | 2-Iodoaniline | 4-Methoxyphenyl isothiocyanate | 12 | 95 |
| 5 | 2-Iodoaniline | Benzyl isothiocyanate | 18 | 78 |
Table 2: Substrate Scope for Iron-Catalyzed Synthesis of 2-Aminobenzothiazole Derivatives in Water [5]
| Entry | 2-Iodoaniline | Isothiocyanate | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline | Phenyl isothiocyanate | 8 | 94 |
| 2 | 4-Fluoro-2-iodoaniline | Phenyl isothiocyanate | 10 | 91 |
| 3 | 2-Iodoaniline | 4-Bromophenyl isothiocyanate | 10 | 88 |
| 4 | 2-Iodoaniline | 4-Nitrophenyl isothiocyanate | 12 | 85 |
| 5 | 2-Iodoaniline | Allyl isothiocyanate | 12 | 75 |
Table 3: Substrate Scope for Metal-Free, Iodine-Catalyzed Synthesis of 2-Aminobenzothiazole Derivatives [1]
| Entry | Isothiocyanatobenzene | Amine | Time (h) | Yield (%) |
| 1 | Phenyl isothiocyanate | Aniline | 24 | 82 |
| 2 | 4-Chlorophenyl isothiocyanate | Aniline | 24 | 78 |
| 3 | Phenyl isothiocyanate | 4-Methylaniline | 24 | 85 |
| 4 | Phenyl isothiocyanate | Morpholine | 20 | 75 |
| 5 | Phenyl isothiocyanate | Benzylamine | 20 | 72 |
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the one-pot synthesis of 2-aminobenzothiazole derivatives, which is applicable to the catalyzed reactions described in this document.
Caption: Generalized workflow for one-pot synthesis of 2-aminobenzothiazoles.
The signaling pathway diagram below illustrates the central role of the 2-aminobenzothiazole scaffold in targeting various pathways implicated in cancer, highlighting its potential in drug development.
Caption: Targeting cancer signaling pathways with 2-aminobenzothiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of 2-Chloro-4-fluorobenzothiazole in Modern Drug Discovery: Applications and Synthetic Protocols
For Immediate Release
[City, State] – December 24, 2025 – In the landscape of pharmaceutical development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these, 2-Chloro-4-fluorobenzothiazole has emerged as a critical building block, offering a reactive scaffold for the generation of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this key intermediate.
The benzothiazole core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anthelmintic properties. The presence of a chlorine atom at the 2-position of the benzothiazole ring system makes this compound particularly amenable to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The fluorine atom at the 4-position can further enhance the metabolic stability and pharmacokinetic profile of the final drug candidates.
Application Notes
This compound is a key starting material for the synthesis of various classes of pharmacologically active compounds. Its primary application lies in its reactivity towards nucleophiles, leading to the formation of 2-substituted-4-fluorobenzothiazole derivatives.
1. Synthesis of 2-Aminobenzothiazole Derivatives as Potential Anticancer Agents:
The 2-aminobenzothiazole scaffold is a cornerstone in the development of novel anticancer agents. The reaction of this compound with a wide array of primary and secondary amines provides a straightforward route to a library of 2-amino-4-fluorobenzothiazole derivatives. These compounds have been shown to exhibit potent cytotoxic activity against various cancer cell lines. The introduced amino side chain can be further modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
2. Development of Novel Antimicrobial and Anthelmintic Agents:
Benzothiazole derivatives have demonstrated significant potential as antimicrobial and anthelmintic agents. By reacting this compound with sulfur, oxygen, or nitrogen-containing nucleophiles, novel derivatives can be synthesized and screened for their efficacy against various pathogens. For instance, the synthesis of thiazolidinone-substituted benzothiazoles has yielded compounds with promising anthelmintic activity.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol outlines a general method for the synthesis of 2-amino-4-fluorobenzothiazole derivatives from this compound.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Anhydrous solvent (e.g., ethanol, N,N-dimethylformamide (DMF), or 1,4-dioxane)
-
Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (optional, 2 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask, add the desired amine (1.2 equivalents).
-
If the amine salt is used or if the amine is not basic enough, add a suitable base (2.0 equivalents).
-
The reaction mixture is then heated to reflux (typically 80-120 °C) and stirred for a period ranging from 2 to 24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration. The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-fluorobenzothiazole derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various substituted benzothiazole derivatives, highlighting the efficiency of the synthetic routes.
| Starting Material Precursor | Reagents and Conditions | Product Class | Yield (%) | Reference |
| Substituted 2-aminobenzothiazole | Aromatic amines, mercaptoacetic acid | 3-(7-Chloro-6-fluoro-benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one derivatives | 32 - 40 | [1] |
| 2-Chloro-4-fluorobenzonitrile | 90% Sulfuric acid | 2-Chloro-4-fluorobenzoic acid | High (not specified) | [2] |
| 2-Mercaptobenzothiazole | Sulfuryl chloride | 2-Chlorobenzothiazole | High (not specified) | [3] |
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic transformations and logical workflows involving this compound.
Caption: General workflow for nucleophilic substitution on this compound.
Caption: Experimental workflow for the synthesis of 2-amino-4-fluorobenzothiazole derivatives and their potential applications.
References
Application Notes and Protocols: 2-Chloro-4-fluorobenzothiazole in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-4-fluorobenzothiazole as a key intermediate in the synthesis of novel agrochemicals. While direct pesticidal activity of this specific compound is not extensively documented, its structural features make it a valuable starting material for creating a diverse range of potentially active molecules. The following sections detail its application in the synthesis of fungicidal and herbicidal compounds, along with generalized protocols for their evaluation.
Application in the Synthesis of Fungicidal Compounds
This compound serves as a crucial building block for the synthesis of novel fungicides. The reactive chlorine atom at the 2-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups that can confer fungicidal properties. A common strategy involves the introduction of a substituted benzylthio group, which is subsequently oxidized to a benzylsulfonyl group, a known toxophore in antifungal agents.[1]
A representative synthetic pathway starting from this compound to produce 2-(benzylsulfonyl)benzothiazole derivatives is outlined below. These derivatives can be screened against a panel of phytopathogenic fungi to determine their efficacy.
Experimental Protocol: Synthesis of 2-((4-methylbenzyl)thio)-4-fluorobenzothiazole
This protocol is a representative example of a nucleophilic substitution reaction at the 2-position of the benzothiazole ring.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Nucleophile: Add 4-methylbenzyl mercaptan (1.1 eq) to the solution.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 60 °C) for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-((4-methylbenzyl)thio)-4-fluorobenzothiazole.
Experimental Protocol: Oxidation to 2-((4-methylbenzyl)sulfonyl)-4-fluorobenzothiazole
-
Dissolution: Dissolve the synthesized 2-((4-methylbenzyl)thio)-4-fluorobenzothiazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Oxidant Addition: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.
-
Quenching and Extraction: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the residue by recrystallization or column chromatography to yield the final sulfonyl derivative.
Antifungal Bioassay Protocol (In Vitro)
This protocol is a generalized method for assessing the antifungal activity of synthesized compounds against phytopathogenic fungi.[1][2]
-
Fungal Strains: Use a panel of relevant phytopathogenic fungi, such as Botrytis cinerea, Fusarium oxysporum, and Aspergillus niger.
-
Culture Preparation: Grow the fungal strains on a suitable medium like Potato Dextrose Agar (PDA) for a specified period to obtain fresh mycelia or spores.
-
Compound Preparation: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL). Prepare serial dilutions in a suitable broth medium (e.g., Potato Dextrose Broth - PDB).
-
Microtiter Plate Assay: In a 96-well microtiter plate, add the diluted compound solutions to the wells.
-
Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a period of 48-72 hours.
-
Data Analysis: Determine the fungal growth inhibition by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Table 1: Hypothetical Antifungal Activity Data for 2-(Benzylsulfonyl)benzothiazole Derivatives
| Compound | R Group on Benzyl Ring | IC₅₀ vs. B. cinerea (µg/mL) | IC₅₀ vs. F. oxysporum (µg/mL) |
| 1a | H | 15.2 | 25.8 |
| 1b | 4-CH₃ | 10.5 | 18.4 |
| 1c | 4-Cl | 8.1 | 12.7 |
| 1d | 4-NO₂ | 5.9 | 9.3 |
| Captan (Control) | - | 2.5 | 4.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Caption: Workflow for the discovery of new agrochemicals from this compound.
References
Application Notes and Protocols: Developing Enzyme Inhibitors from Benzothiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of enzyme inhibitors based on the versatile benzothiazole scaffold. This document includes a summary of target enzymes, quantitative inhibitory data, detailed experimental protocols for synthesis and enzymatic assays, and visualizations of a key signaling pathway and the general drug development workflow.
Introduction to Benzothiazole Scaffolds in Enzyme Inhibition
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1] Its unique structural features allow for interactions with a wide array of biological targets, making it a valuable starting point for the design of potent and selective enzyme inhibitors.[2] Benzothiazole derivatives have demonstrated significant inhibitory activity against various enzyme families, including kinases, phosphatases, and metabolic enzymes, and are being actively investigated for their therapeutic potential in oncology, neurodegenerative diseases, and infectious diseases.[3][4][5]
Target Enzymes and Inhibitory Activities
Benzothiazole-based compounds have been successfully developed to target a range of enzymes implicated in various diseases. The following table summarizes key enzyme targets and the corresponding inhibitory activities of selected benzothiazole derivatives.
| Target Enzyme | Derivative/Compound | IC50/Ki Value | Disease Relevance | Reference(s) |
| Kinases | ||||
| Bcr-Abl (wild-type) | Nocodazole derivative | Picomolar range | Chronic Myeloid Leukemia | [6] |
| Bcr-Abl (T315I mutant) | Nocodazole derivative | Picomolar range | Drug-resistant CML | [6] |
| ATR Kinase | Compound 7h | ≤50% viability at 10 µM | Cancer | [7] |
| Receptor-interacting protein kinase 1 (RIPK1) | Compound 2q | Potent inhibitor | Inflammatory diseases | [8] |
| Epidermal Growth Factor Receptor (EGFR) | Various derivatives | - | Cancer | [9][10] |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Various derivatives | - | Cancer | [11] |
| Phosphoinositide 3-kinase (PI3K) | Various derivatives | - | Cancer, Inflammation | [4][11] |
| Rho-associated kinase (ROCK-II) | Various derivatives | Good biochemical potency | - | [12] |
| Metabolic Enzymes | ||||
| Carbonic Anhydrase (CA) | BTA derivatives | - | Cancer (hypoxic tumors) | [13][14] |
| Monoamine Oxidase B (MAO-B) | Compound 4f | 40.3 ± 1.7 nM | Alzheimer's Disease | [15][16] |
| Acetylcholinesterase (AChE) | Compound 4f | 23.4 ± 1.1 nM | Alzheimer's Disease | [15][16] |
| Butyrylcholinesterase (BuChE) | Compound 3s | 2.35 µM | Alzheimer's Disease | [17] |
| Dihydropteroate Synthase (DHPS) | Compound 16b | 7.85 µg/mL | Bacterial Infections | [18] |
| Fatty Acid Amide Hydrolase (FAAH) | Compound 16j | Potent inhibitor | - | [19] |
| α-Glucosidase | Various derivatives | Superior to acarbose | Type-2 Diabetes Mellitus | [20] |
| Other Enzymes | ||||
| Topoisomerase | Various derivatives | - | Cancer | [3] |
Experimental Protocols
General Synthesis of 2-Arylbenzothiazoles
This protocol describes a common method for the synthesis of 2-arylbenzothiazole derivatives through the condensation of 2-aminothiophenol with an aromatic aldehyde.[21]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol) in DMSO.
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).[22]
In Vitro Enzyme Inhibition Assay: Acetylcholinesterase (AChE)
This protocol outlines a modified Ellman's method for determining the in vitro inhibitory activity of benzothiazole derivatives against acetylcholinesterase.[23][24]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Benzothiazole test compounds
-
Donepezil (reference inhibitor)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB in Tris-HCl buffer, and 50 µL of Tris-HCl buffer.
-
Add 25 µL of the test compound solution at various concentrations (serial dilutions).
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[23]
Visualizations
Signaling Pathway: EGFR Inhibition by Benzothiazole Derivatives
Caption: EGFR signaling pathway and its inhibition by benzothiazole derivatives.
Experimental Workflow: Development of Benzothiazole-Based Enzyme Inhibitors
Caption: General workflow for the development of benzothiazole enzyme inhibitors.
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 16. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Benzothiazole derivatives as effective <i>α</i>-glucosidase inhibitors: an insight study of structure-activity relationships and molecular targets - ProQuest [proquest.com]
- 21. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for MTT Assay with Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest, demonstrating a wide range of biological activities, including anticancer properties.[1][2] A crucial step in the preclinical evaluation of these potential therapeutic agents is the assessment of their cytotoxic effects on cancer cell lines.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method to quantify cell viability and proliferation in response to chemical compounds.[4]
This document provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic potential of benzothiazole derivatives. It also includes a summary of reported cytotoxicity data for various benzothiazole compounds and visual guides to the experimental workflow and the underlying principle of the assay.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[4][5] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[6] The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[5]
Experimental Protocols
This protocol outlines the key steps for determining the cytotoxic effects of benzothiazole derivatives on cancer cell lines.
Materials
-
Benzothiazole derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, U87MG)[7]
-
Complete culture medium (e.g., DMEM or RPMI-1640)[7]
-
Fetal Bovine Serum (FBS)[1]
-
Penicillin-Streptomycin solution[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[1]
-
Phosphate-buffered saline (PBS)[1]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)[1]
-
Microplate reader (ELISA reader)
Protocol
-
Cell Seeding:
-
Harvest and count the desired cancer cells, ensuring high viability (>90%).[3]
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.[3]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of each benzothiazole derivative (e.g., 10 mM) in DMSO.[7]
-
Prepare a series of dilutions of the benzothiazole derivatives in a complete culture medium. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.[7]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.[3]
-
Include appropriate controls:
-
Vehicle control: Medium with the same concentration of DMSO used to dissolve the compounds.
-
Positive control: A known cytotoxic agent.
-
Blank control: Medium without cells.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well, for a final concentration of 0.5 mg/mL.[3]
-
Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere, protected from light.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[3]
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[1][8]
-
Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.[3]
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population, using suitable software.[3]
-
Data Presentation
The cytotoxic activity of benzothiazole derivatives is typically reported as IC₅₀ values. The lower the IC₅₀ value, the more potent the compound.[3]
| Benzothiazole Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound 8b | A549 (Lung Cancer) | 4.40 | [2] |
| Compound 8f | A549 (Lung Cancer) | 4.54 | [2] |
| Compound 8i | A549 (Lung Cancer) | 3.78 | [2] |
| Doxorubicin (Control) | A549 (Lung Cancer) | 5.41 | [2] |
| Compound 8a | SKOV3 (Ovarian Cancer) | Not specified | [2] |
| Compound 8f | SKOV3 (Ovarian Cancer) | Not specified | [2] |
| Compound 8g | MCF-7 (Breast Cancer) | Similar to Doxorubicin | [2] |
| BZ-IV | MCF-7 (Breast Cancer) | 51.97 µg/ml | [1] |
| BZ-III | MCF-7 (Breast Cancer) | 77.811 µg/ml | [1] |
| BZ-I | MCF-7 (Breast Cancer) | 234.575 µg/ml | [1] |
| BZ-II | MCF-7 (Breast Cancer) | 267.401 µg/ml | [1] |
Visualizations
MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Principle of MTT Reduction
References
- 1. jchr.org [jchr.org]
- 2. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay overview | Abcam [abcam.com]
Application Notes: Antimicrobial Activity Screening of 2-Chloro-4-fluorobenzothiazole Analogs
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of halogen atoms, such as chlorine and fluorine, into the benzothiazole scaffold can markedly influence the compound's electronic properties, lipophilicity, and biological activity.[3] Specifically, analogs of 2-Chloro-4-fluorobenzothiazole are of growing interest in the search for new antimicrobial agents to combat the challenge of rising drug resistance.[4] These application notes provide a comprehensive overview of the methodologies used to screen these compounds for antimicrobial efficacy, present key data from related analogs, and outline potential mechanisms of action.
Core Application: Drug Discovery and Development
The primary application for screening these analogs is the identification of lead compounds for the development of new antibiotics. The screening process aims to:
-
Identify novel structures with potent activity against clinically relevant pathogens.
-
Determine the spectrum of activity (e.g., broad-spectrum vs. narrow-spectrum).
-
Quantify the potency (e.g., Minimum Inhibitory Concentration).
-
Elucidate the potential mechanism of action to guide further optimization.[5]
Experimental Workflow and Protocols
A typical workflow for screening novel this compound analogs for antimicrobial activity involves a multi-step process, from initial qualitative screening to quantitative evaluation and mechanism of action studies.
Caption: General Workflow for Antimicrobial Screening.
Protocol 1: Agar Disk Diffusion Test (Qualitative Primary Screening)
The disk diffusion method is a widely used preliminary test to assess the antimicrobial activity of compounds.[6][7] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a specific microorganism.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Stock solutions of this compound analogs
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard
-
Positive control (e.g., Ciprofloxacin) and negative control (e.g., DMSO)
-
Sterile cotton swabs, forceps
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized microbial suspension. Streak the swab evenly across the entire surface of an MHA plate to ensure uniform growth.
-
Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface using forceps.
-
Compound Loading: Pipette a defined volume (e.g., 10-20 µL) of each test analog solution, positive control, and negative control onto separate disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[8]
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution Method (Quantitative MIC Determination)
This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][9]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Stock solutions of test compounds
-
Standardized microbial suspension
-
Positive and negative controls
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient of the test compound.[9]
-
Inoculation: Add 5 µL of the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed.[10] This can be assessed visually or with a plate reader.
Quantitative Data Summary
While specific data for this compound is limited in the public domain, the following table summarizes the antimicrobial activity of closely related benzothiazole analogs against various pathogens, demonstrating the potential of this chemical class.
| Compound ID/Description | Test Organism | MIC (µg/mL) | Reference |
| Compound A07 (Benzothiazole bearing amide moiety) | S. aureus | 15.6 | [1] |
| E. coli | 7.81 | [1] | |
| S. typhi | 15.6 | [1] | |
| K. pneumoniae | 3.91 | [1] | |
| Compound 3e (Novel benzothiazole analog) | Gram-positive & Gram-negative strains | 3.12 | [9] |
| Compound 46a/46b (Amino-benzothiazole Schiff base) | E. coli | 15.62 | [4] |
| P. aeruginosa | 15.62 | [4] | |
| Compound 66c (Sulfonamide analog of benzothiazole) | P. aeruginosa | 3.1 - 6.2 | [4] |
| S. aureus | 3.1 - 6.2 | [4] | |
| E. coli | 3.1 - 6.2 | [4] | |
| Trifluoromethyl Thiosemicarbazides | S. aureus (including MRSA) | 7.82 - 31.25 | [11] |
Potential Mechanism of Action
Benzothiazole derivatives are known to exert their antimicrobial effects by targeting various essential cellular pathways in bacteria.[4][12] Molecular docking and enzymatic studies suggest that these compounds can inhibit key enzymes required for bacterial survival.[2][13]
Caption: Potential Mechanisms of Action for Benzothiazole Analogs.
As illustrated, potential targets include:
-
DNA Gyrase: Inhibition of this enzyme interferes with DNA supercoiling and replication, leading to cell death.[4]
-
Dihydropteroate Synthase (DHPS): This enzyme is crucial for the folic acid synthesis pathway, which is essential for producing nucleotides.[4]
-
Dihydroorotase: An enzyme involved in the pyrimidine biosynthesis pathway, necessary for the creation of DNA and RNA.[12]
By inhibiting one or more of these critical targets, this compound analogs can effectively disrupt bacterial proliferation. Further enzymatic assays are required to confirm the specific targets for any newly identified active compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. idexx.dk [idexx.dk]
- 11. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: HPLC-MS Method for Analyzing 2-Chloro-4-fluorobenzothiazole Reactions
Abstract
This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the qualitative and quantitative analysis of 2-Chloro-4-fluorobenzothiazole and its related reaction products. The protocol is designed for researchers, scientists, and drug development professionals to monitor reaction progress, identify impurities, and quantify components in a given synthesis. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity and selectivity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate and reliable analytical methods are crucial for monitoring its synthesis reactions to ensure optimal yield, purity, and safety of the final products. HPLC coupled with MS is a powerful technique for this purpose, offering high separation efficiency and definitive compound identification.[2] This document provides a comprehensive protocol for the analysis of this compound reactions.
Experimental Protocols
Sample Preparation
For monitoring a chemical reaction, sample preparation is a critical first step to ensure compatibility with the HPLC-MS system and to minimize matrix effects.[3][4]
Protocol for Reaction Mixture Sampling:
-
Aliquoting: At designated time points during the reaction, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, immediately quench the aliquot by diluting it in a cold, non-reactive solvent to stop the reaction.
-
Dilution: Perform a serial dilution of the quenched sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to bring the analyte concentrations within the linear range of the instrument. A typical dilution factor is 1:1000.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could clog the HPLC column.[3]
-
Transfer: Transfer the filtered sample to an HPLC vial for analysis.
HPLC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis. Optimization may be required based on the specific reaction and available instrumentation.
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6545XT AdvanceBio Q-TOF or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Mass Range | 50-500 m/z |
| Acquisition Mode | MS1 (for quantification), MS/MS (for identification) |
Data Presentation
The following tables represent hypothetical quantitative data from monitoring a synthesis reaction of this compound from a precursor.
Table 3: Quantitative Analysis of Reaction Components Over Time
| Time (minutes) | Precursor Area | This compound Area | % Conversion |
| 0 | 1,254,300 | 0 | 0.0% |
| 30 | 876,510 | 377,790 | 30.1% |
| 60 | 501,720 | 752,580 | 60.0% |
| 90 | 250,860 | 1,003,440 | 80.0% |
| 120 | 62,715 | 1,191,585 | 95.0% |
| 180 | 12,543 | 1,241,757 | 99.0% |
Table 4: Mass Spectral Data for Key Compounds
| Compound | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Precursor (Example) | 156.01 | 156.05 | 138.0, 110.0 |
| This compound | 187.97 | 188.01 | 153.0, 126.0 |
| By-product (Example) | 204.02 | 204.06 | 176.0, 148.0 |
Mandatory Visualizations
References
Application Note and Protocol for the Purification of 2-Chloro-4-fluorobenzothiazole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-4-fluorobenzothiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential applications as a building block in the synthesis of more complex molecules. The purity of this intermediate is paramount for the success of subsequent synthetic steps and for ensuring the desired properties of the final products. This document provides a comprehensive protocol for the purification of this compound using silica gel column chromatography. This technique separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.
The protocol herein details a systematic approach, commencing with the determination of an optimal solvent system using Thin Layer Chromatography (TLC), followed by a step-by-step guide to preparing the column, loading the sample, and eluting the purified product.
Experimental Protocol
This protocol provides a general framework for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
Materials and Reagents
-
Crude this compound
-
Silica gel (for flash chromatography, typically 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM, ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel coated, with UV indicator)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed and dried)
-
Beakers, Erlenmeyer flasks, and test tubes
-
Pipettes
-
UV lamp for TLC visualization
-
Rotary evaporator
1. Thin Layer Chromatography (TLC) for Solvent System Selection
Before performing column chromatography, it is crucial to identify a suitable mobile phase (solvent system) that provides good separation between this compound and any impurities. The ideal solvent system will result in the desired compound having an Rf value between 0.2 and 0.4 on a TLC plate.[1]
-
Procedure:
-
Dissolve a small amount of the crude this compound in a minimal volume of dichloromethane.
-
Spot the dissolved sample onto a TLC plate.
-
Prepare a series of developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Place the TLC plates in the chambers and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the separated spots under a UV lamp.
-
Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
Select the solvent system that gives the best separation of the desired product from all impurities.
-
2. Column Preparation (Wet Packing Method)
Proper packing of the chromatography column is essential for achieving good separation.[2][3]
-
Procedure:
-
Securely clamp a glass column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[2][3]
-
Add a layer of sand (approximately 1 cm) over the plug to create a flat base.[1][2]
-
In a separate beaker, prepare a slurry of silica gel with the least polar solvent system determined from the TLC analysis (e.g., 9:1 hexane:ethyl acetate).[2]
-
Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure an even packing.[3]
-
Open the stopcock to allow the solvent to drain, which helps in compacting the silica gel. Ensure the solvent level never drops below the top of the silica gel to prevent cracking of the stationary phase.[2][3]
-
Once the silica gel has settled, add another thin layer of sand (approximately 1 cm) on top of the silica gel bed to protect it from disturbance during sample loading.[2]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
3. Sample Loading
The sample should be loaded onto the column in a concentrated band to ensure optimal separation.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette, taking care not to disturb the surface.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is again at the top of the sand.
-
Gently add a small amount of the initial eluting solvent to wash any remaining sample from the sides of the column onto the silica gel bed. Drain the solvent to the top of the sand layer.
-
4. Elution and Fraction Collection
The separation of the compounds occurs during the elution step. This can be done isocratically (with a single solvent mixture) or by using a gradient of increasing solvent polarity.[4]
-
Procedure:
-
Carefully fill the column with the initial, least polar mobile phase.
-
Begin collecting the eluent in fractions (e.g., in test tubes or small flasks). The size of the fractions will depend on the scale of the purification.
-
If a gradient elution is required (as determined by the complexity of the impurity profile on the TLC), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane:ethyl acetate mixture.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
Combine the fractions that contain the pure this compound.
-
5. Isolation of Purified Product
-
Procedure:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, or HPLC).
-
Data Presentation
The following tables should be used to record and organize the experimental data for the purification of this compound.
Table 1: TLC Solvent System Optimization
| Trial | Hexane:Ethyl Acetate Ratio | Rf of this compound | Rf of Impurity 1 | Rf of Impurity 2 | Observations |
| 1 | 95:5 | ||||
| 2 | 90:10 | ||||
| 3 | 80:20 | ||||
| 4 | 70:30 |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Column Diameter (cm) | |
| Mass of Silica Gel (g) | |
| Mass of Crude Sample (g) | |
| Initial Mobile Phase | |
| Gradient Profile (if applicable) | |
| Fraction Volume (mL) |
Table 3: Purification Results
| Mass (g) | Purity (%) | Yield (%) |
| Crude this compound | ||
| Purified this compound |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-4-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Chloro-4-fluorobenzothiazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of 2-amino-4-fluorobenzothiazole, followed by a Sandmeyer reaction to yield the final product.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a reliable two-step sequence. The initial step involves the cyclization of 3-fluoroaniline with potassium thiocyanate in the presence of bromine to form the intermediate, 2-amino-4-fluorobenzothiazole. The subsequent step employs a Sandmeyer reaction to convert the amino group of the intermediate to a chloro group, yielding the target molecule.
Caption: Overall synthetic route for this compound.
II. Experimental Protocols
Step 1: Synthesis of 2-Amino-4-fluorobenzothiazole
This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.[1][2] The reaction proceeds via the in situ formation of thiocyanogen, which then reacts with the aniline derivative to form the benzothiazole ring.
Materials:
-
3-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ammonia solution (25%)
-
Ethanol
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Charge the reactor with glacial acetic acid and cool to below room temperature.
-
Add potassium thiocyanate to the cooled acetic acid with stirring.
-
In a separate vessel, prepare a solution of bromine in glacial acetic acid.
-
Slowly add the 3-fluoroaniline to the potassium thiocyanate suspension.
-
Carefully add the bromine solution dropwise from the dropping funnel, ensuring the temperature does not exceed room temperature.
-
After the addition is complete, continue to stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Neutralize the mixture with a 25% ammonia solution to a pH of approximately 6.0. This will precipitate the crude product.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-amino-4-fluorobenzothiazole.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine to a halide.[3][4][5][6] This protocol outlines the diazotization of 2-amino-4-fluorobenzothiazole followed by reaction with copper(I) chloride.
Materials:
-
2-Amino-4-fluorobenzothiazole
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) chloride (CuCl)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Ice
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Suspend 2-amino-4-fluorobenzothiazole in a mixture of concentrated hydrochloric acid and water in the reactor and cool to 0-5 °C.
-
Prepare a solution of sodium nitrite in water and cool it.
-
Slowly add the cold sodium nitrite solution to the suspension of the amine, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30 minutes at this temperature.
-
In a separate vessel, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The completion of the reaction can be monitored by the cessation of nitrogen gas evolution and by TLC or HPLC.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
III. Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound. The yields are based on literature reports for analogous reactions and may vary depending on the scale and specific reaction conditions.
Table 1: Synthesis of 2-Amino-4-fluorobenzothiazole
| Parameter | Value | Reference |
| Starting Material | 3-Fluoroaniline | [1][2] |
| Key Reagents | KSCN, Br₂, Acetic Acid | [1][2] |
| Reaction Time | Several hours | [1][2] |
| Product Purity | >95% (after recrystallization) | N/A |
| Expected Yield | 35-95% | [7] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-fluorobenzothiazole | [3][4][5][6] |
| Key Reagents | NaNO₂, HCl, CuCl | [3][4][5][6] |
| Reaction Time | 1-3 hours | [3][4][5][6] |
| Product Purity | >98% (after purification) | N/A |
| Expected Yield | 10-95% | [8] |
IV. Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
References
- 1. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]
- 2. Rapid and efficient synthesis of 2-amino-4H-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 4. saspublishers.com [saspublishers.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Designing Novel Anticancer Agents from 2-Chloro-4-fluorobenzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel anticancer agents derived from the versatile starting material, 2-Chloro-4-fluorobenzothiazole. The information compiled herein is based on established scientific literature and provides a framework for developing potent and selective cancer therapeutics.
Introduction: The Promise of Fluorinated Benzothiazoles in Oncology
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] The introduction of fluorine atoms into the benzothiazole ring can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to improved pharmacological profiles.[1][4] Specifically, fluorinated 2-arylbenzothiazoles have demonstrated remarkable and selective inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer.[1][5]
This guide focuses on leveraging this compound as a key building block for the synthesis of novel anticancer drug candidates. The strategic placement of the fluorine atom at the 4-position offers a unique chemical space for exploration, potentially leading to compounds with novel mechanisms of action and improved therapeutic indices.
Synthetic Strategy: From Starting Material to Bioactive Compound
The primary synthetic route involves the nucleophilic substitution of the reactive 2-chloro group with various amines to generate a library of 2-aminobenzothiazole derivatives.[6] These intermediates can then be further modified to produce the final target compounds. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for novel anticancer agents.
Protocol 1: Synthesis of 2-Amino-4-fluorobenzothiazole Intermediate
This protocol describes a general method for the synthesis of a 2-amino-4-fluorobenzothiazole intermediate via nucleophilic substitution.
Materials:
-
This compound
-
Amine of choice (e.g., ammonia, primary or secondary amine)
-
Solvent (e.g., Ethanol, DMF)
-
Base (optional, e.g., Triethylamine)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent.
-
Add the desired amine (1.2-2 equivalents). If using an amine salt, add a non-nucleophilic base like triethylamine (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.
In Vitro Anticancer Evaluation: Protocols and Data
A crucial step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds for their anticancer activity. This involves a battery of assays to determine cytotoxicity, effects on cell proliferation, and the underlying mechanism of action.
Cytotoxicity and Anti-proliferative Activity
The initial screening of novel compounds typically involves assessing their ability to inhibit the growth of or kill cancer cells. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) are key metrics for quantifying a compound's potency.
Table 1: In Vitro Cytotoxicity of Representative Fluorinated Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| FBZ-1 (Hypothetical) | MCF-7 | Breast (ER+) | <0.001 | [1][4] |
| MDA-MB-468 | Breast (ER-) | <0.001 | [1][4] | |
| PC-3 | Prostate | >10 | [1][4] | |
| HCT-116 | Colon | >10 | [1][4] | |
| OMS5 | A549 | Lung | 22.13 | [2] |
| MCF-7 | Breast | 61.03 | [2] | |
| OMS14 | A549 | Lung | 29.89 | [2] |
| MCF-7 | Breast | 43.27 | [2] |
FBZ-1 is a hypothetical potent fluorinated 2-(4-aminophenyl)benzothiazole based on reported data for similar compounds.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Mechanism of Action: Elucidating the Molecular Targets
Understanding how a novel compound exerts its anticancer effects is critical for its further development. For fluorinated benzothiazoles, two key signaling pathways have been implicated: induction of cytochrome P450 enzymes and inhibition of the PI3K/Akt pathway.
Induction of Cytochrome P450 CYP1A1
A crucial event in determining the antitumor specificity of some benzothiazole series is the induction of cytochrome P450 CYP1A1.[1][4] This enzyme can metabolize the benzothiazole derivatives into reactive intermediates that form DNA adducts, leading to cell death in sensitive cancer cells.
Caption: CYP1A1-mediated bioactivation of fluorinated benzothiazoles.
Protocol 3: Western Blot Analysis for CYP1A1 Expression
Western blotting is used to detect the expression levels of specific proteins, such as CYP1A1, in treated cells.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CYP1A1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYP1A1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Several benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[4][7]
Caption: Inhibition of the PI3K/Akt signaling pathway.
Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for anticancer drugs is the induction of programmed cell death (apoptosis) and/or the arrest of the cell cycle, preventing cancer cells from dividing.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel anticancer agents. The strategic incorporation of fluorine can lead to compounds with enhanced potency and selectivity. The protocols and data presented in this document provide a comprehensive framework for researchers to design, synthesize, and evaluate new benzothiazole-based drug candidates, with a focus on understanding their mechanism of action through key signaling pathways. Further exploration of this chemical space holds significant promise for the development of the next generation of targeted cancer therapies.
References
- 1. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-fluorobenzothiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of 2-Chloro-4-fluorobenzothiazole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format. The synthesis is primarily considered as a two-step process: the formation of 2-amino-4-fluorobenzothiazole and its subsequent conversion to this compound via a Sandmeyer reaction.
Step 1: Synthesis of 2-Amino-4-fluorobenzothiazole
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 2-amino-4-fluorobenzothiazole | - Incomplete reaction of 3-fluoroaniline with potassium thiocyanate and bromine. - Incorrect reaction temperature. - Low purity of starting materials. | - Ensure dropwise addition of bromine in glacial acetic acid while maintaining the temperature below 10°C. - Allow the reaction to stir at room temperature for the specified time to ensure completion. - Use high-purity 3-fluoroaniline, potassium thiocyanate, and bromine. |
| Formation of multiple products (isomers) | - Thiocyanation at an undesired position on the aniline ring. | - The reaction of 3-fluoroaniline is expected to favor the formation of 2-amino-4-fluorobenzothiazole due to directing effects of the fluorine and amino groups. However, purification by column chromatography may be necessary to isolate the desired isomer. |
| Product is difficult to purify | - Presence of unreacted starting materials or side products. | - Recrystallization from a suitable solvent such as ethanol is often effective. - Column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) can be employed for higher purity. |
Step 2: Sandmeyer Reaction for this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Decomposition of the diazonium salt intermediate.[1] - Inactive copper(I) chloride catalyst. - Incomplete diazotization. | - Strictly maintain a low temperature (0-5°C) throughout the diazotization process.[1] - Add the sodium nitrite solution slowly to control the exothermic reaction. - Use freshly prepared or high-purity commercial copper(I) chloride. - Ensure a sufficient excess of sodium nitrite and a strong acidic medium (e.g., HCl). |
| Formation of a dark, tarry reaction mixture | - Side reactions of the diazonium salt, such as coupling reactions. | - Ensure a strongly acidic environment to stabilize the diazonium salt. - The purity of the starting 2-amino-4-fluorobenzothiazole is crucial. |
| Presence of 2-hydroxy-4-fluorobenzothiazole as a major byproduct | - Reaction of the diazonium salt with water. | - Maintain a low temperature (0-5°C) during the entire process. - Add the diazonium salt solution to the copper(I) chloride solution promptly after its formation. |
| Product contains residual starting material (2-amino-4-fluorobenzothiazole) | - Incomplete diazotization or Sandmeyer reaction. | - Ensure complete dissolution/suspension of the amine in the acid before adding sodium nitrite. - Allow sufficient reaction time for both the diazotization and the Sandmeyer reaction steps. Monitor progress using Thin Layer Chromatography (TLC). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely applicable route involves two main steps:
-
Synthesis of 2-amino-4-fluorobenzothiazole: This is typically achieved by the reaction of 3-fluoroaniline with potassium thiocyanate and bromine in glacial acetic acid.
-
Sandmeyer Reaction: The resulting 2-amino-4-fluorobenzothiazole is then converted to this compound. This involves the diazotization of the amino group with sodium nitrite in an acidic medium, followed by reaction with copper(I) chloride.[2]
Q2: What are the critical parameters for optimizing the yield in the Sandmeyer reaction step?
A2: The critical parameters for the Sandmeyer reaction include:
-
Temperature: Diazotization must be conducted at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[1]
-
pH: A strong acidic environment is essential for the formation and stability of the diazonium salt.
-
Purity of Starting Material: High purity of 2-amino-4-fluorobenzothiazole is necessary to avoid side reactions.
-
Catalyst Quality: The activity of the copper(I) chloride is crucial for the conversion of the diazonium salt to the final product.
Q3: How can I purify the final this compound product?
A3: Purification can be achieved through several methods. Column chromatography on silica gel using a gradient of ethyl acetate in hexane is a common and effective method.[3] Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can also yield a highly pure product.[4]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. Diazonium salts are potentially explosive, especially when dry, and should be handled with care.[1] The diazotization reaction should always be carried out at low temperatures and the diazonium salt should be used immediately in the next step without isolation. Bromine is corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Data Presentation
Table 1: Comparative Yields for Analogous Benzothiazole Syntheses
| Starting Material | Product | Reagents | Reported Yield (%) |
| 3-Chloro-4-fluoroaniline | 2-Amino-7-chloro-6-fluorobenzothiazole | KSCN, Br₂, Glacial Acetic Acid | Not specified, but a standard synthesis method.[5] |
| 2-Aminobenzothiazole derivatives | N-substituted benzothiazoles | Various | Yields vary widely depending on the specific reaction. |
| 2-Mercaptobenzothiazole | 2-Chlorobenzothiazole | SO₂Cl₂ | Up to 95%[6] |
Note: The yields are for analogous compounds and may vary for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-fluorobenzothiazole
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (1.2 equivalents) to the solution and cool the mixture in an ice-salt bath to below 10°C.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., concentrated ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-fluorobenzothiazole.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
-
Suspend 2-amino-4-fluorobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water in a three-necked flask cooled to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10°C. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of the Sandmeyer reaction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-4-fluorobenzothiazole
Disclaimer: The following troubleshooting guide, FAQs, and protocols are based on established chemical principles and analogous syntheses of related benzothiazole derivatives, particularly 2-chloro-4-bromobenzothiazole. Due to a lack of specific literature for 2-Chloro-4-fluorobenzothiazole, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals to navigate potential challenges in its synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Cyclization to 4-Fluoro-2-mercaptobenzothiazole | ||
| Low or no yield of the mercapto intermediate. | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Low purity of the starting aniline (e.g., 4-fluoro-2-aminothiophenol). 3. Oxidation of the thiophenol starting material or the 2-mercapto product. | 1. Ensure the reaction is heated to the specified temperature for the full duration. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Use high-purity starting materials. Consider recrystallization or distillation if purity is questionable. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Formation of significant disulfide byproducts. | Oxidation of the thiol group. | 1. Maintain an inert atmosphere throughout the reaction and workup. 2. Use degassed solvents. |
| Step 2: Chlorination to this compound | ||
| Low or no yield of the final product. | 1. Inactive chlorinating agent (e.g., sulfuryl chloride). 2. Suboptimal reaction temperature. 3. Poor reproducibility. | 1. Use a fresh bottle of the chlorinating agent. 2. Maintain the reaction temperature below 50°C to prevent side reactions.[1] 3. The addition of a catalytic amount of water can improve reaction efficiency and reproducibility.[2][3] |
| Presence of 4-Fluoro-2-hydroxybenzothiazole as a major byproduct. | Reaction with moisture. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] 2. Perform the reaction under a dry, inert atmosphere. |
| Formation of a dark, tarry reaction mixture. | Polymerization or decomposition side reactions. | 1. Control the rate of addition of the chlorinating agent. 2. Ensure efficient stirring and cooling to dissipate heat. |
| Difficulty in purifying the final product. | Presence of unreacted starting materials or closely related byproducts. | 1. Utilize column chromatography on silica gel for purification. Select an appropriate eluent system based on TLC analysis. 2. Recrystallization from a suitable solvent (e.g., ethanol or hexane) can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: Based on analogous syntheses, a common and effective route is a two-step process. The first step involves the cyclization of a suitable precursor, such as 4-fluoro-2-aminothiophenol, with a carbon disulfide source to form the intermediate, 4-fluoro-2-mercaptobenzothiazole. The second step is the chlorination of this intermediate, typically using sulfuryl chloride, to yield the final product.
Q2: What are the critical parameters to control during the chlorination step?
A2: The key parameters to control during the chlorination of 4-fluoro-2-mercaptobenzothiazole are:
-
Temperature: The reaction is often exothermic. It is crucial to maintain a low temperature (typically below 50°C) to prevent over-chlorination and the formation of byproducts.[1]
-
Moisture Control: The reaction should be carried out under anhydrous conditions to avoid the formation of the corresponding 2-hydroxybenzothiazole.[1]
-
Purity of Starting Material: The purity of the 4-fluoro-2-mercaptobenzothiazole is vital, as impurities can lead to side reactions and lower yields.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the cyclization and chlorination steps. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q4: What purification techniques are most effective for the final product?
A4: Purification of this compound can typically be achieved through column chromatography on silica gel, using a non-polar eluent system like a gradient of ethyl acetate in hexane. For further purification, recrystallization from a suitable solvent can be employed to obtain a highly pure product.
Experimental Protocols (Analogous Procedures)
Step 1: Synthesis of 4-Fluoro-2-mercaptobenzothiazole (Hypothetical)
This protocol is adapted from procedures for the synthesis of similar mercaptobenzothiazoles.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-aminothiophenol (1 equivalent) and sodium hydroxide (1.1 equivalents) in ethanol.
-
Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry under vacuum to obtain crude 4-fluoro-2-mercaptobenzothiazole. The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound (Hypothetical)
This protocol is based on the chlorination of 2-mercaptobenzothiazoles.[4][5]
-
Reaction Setup: Suspend 4-fluoro-2-mercaptobenzothiazole (1 equivalent) in an inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.1 to 1.5 equivalents) to the suspension at room temperature. The reaction may be exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 50°C.[1][4]
-
Reaction Conditions: Stir the reaction mixture for 1-3 hours at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by pouring it onto crushed ice or slowly adding a dilute solution of sodium bicarbonate.
-
Isolation and Purification: Separate the organic layer, wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Water-Promoted Chlorination of 2-Mercaptobenzothiazoles | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
Technical Support Center: Purification of Halogenated Benzothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of halogenated benzothiazoles. The information is tailored for researchers, scientists, and drug development professionals to assist in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing multiple spots on my TLC after synthesis, with some spots close to my product. How can I improve the separation?
A1: The presence of multiple spots with similar polarities to your product is a common challenge, often due to side products or unreacted starting materials. Halogenation reactions, in particular, can sometimes result in the formation of regioisomers or over-halogenated byproducts.[1][2]
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems to improve separation. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or petroleum ether) can enhance the resolution between spots.[3] For instance, a starting mobile phase of 100% hexane with a gradual increase in the percentage of ethyl acetate can be effective.
-
Silica Gel: Ensure you are using an appropriate grade of silica gel for your column. For closely eluting compounds, a smaller particle size silica gel (e.g., 230-400 mesh) can provide better separation.
-
-
Consider a Different Purification Technique: If column chromatography is ineffective, consider preparative Thin Layer Chromatography (prep-TLC) for small-scale purifications or High-Performance Liquid Chromatography (HPLC) for more challenging separations.
-
Investigate Reaction Conditions: Re-evaluate your reaction conditions. Incomplete reactions can leave starting materials, while excessive reaction times or temperatures can lead to the formation of degradation products. Monitoring the reaction closely with TLC is crucial to determine the optimal reaction time.[1]
Q2: My halogenated benzothiazole product is an oil and is difficult to crystallize. What should I do?
A2: The presence of impurities can often inhibit crystallization, resulting in an oily product. The nature and position of the halogen can also influence the crystalline properties of the benzothiazole.
Troubleshooting Steps:
-
Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization by dissolving the impurities while the desired product precipitates out.
-
Recrystallization from a Solvent Mixture: If a single solvent for recrystallization is not effective, a two-solvent system can be employed.[4] Dissolve the oily product in a small amount of a "good" solvent (one in which it is highly soluble), and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Seed Crystals: If you have a small amount of pure, solid material, you can use it as a seed crystal to induce crystallization in the supersaturated solution.
-
Further Purification: If the product remains an oil, it likely contains a significant amount of impurities. Further purification by column chromatography may be necessary before attempting crystallization again.
Q3: My purified halogenated benzothiazole is colored, but it should be colorless or off-white. How can I remove the colored impurities?
A3: Colored impurities are often highly conjugated or polymeric byproducts formed during the reaction.
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in a suitable hot solvent, add a small amount of activated charcoal (about 1-2% by weight of your compound).[5] Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal. The colored impurities will adsorb to the surface of the charcoal. Allow the filtrate to cool and crystallize.
-
Repeat Purification: If the color persists, a second round of column chromatography or recrystallization may be necessary.
Q4: I am struggling with the separation of regioisomers of my halogenated benzothiazole. What strategies can I use?
A4: The separation of regioisomers can be particularly challenging due to their very similar physical and chemical properties. The specific halogen and its position can influence the dipole moment and intermolecular interactions, which can be exploited for separation.[6]
Troubleshooting Steps:
-
High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) with a suitable column and mobile phase. Different types of stationary phases (e.g., normal-phase, reverse-phase, or specialized columns that exploit halogen-π interactions) can be tested to achieve separation.[6]
-
Fractional Crystallization: In some cases, careful and repeated recrystallization from a specific solvent system can lead to the enrichment and eventual isolation of one isomer.
-
Derivatization: If direct separation is not feasible, consider derivatizing the mixture of isomers. The resulting derivatives may have more significant differences in their physical properties, allowing for easier separation. After separation, the derivative can be converted back to the desired isomer.
Data Presentation
Table 1: Common Solvents for Purification of Halogenated Benzothiazoles
| Purification Method | Halogenated Benzothiazole Type | Recommended Solvents/Solvent Systems | Reference(s) |
| Column Chromatography | Chlorinated Benzothiazoles | Petroleum ether/Ethyl acetate (e.g., 30:1 v/v) | [3] |
| Brominated Benzothiazoles | Hexane/Ethyl acetate | [1] | |
| Fluorinated Benzothiazoles | Not specified, but similar systems are likely effective. | ||
| Recrystallization | Chlorinated Benzothiazoles | Ethanol, Isopropanol, Acetone, Ethyl Acetate | [7] |
| Brominated Benzothiazoles | Ethanol | [8] | |
| Fluorinated Benzothiazoles | Ethanol | [8] |
Table 2: Physical Properties of Selected Halogenated Benzothiazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference(s) |
| 2-Chlorobenzothiazole | C₇H₄ClNS | 169.63 | - | [3] |
| 2-Amino-6-bromobenzothiazole | C₇H₅BrN₂S | 229.10 | 213-217 | |
| 6-Bromo-1,3-benzothiazole | C₇H₄BrNS | 214.08 | - | [9] |
| 6-Fluorobenzo[d]thiazol-2-amine | C₇H₅FN₂S | 168.19 | 183-185 | [8] |
Experimental Protocols
Protocol 1: Purification of 2-Chlorobenzothiazole by Column Chromatography
This protocol is adapted from a synthesis of 2-chlorobenzothiazole.[3]
-
Prepare the Column: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with petroleum ether.
-
Load the Sample: Dissolve the crude 2-chlorobenzothiazole in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the prepared column.
-
Elution: Begin eluting the column with a mobile phase of petroleum ether and ethyl acetate. A common starting ratio is 30:1 (v/v).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-chlorobenzothiazole.
Protocol 2: Recrystallization of a Halogenated Benzothiazole (General Procedure)
This protocol provides a general guideline for recrystallization. The choice of solvent is crucial and should be determined by small-scale solubility tests.[4][7]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude halogenated benzothiazole in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate). A suitable solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: General experimental workflow for the purification of halogenated benzothiazoles by recrystallization.
Caption: Troubleshooting guide for common purification challenges of halogenated benzothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Advanced treatment of benzothiazole contaminated waters: comparison of O3, AC, and O3/AC processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 6-Bromo-1,3-benzothiazole | C7H4BrNS | CID 2795171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-4-fluorobenzothiazole
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluorobenzothiazole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, focusing on the stability and degradation of the compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of this compound in a laboratory setting.
Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
-
Question: My reaction is resulting in lower than expected yields, and I am observing unknown impurities in my analysis (e.g., via LC-MS or NMR). Could this be due to the degradation of my this compound starting material?
-
Answer: Yes, degradation of this compound is a likely cause for inconsistent yields and the formation of byproducts. The 2-chloro position on the benzothiazole ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis), which would lead to the formation of 2-hydroxy-4-fluorobenzothiazole. Other potential degradation pathways include thermal decomposition if the reaction is run at high temperatures, and photodegradation if the reaction is exposed to light.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields or byproducts.
Issue 2: The stored compound has changed in color or physical appearance.
-
Question: My solid this compound has developed a yellowish tint over time. What could be the cause?
-
Answer: A change in color or consistency of the stored compound may indicate degradation.[1] To minimize degradation during storage, it is crucial to maintain the proper conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1]
-
Consider Inert Atmosphere: For long-term storage, placing the compound under an inert atmosphere, such as argon or nitrogen, can help prevent oxidative degradation.[1]
-
Perform a Purity Check: Re-analyze the purity of the material using methods like HPLC-MS or NMR to identify and quantify any degradation products.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the reactivity of analogous compounds, the primary degradation pathway is expected to be nucleophilic substitution at the 2-position.[1][2] The chloro group is a good leaving group, making it susceptible to replacement by nucleophiles. The most common pathway in a non-anhydrous environment is hydrolysis , leading to the formation of 2-hydroxy-4-fluorobenzothiazole. Other potential pathways include photodegradation upon exposure to UV light and thermal degradation at elevated temperatures.[1]
Caption: Likely degradation pathways for this compound.
Q2: How susceptible is this compound to photodegradation?
A2: Halogenated aromatic compounds can be susceptible to photodegradation.[1] Studies on related chloro/fluoro-benzoic acid derivatives have shown that dechlorination can occur under UV light exposure, especially in the presence of a photocatalyst like TiO2.[3] Therefore, it is a prudent preventative measure to protect this compound from light during both storage and reactions.
Q3: What materials or reagents are incompatible with this compound?
A3: You should avoid strong oxidizing agents, strong bases, and potent nucleophiles (e.g., primary/secondary amines, thiols) unless they are intended reagents for a specific reaction. These substances can react with and degrade the compound.[1][2]
Q4: Can this compound undergo biodegradation?
A4: While benzothiazoles are generally considered recalcitrant, some microorganisms have been shown to biotransform them.[4] For example, microbial degradation of compounds like 2-chloro-4-nitrophenol has been observed.[5] The degradation often involves initial enzymatic reactions like mono- or dioxygenation.[6] Therefore, if working in a non-sterile aqueous environment for extended periods, microbial degradation could be a minor contributing pathway.
Experimental Protocols
Protocol 1: Purity Verification by HPLC-MS
-
Objective: To verify the purity of this compound and identify potential degradation products.
-
Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Instrumentation:
-
HPLC system with a UV detector.
-
Mass spectrometer with electrospray ionization (ESI).
-
-
Reagents and Materials:
-
This compound sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
-
C18 reverse-phase column.
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.
-
Set up the HPLC-MS system with a C18 column.
-
Use a gradient mobile phase of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).
-
Set UV detection at an appropriate wavelength (e.g., 254 nm).
-
Inject 5 µL of the sample solution.
-
Analyze the resulting chromatogram for purity and the mass spectrum to confirm the parent ion and identify any impurity masses.
-
Protocol 2: Hydrolysis Rate Study
-
Objective: To determine the rate of hydrolysis of this compound at different pH values. This protocol is adapted from a similar study on 2-Chloro-4-bromobenzothiazole.[1]
-
Materials:
-
This compound.
-
Buffer solutions (e.g., pH 4, 7, and 9).
-
Acetonitrile (HPLC grade).
-
HPLC system.
-
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
In separate temperature-controlled vials (e.g., 25°C), add an aliquot of the stock solution to each buffer solution to achieve a final concentration of approximately 10 µg/mL.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each solution.
-
Immediately analyze the samples by HPLC to quantify the remaining concentration of this compound and the formation of the 2-hydroxy-4-fluorobenzothiazole product.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH condition.
-
Determine the degradation kinetics (e.g., first-order rate constant) from the resulting plots.
-
Quantitative Data Summary
| pH | Temperature (°C) | Half-life (t½) (hours) | First-Order Rate Constant (k) (h⁻¹) |
| 4.0 | 25 | Data to be determined | Data to be determined |
| 7.0 | 25 | Data to be determined | Data to be determined |
| 9.0 | 25 | Data to be determined | Data to be determined |
| Other | Specify | Data to be determined | Data to be determined |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway for Degradation of 2-Chloro-4-Nitrophenol in Arthrobacter sp. SJCon [ouci.dntb.gov.ua]
- 6. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
storage and handling of 2-Chloro-4-fluorobenzothiazole to prevent degradation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of 2-Chloro-4-fluorobenzothiazole to prevent its degradation and to troubleshoot common issues encountered during its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, maintaining a temperature between 2-8°C is recommended.
Q2: Is it necessary to store this compound under an inert atmosphere?
A2: While not always mandatory for short-term use, for long-term storage, it is highly recommended to store this compound under an inert atmosphere, such as nitrogen or argon. This will minimize the risk of oxidative degradation.
Q3: What materials are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as they can promote degradation of the compound.
Q4: What are the primary degradation pathways for this compound?
A4: Based on the reactivity of similar compounds, the most probable degradation pathways for this compound are hydrolysis, photodegradation, and thermal decomposition. The chloro group at the 2-position is susceptible to nucleophilic substitution, particularly by water (hydrolysis), which would lead to the formation of 2-hydroxy-4-fluorobenzothiazole.
Q5: My reaction with this compound is giving low yields and unexpected byproducts. What could be the cause?
A5: Low yields and the presence of impurities can often be attributed to the degradation of your this compound starting material. It is crucial to verify the purity of the compound before use. Additionally, reaction conditions such as the presence of moisture, exposure to light, or high temperatures can lead to its degradation.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the handling and use of this compound.
Issue 1: Discoloration or Change in Physical Appearance of the Stored Compound
-
Observation: The typically off-white to light yellow solid has developed a darker yellow or brownish color, or has changed in consistency.
-
Potential Cause: This is a visual indicator of potential degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).
-
Purity Check: Perform a purity analysis using a suitable analytical technique such as HPLC-MS or ¹H NMR to identify and quantify any degradation products.
-
Consider Inert Atmosphere: If not already doing so, for future long-term storage, consider storing the compound under an inert atmosphere.
-
Issue 2: Inconsistent Reaction Yields or Appearance of Unexpected Byproducts
-
Observation: Reactions involving this compound result in lower than expected yields, or analytical data (e.g., LC-MS, NMR) shows the presence of unknown impurities in the reaction mixture.
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Potential Cause: Degradation of the this compound starting material, either prior to or during the reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields or byproducts.
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (long-term) or cool place (short-term) | To minimize thermal degradation. |
| Atmosphere | Tightly sealed container; inert gas (e.g., N₂, Ar) for long-term storage | To prevent hydrolysis from atmospheric moisture and oxidative degradation. |
| Light | Store in a dark place or in an amber vial | To prevent photodegradation. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | To avoid chemical reactions that lead to degradation. |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety glasses). Avoid formation of dust and aerosols. | To ensure personnel safety and prevent contamination.[1] |
Experimental Protocols
Protocol 1: Verification of this compound Purity by HPLC-MS
This protocol is adapted from a method for a similar compound and is intended to identify the presence of the parent compound and its potential hydrolysis byproduct.
-
Objective: To assess the purity of a this compound sample and detect the presence of the potential degradation product, 2-hydroxy-4-fluorobenzothiazole.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a Mass Spectrometer (MS).
-
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and MS in positive ion mode.
-
-
Procedure:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Inject 5-10 µL of the diluted sample into the HPLC-MS system.
-
Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Analyze the mass spectrum to confirm the identity of the main peak (m/z for C₇H₃ClFNS⁺) and to identify potential degradation products (e.g., m/z for C₇H₄FNOS⁺, the hydrolyzed product).
-
Potential Degradation Pathway
The primary degradation pathway anticipated for this compound is hydrolysis, which involves the nucleophilic substitution of the chlorine atom at the 2-position by a hydroxyl group.
References
troubleshooting inconsistent reaction yields with 2-Chloro-4-fluorobenzothiazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent reaction yields and other common issues encountered when working with 2-Chloro-4-fluorobenzothiazole. The following guides and FAQs are structured to address specific experimental challenges.
Troubleshooting Inconsistent Reaction Yields
Inconsistent yields in reactions involving this compound can stem from a variety of factors, from the quality of the starting materials to subtle variations in reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low or no yield. What are the first things I should check?
A1: When troubleshooting low yields, it is crucial to first verify the integrity of your starting materials and the accuracy of your reaction setup.
-
Purity of this compound: Impurities in the starting material can interfere with the desired reaction. It is recommended to verify the purity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Reagent Quality: Ensure that all other reagents, especially the nucleophile and any bases or catalysts, are of high purity and are not degraded. The use of fresh, high-purity reagents is always recommended.[1]
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Moisture Contamination: The 2-chloro position of the benzothiazole ring is susceptible to hydrolysis, which can be exacerbated by the presence of water. This leads to the formation of the corresponding 2-hydroxybenzothiazole, a common byproduct.[1] Always use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if moisture-sensitive reagents are involved.[1]
Q2: I am observing the formation of significant byproducts in my reaction. What are the likely side reactions?
A2: The primary reactivity of this compound involves nucleophilic aromatic substitution (SNAr) at the 2-position.[2] However, other side reactions can occur, leading to a mixture of products.
-
Hydrolysis: As mentioned, reaction with residual water can form 2-hydroxy-4-fluorobenzothiazole. This is often observed when using wet solvents or reagents.[1]
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with your intended nucleophile, leading to the formation of a 2-alkoxybenzothiazole byproduct.
-
Homocoupling: In the presence of certain catalysts or reaction conditions, dimerization of the benzothiazole unit can occur.
-
Ring Opening: Under harsh basic conditions, the thiazole ring can be susceptible to opening.
The fluorine atom at the 4-position is an electron-withdrawing group, which can influence the reactivity of the aromatic ring system.[3][4] While it activates the 2-position towards nucleophilic attack, it may also affect the propensity for other side reactions.
Q3: How critical are the reaction temperature and time?
A3: Both temperature and reaction time are critical parameters that require careful optimization.
-
Temperature: Many nucleophilic substitution reactions on 2-chlorobenzothiazoles proceed efficiently at room temperature or with gentle heating. However, for less reactive nucleophiles, higher temperatures may be required. It is important to control the temperature carefully, as excessive heat can lead to decomposition of the starting material or products, and an increase in byproduct formation. For some related syntheses, maintaining the reaction temperature below 50°C is recommended to control side reactions.[1]
-
Reaction Time: It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Insufficient reaction time will result in a low yield of the desired product, while excessively long reaction times can lead to the formation of degradation products.
Summary of Key Troubleshooting Parameters
| Parameter | Potential Issue | Recommended Action |
| Starting Material Purity | Impurities interfering with the reaction. | Verify purity via NMR or LC-MS. Repurify if necessary.[1] |
| Reagent Quality | Degradation or low purity of other reagents. | Use fresh, high-purity reagents. |
| Moisture | Hydrolysis of the C-Cl bond to form 2-hydroxybenzothiazole. | Use anhydrous solvents and an inert atmosphere.[1] |
| Reaction Temperature | Low yield or product decomposition. | Optimize temperature. Avoid excessive heat. Monitor for side reactions. |
| Reaction Time | Incomplete reaction or product degradation. | Monitor reaction progress using TLC or LC-MS to determine the optimal time. |
| Solvent Choice | Solvent participating in the reaction. | Use a non-nucleophilic, inert solvent. |
| Base Strength | Ring opening or other side reactions. | Use a non-nucleophilic base of appropriate strength. |
Experimental Protocols
Protocol for Verifying the Purity of this compound by HPLC-MS
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at 254 nm and MS detection in positive ion mode.
-
Sample Preparation: Prepare a solution of this compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Inconsistent Yields
The following diagram outlines a logical workflow for troubleshooting inconsistent reaction yields when using this compound.
Caption: A logical workflow for troubleshooting inconsistent reaction yields.
Nucleophilic Aromatic Substitution (SNAr) Pathway
The primary reaction of this compound is nucleophilic aromatic substitution at the C2 position. The following diagram illustrates this general pathway.
Caption: The general mechanism for nucleophilic aromatic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 2-Chloro-4-fluorobenzothiazole
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for the derivatization of 2-Chloro-4-fluorobenzothiazole. It includes a detailed troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound via nucleophilic aromatic substitution (SNAr).
Issue 1: Low or No Product Yield
-
Question: My SNAr reaction with an amine/thiol/alcohol nucleophile is showing low to no conversion of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low conversion in SNAr reactions on the 2-chlorobenzothiazole scaffold can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Insufficient Activation of the Nucleophile: For weaker nucleophiles like alcohols and some thiols, deprotonation to the corresponding alkoxide or thiolate is often necessary to enhance their reactivity.
-
Solution: For alcohol nucleophiles, use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the more nucleophilic alkoxide. For thiols, a weaker base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For amine nucleophiles, a base may not be necessary, but in some cases, a non-nucleophilic organic base can facilitate the reaction.
-
-
Inadequate Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. For many SNAr reactions on this scaffold, temperatures ranging from 80-120 °C are effective.[1]
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the nucleophile and facilitating the reaction.
-
Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF). These solvents are effective at solvating cations, leaving the anionic nucleophile more reactive.
-
-
Poor Leaving Group Ability (Context-Dependent): In the context of SNAr, the reactivity of halogens is often F > Cl > Br > I, which is counterintuitive to SN1/SN2 reactions. However, the chlorine at the 2-position of the benzothiazole ring is highly activated by the adjacent nitrogen atom.[2] If the reaction is still sluggish, it's likely due to other factors.
-
Issue 2: Formation of Multiple Products or Unexpected Byproducts
-
Question: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common side reactions and how can I minimize them?
-
Answer: The formation of byproducts is a common challenge in the derivatization of benzothiazoles. Here are some likely causes and their solutions:
-
Di-substitution: If your nucleophile is highly reactive or used in large excess, it might react further with the product, especially if the product itself is susceptible to further reaction. In the case of this compound, the fluorine at the 4-position is generally less reactive than the chlorine at the 2-position towards nucleophilic attack.[2] However, under harsh conditions, di-substitution could occur.
-
Solution: Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). Lowering the reaction temperature can also improve selectivity.
-
-
Reaction with Solvent (Solvolysis): If you are using a nucleophilic solvent (e.g., methanol, ethanol) at elevated temperatures, the solvent itself can compete with your intended nucleophile.
-
Solution: Opt for a non-nucleophilic, polar aprotic solvent like DMF or DMSO.
-
-
Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the 2-chloro group to a 2-hydroxybenzothiazole derivative.
-
Solution: Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Oxidative Dimerization of Thiol Nucleophiles: Thiols can undergo oxidative dimerization to form disulfides, especially in the presence of air.
-
Solution: Carry out the reaction under an inert atmosphere to minimize exposure to oxygen.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my 2-substituted-4-fluorobenzothiazole derivative. What are some effective purification strategies?
-
Answer: Purification challenges often arise from the polarity of the product and byproducts.
-
Highly Polar Products: If your product is highly polar, it may be difficult to separate from polar byproducts or residual base.
-
Solution: An aqueous workup is often effective for removing inorganic salts and water-soluble impurities. Acid-base extraction can be employed to separate basic (e.g., amine-derived) or acidic products/impurities.
-
-
Similar Polarity of Product and Impurities: If the product and a major impurity have similar polarities, separation by standard column chromatography can be difficult.
-
Solution: Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. If the product is a solid, recrystallization from a suitable solvent system is a powerful purification technique.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which position on this compound is more reactive towards nucleophiles?
-
A1: The chlorine atom at the 2-position is significantly more susceptible to nucleophilic attack than the fluorine atom at the 4-position. This is due to the activation of the C2 position by the adjacent nitrogen atom within the thiazole ring, which helps to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.[2]
-
-
Q2: Can I perform these derivatization reactions without a transition-metal catalyst?
-
A2: Yes, nucleophilic aromatic substitution on 2-chlorobenzothiazoles can often be achieved under transition-metal-free conditions. For instance, reactions with primary amines can proceed efficiently under solvent-free conditions at elevated temperatures.[1]
-
-
Q3: What is the role of a base in these reactions?
-
A3: A base is typically used to deprotonate the nucleophile (especially for alcohols and thiols) to increase its nucleophilicity. For reactions with amines, a non-nucleophilic base can be used to scavenge the HCl generated during the reaction.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product.
-
-
Q5: Are there any specific safety precautions I should take?
-
A5: this compound and many of the reagents used in its derivatization can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data for the derivatization of 2-chlorobenzothiazoles.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(Arylamino)benzothiazoles
Data adapted from a study on the reaction of 2-chlorobenzothiazole with various anilines under solvent-free conditions.[1]
| Entry | Amine (ArNH₂) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | None | 120 | 12 | 86 |
| 2 | 4-Methoxyaniline | None | 120 | 12 | 95 |
| 3 | 4-Methylaniline | None | 120 | 12 | 92 |
| 4 | 4-Chloroaniline | None | 120 | 12 | 85 |
| 5 | 4-Nitroaniline | None | 120 | 24 | 75 |
| 6 | 4-(Trifluoromethyl)aniline | None | 120 | 24 | 62 |
Table 2: Generalized Conditions for Derivatization with Thiols and Alcohols
These are generalized conditions based on protocols for related halogenated benzothiazoles and may require optimization for this compound.
| Nucleophile | Base (equiv.) | Solvent | Temperature (°C) |
| Thiol (R-SH) | TEA or DIPEA (1.5) | DMF or DMSO | 80 - 120 |
| Alcohol (R-OH) | NaH or t-BuOK (1.2) | THF or DMF | Room Temp - 100 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Arylamino)-4-fluorobenzothiazole (Solvent-Free)
This protocol is adapted from an established method for the synthesis of 2-(arylamino)benzothiazoles.[1]
-
Materials:
-
This compound
-
Substituted primary aniline
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
-
Procedure:
-
In a clean, dry round-bottom flask, combine this compound (1.0 mmol) and the desired primary aniline (1.2 mmol).
-
Place a magnetic stir bar in the flask and heat the mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(arylamino)-4-fluorobenzothiazole.
-
Protocol 2: Synthesis of 2-(Alkylthio/Alkoxy)-4-fluorobenzothiazole
This protocol is a general procedure adapted from methodologies for nucleophilic substitution on 2-chlorobenzothiazoles and will likely require optimization.
-
Materials:
-
This compound
-
Desired thiol or alcohol
-
Appropriate base (TEA for thiols, NaH for alcohols)
-
Anhydrous polar aprotic solvent (DMF, DMSO, or THF)
-
Round-bottom flask and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
-
Procedure for Thiol Derivatization:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.2 mmol) and anhydrous DMF.
-
Add triethylamine (1.5 mmol) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 mmol) to the mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Procedure for Alcohol Derivatization:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil).
-
Wash the NaH with dry hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF, followed by the dropwise addition of the alcohol (1.2 mmol) at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
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Add a solution of this compound (1.0 mmol) in anhydrous THF.
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Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Nucleophilic aromatic substitution (SNAr) pathway for this compound.
References
Technical Support Center: Analysis of 2-Chloro-4-fluorobenzothiazole Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to aid in the identification of byproducts in 2-Chloro-4-fluorobenzothiazole reactions by LC-MS. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound and the subsequent LC-MS analysis of the reaction mixture.
Q1: My LC-MS analysis shows several unexpected peaks. What are the likely byproducts in the synthesis of this compound?
A1: The synthesis of this compound can proceed through several routes, most commonly starting from either 2-amino-4-fluorobenzothiazole or 4-fluoro-2-mercaptobenzothiazole. Depending on the chosen pathway and reaction conditions, several byproducts can form. Below is a table of potential impurities with their expected mass-to-charge ratios (m/z).
| Potential Byproduct | Chemical Structure | Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ | Plausible Cause |
| 2-Hydroxy-4-fluorobenzothiazole | C₇H₄FNOS | 169.00 | 170.01 | Hydrolysis of the 2-chloro group due to moisture in the reaction. |
| 4-Fluorobenzothiazole-2-thiol | C₇H₄FNS₂ | 184.98 | 185.99 | Incomplete chlorination of the 2-mercapto precursor. |
| Bis(4-fluorobenzothiazol-2-yl)sulfide | C₁₄H₆F₂N₂S₃ | 351.96 | 352.97 | Side reaction of 4-fluorobenzothiazole-2-thiol with the product. |
| Dimer of 4-fluorobenzothiazole-2-thiol (Disulfide) | C₁₄H₆F₂N₂S₄ | 369.94 | 370.95 | Oxidation of the 2-mercapto starting material or byproduct. |
| Over-chlorinated Product (e.g., 2,X-Dichloro-4-fluorobenzothiazole) | C₇H₂Cl₂FNS | 220.94 | 221.95 | Harsh chlorinating conditions or excess chlorinating agent. |
| Unreacted Starting Material (e.g., 2-Amino-4-fluorobenzothiazole) | C₇H₅FN₂S | 168.02 | 169.03 | Incomplete diazotization and chlorination. |
Q2: I am observing poor peak shapes and inconsistent retention times in my LC chromatogram. What could be the cause?
A2: Poor chromatography can stem from several factors. Here are some common causes and solutions:
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Column Overloading: Injecting too concentrated a sample can lead to broad or tailing peaks. Try diluting your sample.
-
Inappropriate Mobile Phase: Ensure your mobile phase is suitable for the analytes and that the pH is appropriate to maintain a consistent ionization state. For benzothiazoles, a buffered mobile phase (e.g., with formic acid or ammonium acetate) is often recommended.
-
Column Contamination: Residuals from previous analyses or strongly retained byproducts can affect chromatography. Flush the column with a strong solvent or consider using a guard column.
-
Sample Solvent Effects: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
Q3: My MS signal is weak or unstable. How can I improve it?
A3: Weak or unstable mass spectrometry signals can be frustrating. Consider the following troubleshooting steps:
-
Ion Source Contamination: The ion source is prone to contamination, especially when analyzing crude reaction mixtures. Regular cleaning of the ion source components is crucial.
-
Incorrect Ionization Mode: this compound and its byproducts are generally best analyzed in positive electrospray ionization (ESI+) mode. Verify that your instrument is set to the correct mode.
-
Suboptimal Source Parameters: Optimize ion source parameters such as capillary voltage, gas flow rates, and temperatures to maximize the signal for your target analyte.
-
Matrix Effects: Components of the reaction mixture can suppress the ionization of your analytes. Diluting the sample or improving the chromatographic separation can mitigate these effects.
Experimental Protocols
General LC-MS Method for Reaction Monitoring
This protocol provides a starting point for the analysis of this compound and its byproducts. Optimization may be required based on your specific instrumentation.
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Gas Temperature: 300 - 350 °C
-
Gas Flow: 8 - 12 L/min
-
Nebulizer Pressure: 35 - 45 psi
-
Mass Range: m/z 100 - 1000
-
Sample Preparation
-
Carefully quench a small aliquot of the reaction mixture.
-
Dilute the quenched aliquot 1:1000 with a 50:50 mixture of acetonitrile and water.
-
Vortex the sample thoroughly.
-
If the sample is cloudy, centrifuge and transfer the supernatant to an LC-MS vial.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the potential synthetic pathways leading to this compound and its byproducts, as well as a general workflow for byproduct identification.
Caption: Potential synthetic routes and side reactions for this compound.
Caption: General workflow for byproduct identification using LC-MS.
how to avoid hydrolysis of 2-Chloro-4-fluorobenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the hydrolysis of 2-Chloro-4-fluorobenzothiazole during storage and experimental use.
Troubleshooting Guide
Users may encounter issues such as inconsistent reaction yields or the appearance of unexpected byproducts. These problems can often be attributed to the degradation of this compound via hydrolysis. This guide provides a systematic approach to identify and resolve these issues.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
If you are experiencing lower than expected yields or observing unknown impurities in your reaction, it may be due to the degradation of your this compound starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields or byproducts.
Issue 2: Change in Physical Appearance of Stored Compound
This compound should be a stable solid at room temperature. Any change in color (e.g., yellowing) or consistency may be an indication of degradation.
Troubleshooting Steps:
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Storage Conditions Verification: Ensure the compound is stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture ingress.[1][2]
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere, such as argon or nitrogen, to prevent both hydrolysis and oxidative degradation.[1]
-
Purity Re-assessment: If degradation is suspected, re-analyze the purity of the material using analytical techniques like Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any degradation products.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The most probable degradation pathway is the nucleophilic substitution of the chlorine atom at the 2-position of the benzothiazole ring.[1] In the presence of water, this leads to hydrolysis, forming 2-hydroxy-4-fluorobenzothiazole.
Caption: Proposed hydrolysis pathway of this compound.
Q2: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible substances.[1][2] For extended periods, storage under an inert atmosphere (argon or nitrogen) is recommended.[1]
Q3: Which solvents should be used in reactions involving this compound to prevent hydrolysis?
It is crucial to use anhydrous (dry) solvents to minimize the presence of water, which can lead to hydrolysis. Solvents like anhydrous N,N-dimethylformamide (DMF) have been successfully used in reactions with similar chlorinated heterocyclic compounds to avoid hydrolysis.[3] Always ensure your solvents are properly dried and handled under inert conditions.
Q4: Are there any materials or reagents that are incompatible with this compound?
Yes, avoid strong oxidizing agents, strong bases, and potent nucleophiles, as they can react with and degrade the compound.[1] Additionally, avoid contact with acids, acid chlorides, and acid anhydrides.[4]
Q5: How does pH affect the stability of this compound?
Data Presentation
The following table summarizes the key factors affecting the stability of this compound and recommended practices to minimize degradation. This data is based on general principles for halogenated heterocyclic compounds.
| Factor | Potential Impact | Recommended Mitigation Strategy |
| Moisture/Water | Primary cause of hydrolysis to 2-hydroxy-4-fluorobenzothiazole. | Store in a tightly sealed container in a dry environment. Use anhydrous solvents and reagents. Handle under an inert atmosphere.[1][3] |
| Temperature | Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways. | Store in a cool place. Conduct reactions at the lowest effective temperature. |
| Light (UV) | Aromatic halogenated compounds can be susceptible to photodegradation.[1] | Store in an amber or opaque container. Protect reactions from direct light.[1] |
| pH | Both acidic and basic conditions can potentially catalyze hydrolysis.[5] | Maintain a neutral pH where possible. If acidic or basic conditions are necessary, minimize reaction time and temperature. |
| Incompatible Materials | Strong bases, strong oxidizing agents, and potent nucleophiles can lead to degradation.[1] | Avoid contact with incompatible materials.[1] |
Experimental Protocols
Protocol: General Procedure for Handling this compound in a Nucleophilic Substitution Reaction
This protocol outlines a general method for using this compound in a reaction with a nucleophile while minimizing the risk of hydrolysis.
Objective: To perform a nucleophilic substitution reaction at the 2-position of this compound with minimal hydrolytic side products.
Materials:
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This compound
-
Anhydrous reaction solvent (e.g., DMF, Acetonitrile)
-
Nucleophile
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Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
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Magnetic stirrer and stir bar
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Heating mantle or oil bath with temperature control
-
Syringes and needles for transfer of reagents
Procedure:
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, etc.) in an oven at >100°C for several hours and allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble the glassware and purge the system with a dry inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Preparation:
-
Weigh the required amount of this compound and add it to the reaction flask under a positive flow of inert gas.
-
Dissolve the this compound in the appropriate volume of anhydrous solvent.
-
Prepare a solution of the nucleophile in the anhydrous solvent in a separate flask, also under an inert atmosphere.
-
-
Reaction Setup:
-
Stir the solution of this compound.
-
Slowly add the nucleophile solution to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction appropriately (e.g., by adding a saturated aqueous solution, if compatible with the product's stability).
-
Extract the product with a suitable organic solvent.
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Wash the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
-
-
Analysis: Characterize the final product and assess its purity using NMR, LC-MS, and/or other relevant analytical techniques to confirm the absence of the hydrolyzed byproduct.
References
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-4-fluorobenzothiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-Chloro-4-fluorobenzothiazole. Below you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of reported solvent and nucleophile combinations with their corresponding yields.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the SNAr of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or not proceeding to completion. What are the likely causes?
A1: Several factors can contribute to slow reaction rates:
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Inappropriate Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cationic species and do not strongly solvate the nucleophile, thus increasing its reactivity. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its effectiveness.
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Insufficient Temperature: While some reactions may proceed at room temperature, many SNAr reactions on less activated substrates require heating to overcome the activation energy barrier.
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Weak Nucleophile: The nucleophilicity of the reacting partner plays a significant role. If you are using a weak nucleophile, a higher temperature or a more activating solvent may be necessary.
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Poor Solubility: Ensure that all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can significantly hinder reaction kinetics.
Q2: I am observing the formation of multiple products or significant byproducts. How can I improve the selectivity?
A2: The formation of byproducts can often be attributed to:
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Side Reactions of the Nucleophile: If the nucleophile has multiple reactive sites, you may see a mixture of products. Protecting sensitive functional groups on the nucleophile can mitigate this.
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Reaction with Solvent: Some nucleophiles or the product itself might react with the solvent, especially at elevated temperatures. For instance, in DMF, formylation of amine nucleophiles can sometimes be observed as a side reaction.
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Degradation of Starting Material or Product: 2-Chlorobenzothiazole derivatives can be susceptible to degradation under harsh conditions (e.g., very high temperatures, presence of strong acids or bases).
Q3: Why is the yield of my reaction consistently low?
A3: Low yields can be a result of the issues mentioned above (slow reaction, side products) but can also be due to:
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Presence of Water: For many SNAr reactions, anhydrous conditions are preferable. Water can compete as a nucleophile, leading to the formation of the corresponding 2-hydroxybenzothiazole.
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Incomplete Reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion before workup.
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Product Loss During Workup: The workup procedure should be optimized to minimize the loss of the desired product. This includes selecting appropriate extraction solvents and purification methods.
Data Presentation: Solvent and Nucleophile Screening
The following table summarizes the reported yields for the reaction of this compound with various nucleophiles in different solvents. This data has been compiled from multiple sources and serves as a guide for solvent selection.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Amines | Dimethylformamide (DMF) | Reflux | 2 | Not Specified | [1] |
| Hydrazine Hydrate | Ethylene Glycol | Not Specified | Not Specified | Not Specified | [1] |
| Substituted Amines | Dimethylformamide (DMF) | Reflux | 2 | Not Specified | [1] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol is a generalized procedure based on common practices for SNAr reactions with 2-halobenzothiazoles.
Materials:
-
This compound
-
Amine nucleophile (1.1 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Add the amine nucleophile, followed by the base.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the nucleophile).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-amino-4-fluorobenzothiazole derivative.
Visualizations
Caption: General mechanism of the SNAr reaction of this compound.
Caption: Troubleshooting workflow for low-yield SNAr reactions.
References
managing thermal decomposition during benzothiazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing thermal decomposition and other common issues encountered during benzothiazole synthesis.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My reaction mixture is turning dark and producing a significant amount of tar-like material, leading to a low yield. What is causing this and how can I prevent it?
Answer:
The formation of dark, insoluble materials often indicates polymerization or dimerization of the 2-aminothiophenol starting material.[1][2] This is a common issue as 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[1] Excessively high reaction temperatures can also promote these unwanted side reactions.[1][3]
Troubleshooting Steps:
-
Use Freshly Purified 2-Aminothiophenol: If possible, purify 2-aminothiophenol by distillation or recrystallization before use to remove oxidized impurities.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[1]
-
Control Reaction Temperature: Avoid excessively high temperatures. Stepwise heating or running the reaction at a lower temperature for a longer duration can often minimize byproduct formation.[1][3]
-
Choose Mild Oxidants: If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can be a sufficient and gentle oxidant.[1]
Question 2: I've isolated a product, but I suspect it's the 2,3-dihydrobenzothiazole (benzothiazoline) intermediate instead of the final benzothiazole. How can I ensure complete conversion?
Answer:
The formation of a benzothiazoline intermediate is a normal step in the condensation reaction between 2-aminothiophenol and an aldehyde.[2] Its presence as the main product indicates incomplete oxidation. The final step of the synthesis is the oxidative dehydrogenation of this cyclized intermediate.[2]
Troubleshooting Steps:
-
Introduce an Oxidant: Many modern protocols include an oxidant in the reaction medium to ensure the conversion of the intermediate to the final product.[2]
-
Air/DMSO System: Running the reaction in Dimethyl Sulfoxide (DMSO) and leaving it open to the air can be sufficient to oxidize the intermediate.[2]
-
Hydrogen Peroxide (H₂O₂): A mixture of H₂O₂/HCl in ethanol is an effective catalytic system that promotes both the condensation and subsequent oxidation steps.[2][4]
-
-
Post-Synthesis Oxidation: If you have already isolated the benzothiazoline, it can be oxidized in a separate step using an oxidizing agent like Pyridinium Chlorochromate (PCC) on silica gel.[2]
-
Increase Reaction Time or Temperature: Gently increasing the temperature (while monitoring for degradation) or allowing the reaction to stir for a longer period can help drive the final oxidation step to completion.[1]
Question 3: My reaction is giving a low yield, and I'm recovering a significant amount of unreacted starting materials. How can I improve the reaction efficiency?
Answer:
Low yields are often due to incomplete reactions, suboptimal conditions, or competing side reactions.[3]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst concentration to find the optimal conditions for your specific substrates.[1][3]
-
Use a Catalyst: Many modern benzothiazole synthesis methods utilize catalysts to improve reaction rates and selectivity, which often leads to higher yields.[1][5]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and ensure it has gone to completion before workup.[1][3]
-
Check Reagent Purity: Ensure that your starting materials, especially the 2-aminothiophenol, are of high purity.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during benzothiazole synthesis?
A1: The most frequently encountered side reactions include:
-
Oxidation and polymerization of 2-aminothiophenol: This leads to the formation of dark, tarry byproducts and significantly lowers the yield.[1]
-
Incomplete cyclization: This results in the formation of benzothiazoline intermediates instead of the fully aromatic benzothiazole.[1][2]
-
Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[1]
-
Sulfonation or Halogenation: Under harsh acidic conditions, undesired side reactions on the aromatic ring can occur.[3]
Q2: How can I control the temperature effectively to prevent thermal decomposition?
A2: Proper temperature control is crucial. Consider the following:
-
Gradual Heating: Instead of heating the reaction mixture rapidly to the target temperature, increase the temperature in a stepwise manner.[1]
-
Use of an Oil Bath: An oil bath provides more uniform and stable heating compared to a heating mantle.
-
Monitor Internal Temperature: Place a thermometer directly in the reaction mixture to monitor the internal temperature, as it may differ from the bath temperature, especially during exothermic events.
-
Cooling Bath: For highly exothermic reactions, have an ice bath ready to cool the reaction if the temperature rises too quickly. For specific reactions like diazotization, maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of unstable intermediates.[6]
Q3: Are there greener synthesis methods available to reduce thermal stress and environmental impact?
A3: Yes, several green chemistry approaches have been developed for benzothiazole synthesis that often use milder conditions:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields, minimizing the duration of thermal stress.[1][7]
-
Solvent-free reactions: Performing reactions without a solvent can reduce waste and simplify purification.[1][2]
-
Use of water as a solvent: Water is an environmentally benign solvent, and several methods have been developed for benzothiazole synthesis in aqueous media.[1][8]
-
Use of reusable catalysts: Heterogeneous catalysts that can be easily recovered and reused reduce waste and cost.[1][9]
Data Presentation: Reaction Condition Comparison
The following table summarizes various reaction conditions for the synthesis of 2-substituted benzothiazoles, highlighting the range of temperatures and times employed.
| Catalyst / Method | Reagents | Temperature | Time | Yield (%) | Reference(s) |
| Thermal Methods | |||||
| None (Reflux) | 2-Aminobenzenethiol, Aromatic Aldehydes (in Toluene) | 110 °C | Not Specified | High | [5] |
| None (Reflux) | 2-Aminothiophenol, Ketones (as solvent) | Reflux | 2-24 h | 39-95% | [7] |
| Molecular Oxygen | 2-Aminothiophenol, Aldehydes (in Chlorobenzene/DMSO) | 140 °C | Not Specified | 55-81% | [7] |
| H₂O₂/HCl | 2-Aminothiophenol, Aromatic Aldehydes (in Ethanol) | Room Temp | 1 h | High | [4][9] |
| Catalytic Methods | |||||
| SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | Room Temp | 8-35 min | 87-95% | [9] |
| NH₄Cl | 2-Aminobenzenethiol, Benzaldehyde (in Methanol/Water) | Room Temp | 1 h | High | [4] |
| Urea Nitrate (Solvent-free) | 2-Aminothiophenol, Aromatic Aldehyde | Room Temp | 5-15 min | High | [2] |
| Microwave-Assisted | |||||
| Amberlite IR120 Resin | 2-Aminothiophenol, Aromatic Aldehyde | 85 °C | 5-10 min | 88-95% | [7] |
| Glycerol (as media) | 2-Aminothiophenol, Aldehydes | 100 °C | 4-8 min | 78-96% | [7] |
Experimental Protocols
Protocol 1: Green, Solvent-Free Synthesis of 2-Arylbenzothiazoles using a Urea Nitrate Catalyst [2]
This protocol details an efficient and environmentally friendly synthesis of 2-arylbenzothiazoles at room temperature.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Urea nitrate (catalyst)
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and urea nitrate (0.5 mmol, 50 mol%).
-
Grind the mixture using the pestle at room temperature for the time specified for the particular substrate (typically 5-15 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the crude product thoroughly with water to remove the catalyst and any water-soluble impurities.
-
Purify the product by recrystallization from ethanol to afford the pure 2-arylbenzothiazole.
Protocol 2: Synthesis of 2-Arylbenzothiazoles via Condensation using H₂O₂/HCl [4]
This method utilizes a mild oxidant to facilitate the final aromatization step.
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol in a round-bottom flask.
-
To this solution, add H₂O₂ and HCl in a molar ratio of approximately 1:1:6:3 (2-aminothiophenol:aldehyde:H₂O₂:HCl).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the product can be isolated. This may involve pouring the mixture into water and filtering the resulting precipitate, or extracting the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for thermal decomposition issues.
Caption: General experimental workflow for benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Photostability of Halogenated Aromatic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated aromatic compounds. This resource provides essential guidance on experimental design, troubleshooting, and data interpretation for photostability studies.
Frequently Asked Questions (FAQs)
Q1: What is photostability testing and why is it critical for halogenated aromatic compounds? A1: Photostability testing evaluates how a substance is affected by exposure to light. It is a crucial part of drug development and chemical safety assessment, governed by guidelines like ICH Q1B.[1] Halogenated aromatic compounds often possess chromophores that absorb UV or visible light, making them susceptible to photodegradation. This degradation can lead to a loss of potency, formation of toxic byproducts, or changes in physical properties.[1][2] The carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I) is a key factor, with weaker bonds being more susceptible to photolytic cleavage.
Q2: What are the primary factors that influence the photostability of a compound? A2: Several factors can affect the rate and pathway of photodegradation:
-
Light Intensity and Wavelength: The energy of light is inversely proportional to its wavelength; shorter wavelengths (like UV) are more energetic and more likely to cause degradation. The light source's spectrum must overlap with the compound's absorbance spectrum for direct photolysis to occur.[1]
-
Temperature: Higher temperatures can accelerate secondary degradation reactions, although photodegradation itself is not primarily a thermal process. It's crucial to separate thermal effects from photochemical effects.[2]
-
pH and Solvent: The pH of a solution can affect a molecule's ionization state and, consequently, its light absorption and reactivity. The solvent can also play a role in the degradation pathway.[3]
-
Oxygen: The presence of oxygen can lead to photo-oxidative degradation pathways.
-
Photosensitization: Other components in a formulation can absorb light and transfer the energy to the active compound, causing it to degrade even if it doesn't absorb light directly in that region.[1]
Q3: What is the difference between forced degradation and confirmatory photostability studies? A3:
-
Forced Degradation (Stress Testing): This involves exposing the compound to exaggerated light conditions (e.g., high intensity) to rapidly identify potential degradation pathways, establish the intrinsic photosensitivity of the molecule, and develop stability-indicating analytical methods.[4][5][6]
-
Confirmatory Testing: This is performed under standardized conditions defined by ICH Q1B (e.g., ≥1.2 million lux hours visible and ≥200 watt hours/m² UVA) to determine if the drug substance or product will be stable under normal storage and use conditions.[4][6] It is used to assess the need for light-protective packaging and specific storage instructions.[4]
Q4: What is a quantum yield in the context of photodegradation? A4: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules that undergo a specific reaction (e.g., degradation) divided by the number of photons absorbed by the system.[3] A higher quantum yield indicates a more efficient degradation process per absorbed photon. Quantum yields can be less than 1 if not all absorbed photons lead to a reaction, or greater than 1 for chain reactions where a single photon triggers multiple degradation events.[3]
Troubleshooting Guide
Q1: My dark control sample shows significant degradation. What does this mean? A1: If your dark control—a sample protected from light but kept at the same temperature and humidity—shows degradation, it indicates that the observed changes are not solely due to light.[1][2]
-
Possible Cause: Thermal instability. The temperature in your photostability chamber may be too high, causing thermal degradation.
-
Solution:
-
Verify the temperature control in your chamber using a calibrated thermometer placed next to the samples. Ensure proper airflow and spacing to avoid localized heating.[2]
-
Conduct separate thermal stability studies at the same temperature to isolate and quantify the thermal degradation component.
-
Ensure that the material used to wrap the dark control (e.g., aluminum foil) is not creating a microenvironment with higher temperatures.[2]
-
Q2: My mass balance is poor (<95%). Where could the missing mass have gone? A2: Poor mass balance, where the sum of the remaining parent compound and all detected degradants is significantly less than 100%, is a common issue.[7]
-
Possible Causes & Solutions:
-
Volatile or Gaseous Degradants: The degradation products may be volatile and have escaped from the sample.[8][9] Consider using a headspace GC-MS to analyze the gas phase above your sample.
-
Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore and will be invisible to a standard HPLC-UV detector.[8][9] Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[9]
-
Degradants Retained on Column: Highly polar or non-polar degradants may be irreversibly adsorbed to the HPLC column.[8] Use a different column chemistry or a gradient elution that includes a strong solvent wash at the end of the run.
-
Incorrect Response Factors: Assuming the response factor of the degradants is the same as the parent drug can lead to significant errors in quantification.[7] If possible, isolate and synthesize degradant standards to determine their actual response factors.
-
Adsorption to Container: The compound or its degradants may have adsorbed to the surface of the sample container. Analyze a solvent rinse of the container to check for adsorbed material.
-
Q3: The degradation kinetics are not following a simple first-order model. Why? A3: While many simple photodegradation reactions in solution follow pseudo-first-order kinetics, deviations are common.
-
Possible Causes & Solutions:
-
Complex Reaction Mechanism: The degradation may involve multiple steps, parallel reactions, or the formation of an intermediate that also absorbs light and degrades, leading to complex kinetics.[10][11][12]
-
Zero-Order Kinetics: The reaction rate may be limited by another factor, such as the light intensity (photon supply) or the concentration of another reactant (like oxygen), making the reaction appear zero-order with respect to the compound's concentration.[10][11]
-
Product Inhibition: A degradation product could act as an internal filter (absorbing the incident light) or a quencher, slowing down the reaction rate over time. Analyze the UV-Vis spectrum of the solution over time to check for changes in absorbance patterns.
-
Sample Heterogeneity: For solid samples, degradation may occur only on the surface, and the kinetics will be different from a homogenous solution-phase reaction. Ensure consistent sample preparation and geometry.[2]
-
Data Presentation: Photodegradation Parameters
The photostability of halogenated aromatic compounds is strongly dependent on the specific halogen and the molecular structure. The carbon-halogen bond dissociation energy is a primary indicator of stability, with the trend being C-F > C-Cl > C-Br > C-I. The following table summarizes representative quantum yields.
| Compound | Halogen | Solvent/Phase | Wavelength (nm) | Quantum Yield (Φ) |
| Chlorobenzene | Chlorine | Gas Phase | 254 | ~0.60[13] |
| Bromobenzene | Bromine | Acetonitrile | 266 | 0.87 (for Br formation)[14] |
| Bromoform | Bromine | Gas Phase | >300 | ~1.0[15] |
| p-Fluoroazobenzene | Fluorine | Not Specified | Not Specified | Data varies; requires specific experimental determination[16] |
Note: Quantum yields are highly dependent on experimental conditions such as solvent, pH, and temperature.[3]
Experimental Protocols
Protocol 1: Standard Photostability Testing (ICH Q1B Confirmatory Study)
This protocol outlines the steps for a confirmatory photostability study of a drug substance.
-
Sample Preparation:
-
Place the solid drug substance in a chemically inert, transparent container (e.g., quartz). Spread the sample in a thin layer (not more than 3 mm) to ensure uniform light exposure.[6]
-
For solutions, use a transparent container and control the concentration and headspace.
-
Prepare at least three sets of samples: one for light exposure, one "dark control" wrapped completely in aluminum foil, and one for initial analysis (time zero).[2]
-
-
Exposure Conditions:
-
Place the exposed and dark control samples in a validated photostability chamber. The dark control should be placed alongside the exposed sample.[6]
-
The light source should comply with ICH Q1B options (e.g., a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).[4]
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter .[6]
-
Monitor and control the temperature inside the chamber (e.g., 25 °C ± 2 °C) to minimize thermal degradation.[2]
-
Use a calibrated lux meter and radiometer to monitor the light exposure. Alternatively, a validated chemical actinometric system can be used.[6]
-
-
Analysis:
-
At the end of the exposure period, analyze the exposed and dark control samples, along with the time-zero sample.
-
Perform a visual inspection for any changes in appearance (e.g., color).
-
Use a validated, stability-indicating HPLC method to assay the parent compound and quantify any degradation products. The method should be able to resolve the parent drug from all degradants.
-
Calculate the mass balance to ensure all major degradation products have been accounted for.[2][7]
-
Protocol 2: Determining Photodegradation Quantum Yield (Φ)
This protocol provides a simplified methodology for determining the quantum yield of a compound in solution.
-
Actinometry (Measuring Photon Flux):
-
First, determine the photon flux (intensity) of your light source at the irradiation wavelength. A chemical actinometer is used for this. The ferrioxalate actinometer is a common choice for UV/Vis applications.
-
Prepare a solution of the actinometer (e.g., 0.006 M potassium ferrioxalate in 0.05 M H₂SO₄).
-
Irradiate the actinometer solution for a specific time, ensuring the absorbance is low.
-
Measure the change in concentration of the product (Fe²⁺ ions) via UV-Vis spectroscopy after adding a complexing agent (e.g., 1,10-phenanthroline).
-
Calculate the photon flux (I₀) using the known quantum yield of the actinometer at that wavelength.
-
-
Sample Irradiation:
-
Prepare a dilute solution of your halogenated aromatic compound in a suitable solvent (e.g., acetonitrile, water). The absorbance at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light penetration.
-
Irradiate the sample under the exact same conditions (same light source, geometry, cuvette) as the actinometer.
-
Monitor the decrease in the concentration of the parent compound over time using HPLC or UV-Vis spectroscopy.
-
-
Calculating the Quantum Yield (Φ):
-
The quantum yield (Φ) is the rate of the photoreaction divided by the rate of photon absorption.
-
For an optically dilute solution, the rate of photon absorption is approximately 2.303 * I₀ * A, where A is the absorbance of the sample.
-
The initial rate of reaction can be determined from the plot of concentration versus time.
-
Calculate the quantum yield using the formula: Φ = (Number of molecules reacted) / (Number of photons absorbed) This simplifies to relating the initial reaction rate to the measured photon flux and the sample's absorbance.[3]
-
Visualizations
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; start_node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_node [shape=box, fillcolor="#FFFFFF", color="#5F6368"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; analysis_node [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes start [label="Start: Define Study Objectives\n(Forced vs. Confirmatory)", start_node]; prep [label="Sample Preparation", process_node]; prep_exposed [label="Exposed Sample\n(Transparent Container)", process_node]; prep_dark [label="Dark Control\n(Wrapped in Foil)", process_node]; exposure [label="Place in Photostability Chamber\n(ICH Q1B Light Source)", process_node]; monitor [label="Monitor Light Dose & Temperature", process_node]; analysis [label="Sample Analysis", analysis_node]; visual [label="Visual Inspection", process_node]; hplc [label="Stability-Indicating HPLC\n(Assay + Impurities)", process_node]; mass_balance [label="Calculate Mass Balance", process_node]; check_mb [label="Mass Balance > 95%?", decision_node]; report [label="Report Results &\nAssess Stability", analysis_node]; troubleshoot [label="Troubleshoot\n(See Guide)", end_node]; end [label="End of Study", start_node];
// Edges start -> prep; prep -> {prep_exposed, prep_dark} [arrowhead=none]; {prep_exposed, prep_dark} -> exposure; exposure -> monitor; monitor -> analysis; analysis -> visual; visual -> hplc; hplc -> mass_balance; mass_balance -> check_mb; check_mb -> report [label="Yes"]; check_mb -> troubleshoot [label="No"]; report -> end; troubleshoot -> hplc [style=dashed, label="Re-evaluate Method"]; } caption [label="General workflow for a photostability experiment.", shape=plaintext, fontsize=11];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; start_node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; action_node [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; result_node [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes start [label="Problem: Unexpected Degradation Results", start_node]; q1 [label="Is there degradation\nin the dark control?", decision_node]; a1_yes [label="Investigate Thermal Degradation\n- Verify chamber temperature\n- Run separate thermal stress study", action_node]; r1_yes [label="Degradation is (partly)\nthermally induced", result_node]; q2 [label="Is mass balance < 95%?", decision_node]; a2_yes [label="Investigate Missing Mass\n- Check for volatile degradants (GC-MS)\n- Use universal detector (MS, CAD)\n- Check for adsorption to container", action_node]; r2_yes [label="Mass balance reconciled", result_node]; q3 [label="Are kinetics non-linear?", decision_node]; a3_yes [label="Investigate Kinetic Model\n- Check for intermediate formation\n- Test for zero-order kinetics\n- Evaluate product inhibition effects", action_node]; r3_yes [label="Kinetic model understood", result_node]; r_ok [label="Photodegradation pathway\nand rate confirmed", result_node];
// Edges start -> q1; q1 -> q2 [label="No"]; q1 -> a1_yes [label="Yes"]; a1_yes -> r1_yes; q2 -> q3 [label="No"]; q2 -> a2_yes [label="Yes"]; a2_yes -> r2_yes; q3 -> r_ok [label="No"]; q3 -> a3_yes [label="Yes"]; a3_yes -> r3_yes; } caption [label="Troubleshooting decision tree for photostability studies.", shape=plaintext, fontsize=11];
References
- 1. Shedding Light On Photo-Stability Forced Degradation [cellandgene.com]
- 2. Photostability Testing Issues – Pharma Stability [pharmastability.com]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. database.ich.org [database.ich.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pharmtech.com [pharmtech.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Kinetics of Photocatalyzed Reactions: Five Lessons Learned [frontiersin.org]
- 11. Kinetics of Photocatalyzed Reactions: Five Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Reactivity Analysis: 2-Chloro-4-fluorobenzothiazole vs. 2-Chlorobenzothiazole
For Immediate Release
This guide provides a comprehensive comparison of the chemical reactivity of 2-Chloro-4-fluorobenzothiazole and 2-chlorobenzothiazole, two heterocyclic compounds of significant interest to researchers and professionals in drug development and materials science. This analysis is based on established principles of organic chemistry, supported by generalized experimental protocols.
Introduction
2-Chlorobenzothiazole and its derivatives are pivotal building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The introduction of a fluorine atom onto the benzene ring, as in this compound, can significantly alter the molecule's electronic properties and, consequently, its chemical reactivity. This guide explores the anticipated differences in reactivity between these two compounds, primarily focusing on nucleophilic aromatic substitution (SNAr), a key transformation for the functionalization of this scaffold.
Theoretical Comparison of Reactivity
The reactivity of 2-chlorobenzothiazoles in nucleophilic aromatic substitution reactions is predominantly governed by the electrophilicity of the carbon atom at the 2-position and the stability of the intermediate formed during the reaction. The primary reaction mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex, followed by the departure of the chloride leaving group.[1]
The key distinction between this compound and 2-chlorobenzothiazole is the presence of a fluorine atom at the 4-position of the benzene ring. Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through its inductive effect.[2] This effect has a profound impact on the reactivity of the molecule.
Key Factors Influencing Reactivity:
-
Electrophilicity of the C2 Carbon: The thiazole ring, particularly the nitrogen atom, already withdraws electron density from the C2 carbon, making it susceptible to nucleophilic attack.[3] In this compound, the additional strong electron-withdrawing fluorine atom at the 4-position further depletes the electron density of the entire aromatic system, including the C2 carbon. This enhanced electrophilicity makes the C2 position in this compound a more favorable site for nucleophilic attack compared to that in 2-chlorobenzothiazole.
-
Stability of the Meisenheimer Intermediate: The rate-determining step in many SNAr reactions is the formation of the Meisenheimer complex.[4] The stability of this intermediate is crucial for the overall reaction rate. Electron-withdrawing groups, especially when positioned ortho or para to the site of nucleophilic attack, can delocalize the negative charge of the intermediate through resonance and inductive effects, thereby stabilizing it.[5][6] In the case of this compound, the fluorine atom at the 4-position can effectively stabilize the negative charge developed in the Meisenheimer intermediate upon nucleophilic attack at the C2 position. This stabilization is expected to be more significant than in the unsubstituted 2-chlorobenzothiazole, leading to a lower activation energy for the reaction.
Predicted Reactivity:
Based on these electronic effects, it is predicted that This compound will be more reactive towards nucleophiles in SNAr reactions than 2-chlorobenzothiazole . The presence of the electron-withdrawing fluorine atom enhances the electrophilicity of the reaction center and stabilizes the key reaction intermediate.
Quantitative Data Summary
| Property | 2-Chlorobenzothiazole | This compound | Reference |
| Molecular Formula | C₇H₄ClNS | C₇H₃ClFNS | [7] |
| Molecular Weight | 169.63 g/mol | 187.62 g/mol | [7] |
| Predicted Reactivity (SNAr) | Lower | Higher | [2][5] |
| Electronic Effect of Substituent at C4 | None (Hydrogen) | Strong Electron-Withdrawing (Fluorine) | [2] |
Experimental Protocol: Comparative Nucleophilic Aromatic Substitution
To empirically validate the predicted difference in reactivity, a comparative study can be conducted using a standardized experimental protocol. The following is a representative procedure for reacting both compounds with a common nucleophile, such as morpholine.
Objective: To compare the rate of reaction of 2-chlorobenzothiazole and this compound with morpholine under identical conditions.
Materials:
-
2-chlorobenzothiazole
-
This compound
-
Morpholine
-
Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for quantitative analysis
Procedure:
-
Reaction Setup: In two separate, identical reaction vessels, dissolve 2-chlorobenzothiazole (1 mmol) and this compound (1 mmol) in DMF (5 mL).
-
Addition of Reagents: To each vessel, add morpholine (1.2 mmol) followed by triethylamine (1.5 mmol).
-
Reaction Conditions: Stir both reaction mixtures at a constant temperature (e.g., 80 °C).
-
Monitoring the Reaction: Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking a small aliquot from each reaction mixture and analyzing it by TLC. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light.
-
Quantitative Analysis: For a more precise comparison, the aliquots can be analyzed by HPLC or GC-MS to determine the percentage conversion of the starting material to the product over time.
-
Work-up (after completion): Once the reaction with the more reactive compound is complete (as determined by TLC), cool both reaction mixtures to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Product Characterization: Purify the products by column chromatography and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm the formation of the expected 2-(morpholino)benzothiazole derivatives.
Expected Outcome: It is anticipated that the reaction with this compound will proceed at a significantly faster rate than the reaction with 2-chlorobenzothiazole, as evidenced by the faster disappearance of the starting material and formation of the product in the TLC and quantitative analyses.
Visualizing the Reactivity Difference
The following diagrams illustrate the underlying principles of the reactivity comparison.
Caption: Logical workflow for comparing the reactivity of the two compounds.
Caption: Generalized signaling pathway for the SNAr reaction.
Conclusion
The presence of a fluorine atom at the 4-position of the benzothiazole ring is predicted to significantly enhance the reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution. This is attributed to the powerful electron-withdrawing nature of fluorine, which increases the electrophilicity of the reaction site and stabilizes the reaction intermediate. Researchers and drug development professionals can leverage this enhanced reactivity to facilitate the synthesis of novel 2-substituted benzothiazole derivatives under potentially milder conditions or with faster reaction times compared to using the non-fluorinated analogue. The provided experimental protocol offers a framework for empirically verifying these theoretical predictions.
References
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-Chlorobenzothiazole 99 615-20-3 [sigmaaldrich.com]
A Comparative Guide to the Synthesis Applications of 2-Chloro-4-fluorobenzothiazole and 2-Bromo-4-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold remains a cornerstone for the development of novel molecular entities. The strategic functionalization of this privileged heterocycle is paramount, and the choice of starting material can significantly impact synthetic efficiency and accessibility to a diverse range of derivatives. This guide provides an in-depth comparison of two key building blocks: 2-Chloro-4-fluorobenzothiazole and 2-Bromo-4-fluorobenzothiazole, focusing on their relative performance in common synthetic transformations. While direct head-to-head comparative studies are not extensively documented, this guide leverages established principles of chemical reactivity and data from analogous systems to provide a comprehensive analysis.
Executive Summary
The primary determinant of reactivity for 2-halobenzothiazoles in many common cross-coupling reactions is the strength of the carbon-halogen bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F.[1] Consequently, 2-Bromo-4-fluorobenzothiazole is expected to be the more reactive substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, generally leading to higher yields and requiring milder reaction conditions compared to its chloro-analogue.
Conversely, the greater stability of the C-Cl bond in This compound can be advantageous, offering a better balance between reactivity and stability.[1] This can be particularly useful in multi-step syntheses where the 2-chloro group is intended to be retained for a later transformation. In nucleophilic aromatic substitution (SNA) reactions, the reactivity is more influenced by the electron-withdrawing nature of the benzothiazole ring system, and both compounds are expected to be reactive at the 2-position.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The oxidative addition of the halo-heteroarene to the palladium(0) catalyst is often the rate-determining step, and its efficiency is directly related to the carbon-halogen bond energy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, 2-Bromo-4-fluorobenzothiazole is anticipated to be more reactive. This translates to potentially shorter reaction times, lower catalyst loadings, and milder temperatures to achieve comparable yields.
Illustrative Data Comparison for Suzuki-Miyaura Coupling
| Feature | 2-Bromo-4-fluorobenzothiazole | This compound |
| Substrate | More Reactive | Less Reactive |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) |
| Typical Conditions | 80-100 °C, 2-12 h | 100-120 °C, 12-24 h |
| Expected Yield | Good to Excellent | Moderate to Good |
Note: The data presented is illustrative and based on general reactivity principles of aryl halides. Actual results may vary based on specific reaction conditions and coupling partners.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond in 2-Bromo-4-fluorobenzothiazole makes it a more amenable substrate for this transformation. Reactions with the 2-chloro analogue may require more specialized and highly active catalyst systems.
Illustrative Data Comparison for Buchwald-Hartwig Amination
| Feature | 2-Bromo-4-fluorobenzothiazole | This compound |
| Substrate | More Reactive | Less Reactive |
| Typical Catalyst System | Pd₂(dba)₃/BINAP or Xantphos | Pd₂(dba)₃/Bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos) |
| Typical Base | NaOt-Bu, K₃PO₄ | LHMDS, K₂CO₃ |
| Typical Conditions | 90-110 °C, 8-16 h | 110-130 °C, 18-36 h |
| Expected Yield | Good to High | Lower to Moderate |
Note: The data presented is illustrative and based on general reactivity principles of aryl halides. Actual results may vary based on specific reaction conditions and the nature of the amine.
Nucleophilic Aromatic Substitution (SNA)
In contrast to palladium-catalyzed reactions, the reactivity in SNA reactions at the 2-position of the benzothiazole ring is primarily governed by the electron-deficient nature of the heterocyclic system. The nitrogen atom in the thiazole ring activates the C2 position for nucleophilic attack.[2] In this context, both 2-chloro- and 2-bromo-4-fluorobenzothiazole are expected to be susceptible to nucleophilic displacement. While bromide is a better leaving group than chloride, the difference in reactivity may not be as pronounced as in cross-coupling reactions.
Illustrative Data Comparison for Nucleophilic Aromatic Substitution with an Amine
| Feature | 2-Bromo-4-fluorobenzothiazole | This compound |
| Substrate | Generally More Reactive | Reactive |
| Typical Nucleophiles | Primary/Secondary Amines, Thiols, Alkoxides | Primary/Secondary Amines, Thiols, Alkoxides |
| Typical Conditions | 80-120 °C, 4-12 h | 100-140 °C, 8-24 h |
| Expected Yield | Good to Excellent | Good |
Note: The data presented is illustrative. The choice of solvent and base can significantly influence the reaction outcome.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A mixture of the 2-halo-4-fluorobenzothiazole (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a solvent mixture such as dioxane/water (4:1, 5 mL) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
To a dried reaction vessel under an inert atmosphere is added the 2-halo-4-fluorobenzothiazole (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol). Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated. After completion, the reaction is cooled, quenched, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
A solution of the 2-halo-4-fluorobenzothiazole (1.0 mmol) and the amine (1.5-2.0 mmol) in a suitable solvent (e.g., DMF, NMP, or n-butanol) is heated. A non-nucleophilic base (e.g., DIPEA or K₂CO₃) may be added if the amine salt is not desired. The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled and the product is isolated by precipitation, extraction, and/or column chromatography.
Visualizing the Synthetic Pathways
Figure 1. Comparative reactivity of 2-Chloro- and 2-Bromo-4-fluorobenzothiazole.
References
Validating the Structure of 2-Chloro-4-fluorobenzothiazole: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the research and development pipeline. Single-crystal X-ray crystallography is the gold standard for elucidating the atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. This guide provides a comparative framework for the structural validation of 2-Chloro-4-fluorobenzothiazole using X-ray crystallography, supported by experimental data from analogous benzothiazole derivatives.
While a specific crystallographic dataset for this compound is not publicly available, this guide will present the expected data and a comparison with structurally related compounds. This will offer a clear benchmark for researchers working with this and similar molecules.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for benzothiazole derivatives that are structurally related to this compound. This data serves as a reference for what would be expected from a single-crystal X-ray diffraction experiment on the target compound.
| Parameter | 2-(4-chlorophenyl)benzothiazole[1] | 2-amino-6-chlorobenzothiazole[1] | Co-crystal of 2-aminobenzothiazole and 4-fluorobenzoic acid[2] |
| Chemical Formula | C₁₃H₈ClNS | C₇H₅ClN₂S | C₁₄H₁₁FN₂O₂S |
| Molecular Weight | 245.73 g/mol | 184.65 g/mol | 290.31 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P 1 2₁/c 1 | P b c a | P2₁/c |
| a (Å) | 11.0497(5) | 7.371(2) | 11.7869(14) |
| b (Å) | 14.1040(6) | 12.015(4) | 4.0326(5) |
| c (Å) | 7.1466(3) | 17.200(6) | 27.625(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 98.556(4) | 90 | 92.731(10) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1101.37(8) | 1523.5(9) | 1311.6(3) |
| Z | 4 | 8 | 4 |
| Calculated Density (g/cm³) | 1.481 | 1.608 | 1.470 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive structural validation of this compound would be achieved through the following experimental workflow.[3][4]
1. Crystallization: The initial and often most challenging step is to grow a single crystal of high quality. For a small organic molecule like this compound, suitable methods include:
-
Slow Evaporation: A purified sample of the compound is dissolved in an appropriate solvent (e.g., ethanol, acetone, or a mixture) to form a saturated or near-saturated solution. The solution is then allowed to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a sealed container with a larger volume of a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
2. Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[3][4] The crystal is rotated during data collection to ensure that a complete dataset of reflections is obtained.
3. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density.[3]
4. Structure Refinement: The initial model is refined by adjusting the atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
Experimental Workflow for X-ray Crystallography
Caption: Experimental workflow for the structural validation of this compound by X-ray crystallography.
This guide provides a comprehensive overview of the process for validating the structure of this compound using X-ray crystallography. By following these protocols and using the provided comparative data, researchers can confidently determine the three-dimensional structure of this and other novel benzothiazole derivatives.
References
comparative analysis of the anticancer activity of benzothiazole derivatives
A Comparative Analysis of the Anticancer Activity of Benzothiazole Derivatives
Benzothiazole, a bicyclic heterocyclic compound, has become a significant scaffold in medicinal chemistry due to the wide-ranging biological activities of its derivatives.[1][2] Extensive research has identified substituted benzothiazoles as potent anticancer agents, demonstrating effectiveness against a variety of cancer cell lines.[2][3][4] The anticancer efficacy of these derivatives is heavily influenced by the type and position of functional groups on the benzothiazole core.[2]
This guide provides a comparative overview of the anticancer properties of various classes of benzothiazole derivatives, supported by experimental data from in vitro studies. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Comparative Anticancer Activity of Benzothiazole Derivatives
The in vitro cytotoxic activity of benzothiazole derivatives is commonly evaluated using metrics such as IC50 (the concentration that inhibits 50% of cell growth) or GI50 (the concentration that causes 50% growth inhibition). The following tables summarize the activity of representative compounds against a panel of human cancer cell lines, showcasing the impact of different chemical modifications.
Table 1: Cytotoxic Activity (IC50/GI50 in µM) of Various Benzothiazole Derivatives
| Derivative Class | Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Indole Semicarbazide | Chlorobenzyl indole semicarbazide (55) | HT-29 | Colon | 0.024 | [5][6] |
| H460 | Lung | 0.29 | [5][6] | ||
| A549 | Lung | 0.84 | [5][6] | ||
| MDA-MB-231 | Breast | 0.88 | [5][6] | ||
| Benzamide-based | Methoxybenzamide derivative (41) | Multiple Lines | - | 1.1 - 8.8 | [5][6] |
| Chloromethylbenzamide derivative (42) | Multiple Lines | - | 1.1 - 8.8 | [5][6] | |
| Pyrimidine-based | Pyridine containing pyrimidine (34) | Colo205 | Colon | 5.04 | [5] |
| U937 | Leukemia | 13.9 | [5] | ||
| MCF-7 | Breast | 30.67 | [5] | ||
| A549 | Lung | 30.45 | [5] | ||
| Oxothiazolidine-based | Substituted chlorophenyl derivative (53) | HeLa | Cervical | 9.76 | [5][6][7] |
| Pyridinyl-2-amine linked | Compound 7e | SKRB-3 | Breast | 0.0012 | [8] |
| SW620 | Colon | 0.0043 | [8] | ||
| A549 | Lung | 0.044 | [8] | ||
| HepG2 | Liver | 0.048 | [8] | ||
| Hydrazine-based | Hydrazine based derivative (11) | HeLa | Cervical | 2.41 | [6] |
| COS-7 | Kidney | 4.31 | [6] |
Experimental Protocols
The evaluation of the anticancer properties of benzothiazole derivatives involves a series of in vitro assays to determine their cytotoxicity and elucidate their mechanisms of action.[2]
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is widely used to determine the cytotoxic potential of compounds.[5][9]
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a controlled environment (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.[9]
-
Formazan Solubilization: Living, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve these crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm.[2][9]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[2]
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death, further assays are conducted.
-
Apoptosis Assay: The induction of apoptosis (programmed cell death) can be confirmed by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Another common method is to measure the levels of key apoptosis-related proteins, like caspase-3.[5][6] For instance, some imidazo-benzothiazole derivatives have been shown to increase caspase-3 levels, indicating apoptosis.[5][6]
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This helps determine if the compound induces cell cycle arrest at a specific checkpoint.
Visualizing Workflows and Mechanisms
Diagrams are essential for illustrating complex processes in drug discovery and cell biology. The following visualizations use the DOT language to adhere to the specified formatting requirements.
Caption: General workflow for the evaluation of novel anticancer compounds.
Mechanisms of Action
Benzothiazole derivatives exert their anticancer effects through various mechanisms.[2][3] These often involve targeting key cellular processes that are dysregulated in cancer.[2][4]
-
Induction of Apoptosis: Many derivatives trigger programmed cell death. For example, some compounds activate procaspase-3, a key executioner enzyme in the apoptotic cascade.[10]
-
Kinase Inhibition: They can inhibit specific tyrosine kinases that are overactive in cancer cells, thereby blocking signal transduction pathways essential for cell growth and proliferation.[2][11]
-
Tubulin Polymerization Inhibition: Certain derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[2]
-
Signaling Pathway Modulation: Recent studies show that some derivatives can inhibit critical survival pathways like AKT and ERK, which are often hyperactive in cancer.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and structure-activity relationships of novel benzothiazole derivatives bearing the ortho-hydroxy N-carbamoylhydrazone moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potent Antimicrobial Action: A Comparative Analysis of Fluorinated Benzothiazoles
A comprehensive review of recent scientific literature reveals the significant antimicrobial potential of fluorinated benzothiazole derivatives. The strategic incorporation of fluorine atoms into the benzothiazole scaffold has been shown to enhance their efficacy against a broad spectrum of bacterial and fungal pathogens. This guide provides an objective comparison of the antimicrobial performance of various fluorinated benzothiazoles, supported by experimental data from multiple studies, to assist researchers, scientists, and drug development professionals in this promising field.
The enhanced biological activity of these compounds is often attributed to the unique properties of fluorine, including its high electronegativity and ability to form strong bonds, which can improve metabolic stability and binding affinity to target enzymes.[1] Research indicates that the position and number of fluorine substituents on the benzothiazole ring play a crucial role in determining the antimicrobial potency and spectrum.[2][3]
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial activity of fluorinated benzothiazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition (ZOI). The following tables summarize the performance of various compounds against representative Gram-positive and Gram-negative bacteria, as well as fungal strains, as reported in several key studies.
Table 1: Antibacterial Activity of Fluorinated Benzothiazole Derivatives (MIC in µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference Compound | Reference |
| Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | |
| 3e | 3.12 | - | 3.12 | 3.12 |
| 35d, 35e, 35g | ZOI: 17-19 mm | - | ZOI: 18 mm (35d) | - |
| 41c | - | - | 3.1 | 6.2 |
| 66c | 6.2 | - | 6.2 | 3.1 |
| 83a | - | 8 | - | - |
| 104 | 0.0156–0.25 | - | 1-4 | 1-4 |
| 11a | 0.10-0.25 mg/mL | - | 0.10-0.25 mg/mL | 0.10-0.25 mg/mL |
Table 2: Antifungal Activity of Fluorinated Benzothiazole Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference Compound | Reference |
| 29 (fluorinated benzyl ring) | 16-32 | - | 16-32 | - | [2] |
| 3n | 1.56-12.5 | 1.56-12.5 | - | - | [4] |
| A1, A2, A9 | Significant Activity | Significant Activity | - | Amphotericin-B | [5][6] |
Mechanism of Action: Targeting Essential Bacterial Processes
Several studies suggest that fluorinated benzothiazoles exert their antimicrobial effects by inhibiting crucial bacterial enzymes. A primary target identified is DNA gyrase , an essential enzyme involved in DNA replication, repair, and recombination.[2][7][8] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation, leading to cell death. The interaction with DNA gyrase is a mechanism shared with fluoroquinolone antibiotics, suggesting a similar mode of action for some fluorinated benzothiazole derivatives.[2]
Another proposed mechanism involves the inhibition of dihydropteroate synthase (DHPS) , an enzyme critical for folate synthesis in bacteria.[9] Folate is a vital precursor for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, these compounds starve the bacteria of essential building blocks.
The following diagram illustrates the proposed mechanism of action involving the inhibition of DNA gyrase.
Caption: Inhibition of bacterial DNA gyrase by fluorinated benzothiazoles.
Experimental Protocols
The data presented in this guide were primarily obtained using the following standard antimicrobial susceptibility testing methods:
Agar Disc Diffusion Method
This method is a qualitative or semi-quantitative test used to determine the susceptibility of bacteria to a specific antimicrobial agent.[10]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.[10]
-
Inoculation: A sterile swab is dipped into the inoculum suspension and evenly streaked across the surface of an agar plate.[10]
-
Disc Application: Paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[10]
-
Result Interpretation: The diameter of the zone of inhibition (the clear area around the disc where no microbial growth is observed) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[10]
Broth Microdilution Method (for MIC Determination)
This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][11]
-
Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[11]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1] In some assays, a growth indicator like resazurin may be used to aid in the visualization of microbial viability.[11]
The following diagram outlines the general workflow for antimicrobial susceptibility testing.
Caption: Workflow of antimicrobial susceptibility testing methods.
References
- 1. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 4. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. jchr.org [jchr.org]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. life-science-alliance.org [life-science-alliance.org]
A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-fluorobenzothiazole
For researchers, scientists, and drug development professionals, the accurate and comprehensive characterization of novel chemical entities is paramount. This guide provides a comparative overview of key analytical techniques for the characterization of 2-Chloro-4-fluorobenzothiazole, a heterocyclic compound with potential applications in medicinal chemistry. The following sections detail the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or functional group identification. The following table summarizes the typical performance characteristics of the discussed techniques for the analysis of small organic molecules similar to this compound.
| Analytical Technique | Principle | Information Provided | Typical Performance | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Purity, quantification of components, separation of non-volatile and thermally labile compounds. | LOD: ~0.4 ppm LOQ: ~1.2 ppm Linearity (r²): >0.999 Accuracy (Recovery): 93.7% - 107.7%[1] | High resolution and sensitivity, suitable for a wide range of compounds, well-established for purity determination.[2][3] | May require derivatization for detection of compounds without a suitable chromophore.[1] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile and semi-volatile compounds, structural information from mass spectra. | LOD: ng/L to µg/mL range[4][5] Linearity (r²): >0.995[4] | High sensitivity and specificity, provides molecular weight and fragmentation patterns for structural elucidation.[6] | Limited to thermally stable and volatile compounds; derivatization may be necessary for polar analytes.[6] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Detailed molecular structure, connectivity of atoms, and stereochemistry. | Provides qualitative and quantitative information on atomic environments. | Unrivaled for unambiguous structure elucidation, non-destructive.[7][8] | Relatively low sensitivity compared to chromatographic methods, complex spectra for large molecules. |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrations of functional groups. | Identification of functional groups present in a molecule. | Provides a characteristic "fingerprint" spectrum for a compound. | Fast, simple sample preparation, provides information on chemical bonding.[7][8] | Limited for complex mixtures, does not provide information on the overall molecular structure. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following are representative experimental protocols for the analysis of compounds structurally similar to this compound.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This protocol is adapted from established methods for halogenated aromatic compounds and benzothiazole derivatives.[9][10]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution: Prepare a solution of the sample to be analyzed in the mobile phase at a concentration within the calibration range.
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Quantification
This protocol is based on general methods for the analysis of volatile and semi-volatile organic compounds.[11]
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
This compound reference standard
2. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.
-
Carrier Gas Flow: Constant flow of approximately 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments of the analyte (e.g., m/z 50-400).
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable organic solvent. Create a series of dilutions for calibration.
-
Sample Solution: Dissolve the sample in the same solvent to a concentration within the linear range of the instrument.
4. Analysis:
-
Inject the prepared solutions into the GC-MS system.
-
Identify this compound by its retention time and the fragmentation pattern in its mass spectrum, which should be compared to the reference standard.
-
For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary technique for the unambiguous determination of molecular structure.[7][8]
1. Sample Preparation:
-
Dissolve a few milligrams of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
2. Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and potentially ¹⁹F NMR spectra.
-
Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish the connectivity between protons and carbons.
3. Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the signals in the spectra to deduce the complete molecular structure. The ¹⁹F NMR will provide specific information about the fluorine environment.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and straightforward method to identify the functional groups present in a molecule.[7][8]
1. Sample Preparation:
-
For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed directly on the crystal.
2. Data Acquisition:
-
Record the infrared spectrum over the range of approximately 4000 to 400 cm⁻¹.
3. Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as C-Cl, C-F, C=N, and aromatic C-H and C=C stretching vibrations.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the characterization and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uoguelph.ca [uoguelph.ca]
- 7. gcms.cz [gcms.cz]
- 8. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Cytotoxicity of Chloro- and Fluoro-Substituted Benzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the cytotoxic effects of various chloro- and fluoro-substituted benzothiazole derivatives on different cancer cell lines based on available scientific literature. It is important to note that specific cytotoxic data for 2-Chloro-4-fluorobenzothiazole was not found in the reviewed literature. The information presented here is intended to serve as a reference for the broader class of halogenated benzothiazole compounds.
Introduction
Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. The substitution of halogen atoms, such as chlorine and fluorine, on the benzothiazole scaffold has been a key strategy in the development of potent cytotoxic agents. This guide summarizes the available in vitro cytotoxicity data for various chloro- and fluoro-substituted benzothiazole derivatives against several cancer cell lines, providing a comparative overview for researchers in the field.
Data Presentation: Cytotoxicity of Substituted Benzothiazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values of representative chloro- and fluoro-substituted benzothiazole derivatives against various cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | IC50/GI50 (µM) |
| Dichlorophenyl-containing chlorobenzothiazole | HOP-92 | Non-small cell lung cancer | 0.0718 |
| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 | Colon cancer | 0.024 |
| H460 | Lung cancer | 0.29 | |
| A549 | Non-small cell lung cancer | 0.84 | |
| MDA-MB-231 | Breast cancer | 0.88 | |
| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa | Cervical cancer | 9.76 |
| 2-substituted benzothiazole with nitro substituent (A) | HepG2 | Hepatocellular carcinoma | 56.98 (24h), 38.54 (48h) |
| 2-substituted benzothiazole with fluorine substituent (B) | HepG2 | Hepatocellular carcinoma | 59.17 (24h), 29.63 (48h) |
| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (B7) | A431, A549, H1299 | Various cancer cells | Significant inhibition |
Experimental Protocols
The cytotoxicity data presented in this guide is primarily derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1]
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a benzothiazole derivative) and incubated for a specific period (typically 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2 to 4 hours.[2]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Mandatory Visualization
Caption: Experimental workflow for determining the cytotoxicity of benzothiazole derivatives using the MTT assay.
References
in vitro evaluation of 2-Chloro-4-fluorobenzothiazole derivatives
An In Vitro Evaluation of 2-Chloro-4-fluorobenzothiazole Derivatives: A Comparative Guide for Researchers
The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. Among these, this compound derivatives are of growing interest due to the influence of halogen substitution on their pharmacological profiles. This guide provides a comparative overview of the in vitro antimicrobial and anticancer activities of these derivatives and structurally related compounds, supported by experimental data and detailed protocols to aid researchers in the field of drug discovery and development.
Antimicrobial Activity
Halogenated benzothiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. The presence of chloro and fluoro groups can significantly modulate the antimicrobial potency of these compounds.
Comparative Data on Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzothiazole derivatives against selected microbial strains.
| Compound ID | Structure/Substitution | Target Organism | MIC (µg/mL) | Source |
| Series 4 | 2,2'-(2-(2-benzylidenehydrazinyl)-6-fluorobenzo[d]thiazol-7-ylazanediyl) diethanol derivatives | Staphylococcus aureus | - | [1] |
| Bacillus subtilis | - | [1] | ||
| Escherichia coli | - | [1] | ||
| Pseudomonas aeruginosa | - | [1] | ||
| 4b, 4d, 4e | (Specific benzylidene substitutions not detailed) | Gram-positive & Gram-negative bacteria | Good activity | [1] |
| TKB245 (5) | 4-fluorobenzothiazole moiety at P1' site | SARS-CoV-2 | Highly effective | [2] |
| TKB248 (6) | 4-fluorobenzothiazole moiety at P1' site | SARS-CoV-2 | Highly effective | [2] |
| 2j | Heteroarylated benzothiazole | Bacteria | 0.23–0.94 | [3] |
| 2d | Heteroarylated benzothiazole | Fungi | 0.06–0.47 | [3] |
Note: Specific MIC values for series 4 were not provided in the abstract, but compounds 4b, 4d, and 4e were highlighted for their good antibacterial profile.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with solvent)
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the microtiter plates using the appropriate broth.
-
The standardized microbial inoculum is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Following incubation, the plates are visually inspected for turbidity, or the optical density is measured using a microplate reader.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied, with some compounds showing significant cytotoxicity against various cancer cell lines.
Comparative Data on Anticancer Activity
The table below presents the in vitro anticancer activity of selected benzothiazole derivatives, typically reported as the half-maximal inhibitory concentration (IC50).
| Compound ID | Structure/Substitution | Cell Line | IC50 (µM) | Source |
| 13b | 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide | Tumorigenic cell lines | Highly potent | [4] |
| 2h | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI60 panel | GI50: 1.57 | [5] |
| TGI: 13.3 | [5] | |||
| 2-chloroacetamides | Thiazole-bearing | Jurkat (T cell leukemia) | Significant cytotoxicity | [6] |
| MDA-MB-231 (breast cancer) | Significant cytotoxicity | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the solubilized formazan is measured at a wavelength between 540 and 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Visualizations
To better illustrate the processes involved in the evaluation of these compounds, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and .
Caption: A potential signaling pathway for the anticancer activity of benzothiazole derivatives.
Conclusion
The available data, while not exhaustive for a direct comparison of a wide range of this compound derivatives, indicates that this class of compounds holds significant promise as antimicrobial and anticancer agents. The presence and position of halogen atoms play a crucial role in their biological activity. Further systematic studies, including the synthesis of a broader library of these derivatives and their evaluation against a wider panel of microbial strains and cancer cell lines, are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The protocols and comparative data presented in this guide serve as a valuable resource for researchers initiating or advancing studies in this area.
References
- 1. imedpub.com [imedpub.com]
- 2. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Navigating the Structure-Activity Landscape of 2-Chloro-4-fluorobenzothiazole Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-chloro-4-fluorobenzothiazole analogs and related compounds. Due to the limited availability of systematic SAR studies on a single series of this compound analogs, this guide synthesizes data from various studies on structurally related chlorinated and fluorinated benzothiazoles to elucidate key determinants of their biological activity.
This guide will delve into the anticancer and antimicrobial properties of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
SAR Analysis Workflow
The exploration of structure-activity relationships is a cornerstone of modern drug discovery. The general workflow involves the systematic modification of a lead compound and the evaluation of the resulting analogs for their biological activity. This iterative process allows researchers to identify the structural features essential for potency and selectivity.
Comparative Biological Activity
The following tables summarize the in vitro biological activity of various benzothiazole derivatives, providing a basis for understanding the impact of different substituents on their anticancer and antimicrobial efficacy.
Table 1: Anticancer Activity of Fluorinated 2-(4-Aminophenyl)benzothiazole Analogs
| Compound ID | Structure | Cell Line | GI50 (nM) | Citation |
| 10b | 2-(4-Aminophenyl)-4-fluorobenzothiazole | MCF-7 | < 1 | [1] |
| MDA-MB-468 | < 1 | [1] | ||
| 10d | 2-(4-Aminophenyl)-6-fluorobenzothiazole | MCF-7 | < 1 | [1] |
| MDA-MB-468 | < 1 | [1] | ||
| 10h | 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 | < 1 | [1] |
| MDA-MB-468 | < 1 | [1] | ||
| 10i | 2-(4-Aminophenyl)-7-fluorobenzothiazole | MCF-7 | < 1 | [1] |
| MDA-MB-468 | < 1 | [1] |
Note: GI50 is the concentration required to inhibit cell growth by 50%.
Table 2: Anticancer Activity of Optically Active Thiourea and 2-Aminobenzothiazole Derivatives
| Compound ID | Description | Cell Line | IC50 (µM) |
| IVe | Thiourea derivative from 4-fluoro-3-chloro aniline | EAC | 10-24 |
| MCF-7 | 15-30 | ||
| HeLa | 33-48 | ||
| IVf | Thiourea derivative from 4-fluoro-3-chloro aniline | EAC | 10-24 |
| MCF-7 | 15-30 | ||
| HeLa | 33-48 | ||
| IVh | Thiourea derivative from 4-fluoro-3-chloro aniline | EAC | 10-24 |
| MCF-7 | 15-30 | ||
| HeLa | 33-48 | ||
| Vg | 2-Aminobenzothiazole derivative | EAC | 10-24 |
Note: IC50 is the concentration required to inhibit 50% of cell viability. EAC: Ehrlich Ascites Carcinoma.
Table 3: Antimicrobial Activity of Benzothiazole Analogs
| Compound ID | Target Organism | MIC (µg/mL) | Citation |
| 3e | Staphylococcus aureus | 3.12 | [2] |
| Enterococcus faecalis | 3.12 | [2] | |
| Salmonella typhi | 3.12 | [2] | |
| Escherichia coli | 3.12 | [2] | |
| Klebsiella pneumoniae | 3.12 | [2] | |
| Pseudomonas aeruginosa | 3.12 | [2] | |
| 3n | Candida tropicalis | 1.56 - 12.5 | [2] |
| Candida albicans | 1.56 - 12.5 | [2] | |
| Candida krusei | 1.56 - 12.5 | [2] | |
| Cryptococcus neoformans | 1.56 - 12.5 | [2] | |
| Aspergillus niger | 1.56 - 12.5 | [2] | |
| Aspergillus fumigatus | 1.56 - 12.5 | [2] |
Note: MIC is the Minimum Inhibitory Concentration required to inhibit visible growth of the microorganism.
Key Signaling Pathways in Cancer
Benzothiazole derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways are common targets.
EGFR Signaling Pathway
PI3K/Akt Signaling Pathway
References
Head-to-Head Comparison of Synthesis Routes for 2-Chloro-4-fluorobenzothiazole
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed head-to-head comparison of two primary synthetic routes for 2-Chloro-4-fluorobenzothiazole, a valuable building block in medicinal chemistry. The routes are analyzed based on their starting materials, key transformations, and overall efficiency, supported by detailed experimental protocols.
Route 1: Synthesis via Sandmeyer Reaction of 2-Amino-4-fluorobenzothiazole
This route involves a two-step process starting from 3-fluoroaniline. The initial step is the formation of the benzothiazole ring to yield 2-amino-4-fluorobenzothiazole, which is then converted to the final product via a Sandmeyer reaction.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-4-fluorobenzothiazole
A procedure analogous to the synthesis of substituted 2-aminobenzothiazoles can be employed.[1] In a reaction vessel, 3-fluoroaniline is dissolved in a suitable solvent like glacial acetic acid. To this solution, potassium thiocyanate is added. The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise while maintaining a low temperature. After the addition, the reaction is stirred for several hours at room temperature. The product, 2-amino-4-fluorobenzothiazole, is then isolated by neutralization and purified by recrystallization.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3][4]
-
Diazotization: 2-Amino-4-fluorobenzothiazole is suspended in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added slowly, ensuring the temperature remains below 5 °C to form the diazonium salt. The mixture is stirred for an additional 30 minutes at this temperature.[5]
-
Sandmeyer Reaction: In a separate flask, copper(I) chloride is dissolved in concentrated hydrochloric acid. The previously prepared cold diazonium salt solution is then added portion-wise to the copper(I) chloride solution. The reaction is allowed to warm to room temperature and stirred for several hours. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography.[5]
Route 2: Synthesis via Chlorination of 4-Fluoro-2-mercaptobenzothiazole
This alternative two-step synthesis also begins with 3-fluoroaniline, proceeding through a 2-mercaptobenzothiazole intermediate.
Experimental Protocol:
Step 1: Synthesis of 4-Fluoro-2-mercaptobenzothiazole
A common method for the synthesis of 2-mercaptobenzothiazoles involves the reaction of an ortho-substituted aniline with carbon disulfide or a dithiocarbonate.[6] 3-Fluoroaniline can be reacted with potassium O-ethyl dithiocarbonate in a high-boiling solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the intramolecular cyclization to form 4-fluoro-2-mercaptobenzothiazole.[6] The product is isolated upon cooling and acidification.
Step 2: Chlorination of 4-Fluoro-2-mercaptobenzothiazole
The conversion of the 2-mercapto group to a chloro group is typically achieved using a chlorinating agent like sulfuryl chloride (SO₂Cl₂).[6][7]
-
4-Fluoro-2-mercaptobenzothiazole is suspended in an inert solvent (e.g., dichloromethane).
-
Sulfuryl chloride is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred for a few hours until the starting material is consumed (monitored by TLC).
-
The reaction is then carefully quenched with water, and the organic layer is separated, washed, dried, and the solvent evaporated to yield this compound.[6][7]
Data Presentation: Comparison of Synthesis Routes
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Chlorination of Mercaptan |
| Starting Material | 3-Fluoroaniline, Potassium Thiocyanate, Bromine | 3-Fluoroaniline, Potassium O-ethyl dithiocarbonate |
| Key Intermediates | 2-Amino-4-fluorobenzothiazole | 4-Fluoro-2-mercaptobenzothiazole |
| Final Step Reagents | Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | Sulfuryl Chloride |
| Reaction Conditions | Low temperatures (0-5 °C) for diazotization | Elevated temperatures for cyclization |
| Potential Hazards | Diazonium salts can be explosive if isolated. | Use of corrosive sulfuryl chloride. |
| Overall Yield | Moderate to Good | Moderate to Good |
| Purification | Column Chromatography | Recrystallization/Column Chromatography |
Visualization of Synthetic Pathways
Below are the graphical representations of the described synthetic routes.
References
- 1. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
evaluating the performance of 2-Chloro-4-fluorobenzothiazole in specific biological assays
For researchers, scientists, and drug development professionals, understanding the biological performance of a compound is paramount. This guide provides a comparative analysis of 2-Chloro-4-fluorobenzothiazole's potential performance in key biological assays. Due to limited publicly available data on this compound, this report leverages experimental data from structurally similar benzothiazole analogs to provide a benchmark for its potential efficacy. The performance of these related compounds is evaluated across various in vitro assays, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities.
Performance in Anticancer Assays
For instance, a study on dichlorophenyl-containing chlorobenzothiazole derivatives demonstrated potent anticancer activity against a panel of nine different cancer cell lines, with GI50 values ranging from 1.60 µM to 71.8 nM.[1] Notably, one derivative exhibited a GI50 of 71.8 nM against the non-small cell lung cancer cell line HOP-92.[1] Another study highlighted a 2-aminobenzothiazole derivative as a potent antiproliferative agent with IC50 values of 6.43 ± 0.72 µM, 9.62 ± 1.14 µM, and 8.07 ± 1.36 µM against HCT116, A549, and A375 cell lines, respectively.[1]
Furthermore, the fluorinated benzothiazole, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, has shown potent and selective inhibitory activity against lung, colon, and breast cancer cell lines, with a GI50 of less than 0.1 nM for MCF-7 and MDA 468 cell lines.
Table 1: Cytotoxic Activity of Benzothiazole Analogs Against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay Type | Activity (IC50/GI50) |
| Dichlorophenyl-containing chlorobenzothiazole | HOP-92 (Non-small cell lung) | Cytotoxicity | 71.8 nM (GI50) |
| 2-Aminobenzothiazole derivative | HCT116 (Colon) | Proliferation | 6.43 ± 0.72 µM (IC50) |
| 2-Aminobenzothiazole derivative | A549 (Lung) | Proliferation | 9.62 ± 1.14 µM (IC50) |
| 2-Aminobenzothiazole derivative | A375 (Melanoma) | Proliferation | 8.07 ± 1.36 µM (IC50) |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | Proliferation | < 0.1 nM (GI50) |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MDA 468 (Breast) | Proliferation | < 0.1 nM (GI50) |
Performance in Antimicrobial Assays
Substituted benzothiazoles have also been evaluated for their antimicrobial activities. The position of halogen atoms on the benzothiazole ring can significantly influence their biological activity. For example, some studies have shown that the presence of a chloro group at specific positions can enhance antibacterial activity.
One study reported that a novel benzothiazole analog exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacterial strains with a Minimum Inhibitory Concentration (MIC) value of 3.12 μg/ml, which was twofold more active than the standard drug ciprofloxacin (MIC 6.25 μg/ml).[1] Another study on 2-azidobenzothiazoles showed that a derivative was effective against E. faecalis and S. aureus with an MIC of 8 μg/mL.[1]
Table 2: Antimicrobial Activity of Benzothiazole Analogs
| Compound/Derivative | Microbial Strain | Assay Type | Activity (MIC) |
| Novel benzothiazole analog | Various Gram (+) and Gram (-) | MIC Determination | 3.12 µg/mL |
| Ciprofloxacin (Standard) | Various Gram (+) and Gram (-) | MIC Determination | 6.25 µg/mL |
| 2-Azidobenzothiazole derivative | Enterococcus faecalis | MIC Determination | 8 µg/mL |
| 2-Azidobenzothiazole derivative | Staphylococcus aureus | MIC Determination | 8 µg/mL |
Performance in Enzyme Inhibition Assays
The benzothiazole scaffold is a key feature in molecules designed to inhibit various enzymes. For instance, many benzothiazole compounds act as inhibitors of EGFR tyrosine kinase.[1] By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling that promotes cell proliferation and survival.[1]
Additionally, derivatives of the related 2-Chloro-4-bromobenzothiazole have been evaluated for their ability to inhibit cholinesterases, enzymes relevant to neurodegenerative diseases like Alzheimer's.[2] One such derivative exhibited butyrylcholinesterase (BChE) inhibition in the sub-micromolar to low micromolar range.[2]
Table 3: Enzyme Inhibitory Activity of Benzothiazole Analogs
| Compound/Derivative | Target Enzyme | Assay Type | Activity (IC50) |
| 2-Chloro-4-bromobenzothiazole derivative | Butyrylcholinesterase (BChE) | Enzyme Inhibition | Sub-micromolar to low micromolar range |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the biological activity of benzothiazole derivatives.
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).[1]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.[1]
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Antimicrobial Susceptibility Test (Broth Microdilution for MIC)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[1]
-
Inoculation: Each well is inoculated with a standardized microbial suspension.[1]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Enzyme Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Reaction Setup: The assay is typically performed in a microplate. The reaction mixture contains the enzyme, a substrate, and the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Initiation: The reaction is initiated by the addition of the substrate or enzyme.
-
Incubation: The reaction mixture is incubated for a specific period at an optimal temperature.
-
Detection: The enzyme activity is measured by detecting the formation of a product or the depletion of the substrate. This can be done using various methods, such as spectrophotometry, fluorometry, or luminometry.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.
Visualizing Pathways and Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate a key signaling pathway targeted by benzothiazole derivatives and a general workflow for cytotoxicity screening.
Caption: EGFR signaling pathway and its inhibition by benzothiazole derivatives.
Caption: General experimental workflow for an MTT cytotoxicity assay.
References
Safety Operating Guide
Safe Disposal of 2-Chloro-4-fluorobenzothiazole: A Comprehensive Guide for Laboratory Professionals
Ensuring the proper disposal of 2-Chloro-4-fluorobenzothiazole is critical for maintaining a safe laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for the handling, segregation, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound is a halogenated organic compound that requires careful handling. Before beginning any disposal procedures, it is essential to be familiar with its hazard profile and take appropriate safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.
| Hazard Classification | Description |
| Acute Toxicity | The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. |
| Physical State | Solid |
| Chemical Family | Halogenated Organic Compound |
| Incompatibilities | Strong oxidizing agents |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound waste, including residues and contaminated disposable items (e.g., weighing papers, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
Since this is a halogenated organic compound, it should be segregated into the "halogenated organic solids" waste stream.[1][2][3]
-
-
Liquid Waste:
-
Contaminated Labware:
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) three times.
-
The rinsate from the decontamination process must be collected and disposed of as hazardous liquid waste.[5]
-
2. Waste Container Management:
-
Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. Plastic containers are often preferred to minimize the risk of breakage.
-
Labeling: All waste containers must be accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the responsible researcher or lab
-
-
Storage:
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide the EHS or contractor with a detailed inventory of the waste.
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protective Equipment: Before cleaning the spill, don the appropriate PPE as described above.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[8] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[9]
-
Collection: Place the contained material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[8][10]
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. acs.org [acs.org]
- 10. ehs.utk.edu [ehs.utk.edu]
Essential Safety and Operational Guidance for 2-Chloro-4-fluorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 2-Chloro-4-fluorobenzothiazole (CAS No. 182344-56-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound whose toxicological properties have not been thoroughly investigated.[1] Due to the limited data, it is crucial to handle this compound with a high degree of caution.
Summary of Hazards:
-
May cause respiratory irritation.[1]
-
Potential for skin and eye irritation upon contact.[1]
-
Harmful if swallowed.
-
Combustible material.
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to ensure user safety. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Safety glasses with side-shields.[1] For potential splashes, splash goggles are required. For highly corrosive situations, a face shield and splash goggles should be used.[2] | EN 166 (EU) or NIOSH (US) approved[1] |
| Skin Protection | Chemical-resistant gloves (e.g., natural rubber, neoprene, or nitrile).[2] Gloves must be inspected before use and disposed of after contamination.[1] A lab coat should be worn.[2] | Manufacturer's guidelines |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1] | NIOSH (US) or CEN (EU) approved[1] |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[2] | N/A |
Operational Plan: Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
I. Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood with appropriate exhaust ventilation.[1]
-
PPE Inspection: Inspect all PPE for integrity before use. Do not use damaged gloves or other compromised equipment.[1]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
II. Handling Procedures
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Handle as a solid to avoid dust formation.[1]
-
Use appropriate tools (e.g., spatula, weigh boat) for transfer.
-
Close the container tightly immediately after use.
-
-
In Solution:
-
When dissolving, add the solid to the solvent slowly to avoid splashing.
-
Ensure the process is conducted within the fume hood.
-
III. Accidental Release Measures
-
Evacuation: Evacuate non-essential personnel from the area.[1]
-
Ventilation: Ensure adequate ventilation.[1]
-
Containment:
-
For solid spills, sweep up carefully without creating dust.[1]
-
Use an inert absorbent material for liquid spills.
-
-
Collection: Collect the spilled material and contaminated absorbent into a suitable, closed container for disposal.[1]
IV. Disposal Plan
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, labeled, and sealed hazardous waste container.
-
-
Disposal Method:
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Note: Always show the Safety Data Sheet (SDS) to the attending physician.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
